molecular formula C20H20BNO2 B1290014 [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid CAS No. 654067-65-9

[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid

Cat. No.: B1290014
CAS No.: 654067-65-9
M. Wt: 317.2 g/mol
InChI Key: XDARIDUNZZQZBQ-UHFFFAOYSA-N
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Description

[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid is a useful research compound. Its molecular formula is C20H20BNO2 and its molecular weight is 317.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BNO2/c1-15-3-9-18(10-4-15)22(19-11-5-16(2)6-12-19)20-13-7-17(8-14-20)21(23)24/h3-14,23-24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDARIDUNZZQZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630427
Record name {4-[Bis(4-methylphenyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654067-65-9
Record name {4-[Bis(4-methylphenyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

What are the photophysical properties of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Photophysical Properties of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid

Authored by: Gemini, Senior Application Scientist

Abstract

[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid (CAS 654067-65-9) is a sophisticated organic molecule that stands at the intersection of materials science and biomedical sensing.[1] Its unique molecular architecture, which marries a potent electron-donating triarylamine moiety with an electron-accepting and diol-responsive boronic acid group, preordains it for a rich and tunable photophysical behavior.[1][2] This technical guide provides a comprehensive exploration of the core photophysical properties of this compound. We delve into the theoretical underpinnings of its expected spectroscopic behavior, grounded in the principles of intramolecular charge transfer (ICT), and offer detailed, field-proven experimental protocols for its empirical characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique optical properties of advanced boronic acid derivatives in organic electronics, chemosensing, and diagnostics.[3][4]

Introduction: A Molecule of Designed Functionality

The scientific interest in [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid stems from its rationally designed donor-π-acceptor (D-π-A) structure. This design paradigm is a cornerstone of modern materials chemistry, enabling the creation of molecules with tailored electronic and optical properties.[5]

  • The Donor Core: The bis(4-methylphenyl)amino group, a derivative of triphenylamine, serves as a robust electron donor. The nitrogen atom's lone pair of electrons is delocalized across the three aromatic rings, creating a high-energy Highest Occupied Molecular Orbital (HOMO). This moiety is renowned for its ability to facilitate efficient charge transport, a critical property for its use as an intermediate in Organic Light-Emitting Diode (OLED) materials.[1]

  • The Acceptor and Recognition Moiety: The phenylboronic acid group functions as both an electron acceptor and a versatile chemical recognition site. The boron atom is Lewis acidic, and its electronic properties can be modulated by its coordination environment.[6] This dual role is the key to its application in chemosensors.

The synergy between these two components gives rise to a molecule with a pronounced intramolecular charge transfer (ICT) character, which is the origin of its most interesting photophysical properties.[7][8]

cluster_0 Sensing Mechanism cluster_1 Photophysical Consequence DA D-π-A System (Free Boronic Acid) sp² Boron DA_Diol D-π-A-Diol Complex (Boronate Ester) sp³ Boron DA->DA_Diol Binding Event Diol Diol Analyte (e.g., Glucose) DA_Diol->DA Reversible ICT Modulated ICT Character DA_Diol->ICT Alters Acceptor Strength Signal Observable Change in Fluorescence Signal ICT->Signal Results in

Caption: Conceptual workflow of diol sensing by the boronic acid moiety.

Experimental Characterization Protocols

To empirically determine the photophysical properties of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid, a series of standard spectroscopic techniques must be employed.

General Sample Preparation

Causality: Accurate and reproducible measurements depend on precise sample preparation. Stock solutions in a high-purity solvent like DMSO or THF are recommended due to the compound's organic nature. Working solutions should be prepared by dilution to an absorbance of ~0.1 at the excitation wavelength to avoid inner filter effects in fluorescence measurements.

  • Prepare a 1 mM stock solution of the compound in spectroscopic grade DMSO.

  • From the stock, prepare working solutions (e.g., 1-10 µM) in the solvent of interest.

  • Ensure all cuvettes are meticulously clean and made of quartz for UV measurements.

Protocol: UV-Vis Absorption & Fluorescence Spectroscopy

Trustworthiness: This protocol establishes the fundamental spectral fingerprint of the molecule.

  • Instrument Setup: Use a calibrated dual-beam UV-Vis spectrophotometer and a spectrofluorometer.

  • Blanking: Record a baseline spectrum using a cuvette containing only the pure solvent.

  • Absorption Measurement:

    • Place the sample cuvette in the spectrophotometer.

    • Scan a wavelength range from 250 nm to 600 nm.

    • Identify the wavelength of maximum absorbance (λabs,max) for all observed peaks.

  • Emission Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the λabs,max of the ICT band.

    • Scan the emission spectrum from the excitation wavelength +10 nm to 700 nm.

    • Identify the wavelength of maximum emission (λem,max).

  • Excitation Measurement:

    • Set the emission monochromator to the λem,max.

    • Scan the excitation spectrum over the same range as the absorption scan. The resulting spectrum should match the absorption spectrum, confirming the emissive species.

Protocol: Solvatochromism Study

Expertise: This experiment is critical for confirming the ICT nature of the excited state. The choice of solvents should span a wide range of polarities (e.g., Toluene, Chloroform, THF, Acetonitrile, Methanol).

  • Prepare a series of solutions of the compound at the same concentration in each of the chosen solvents.

  • Record the absorption and emission spectra for each solution as described in Protocol 3.2.

  • Tabulate the λabs,max, λem,max, and calculate the Stokes shift (in cm⁻¹) for each solvent.

  • Plot the Stokes shift against a solvent polarity parameter (e.g., the Lippert-Mataga parameter) to quantify the relationship and estimate the change in dipole moment upon excitation. [8]

Protocol: Relative Fluorescence Quantum Yield (ΦF) Determination

Expertise: The relative method is a robust and common approach that compares the fluorescence of the sample to a well-characterized standard. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard for the blue-green spectral region.

  • Prepare a series of solutions of both the sample and the standard of known quantum yield (Φstd) with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

  • Measure the absorption and fluorescence emission spectra for all solutions.

  • Integrate the area under the emission curve for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the quantum yield using the following equation: Φsample = Φstd × (Gradsample / Gradstd) × (η²sample / η²std) where Grad is the gradient of the plot and η is the refractive index of the solvent.

Start Start: Prepare Stock Solution PrepWork Prepare Dilute Working Solutions (Abs < 0.1) Start->PrepWork UVVis Measure UV-Vis Spectrum (Determine λ_abs,max) PrepWork->UVVis QY_Std Prepare Standard Solutions (Known Quantum Yield) PrepWork->QY_Std Fluor Measure Emission & Excitation Spectra (Determine λ_em,max) UVVis->Fluor Data1 Fundamental Spectra Fluor->Data1 Solvato Repeat in Solvents of Varying Polarity Fluor->Solvato Sensing Titrate with Diol Analyte (e.g., Glucose) Fluor->Sensing End End: Full Photophysical Profile Data1->End Data2 Solvatochromism Data (Confirm ICT State) Solvato->Data2 Data2->End QY_Measure Measure Abs & Integrated Emission QY_Std->QY_Measure Data3 Quantum Yield (Φ_F) (Measure Efficiency) QY_Measure->Data3 Data3->End Data4 Sensing Response Curve Sensing->Data4 Data4->End

Caption: Experimental workflow for comprehensive photophysical characterization.

Applications in Research and Development

The unique combination of properties makes [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid a compelling candidate for several high-value applications:

  • Sensing and Diagnostics: Its primary application lies in the development of fluorescent chemosensors for saccharides. [9][10]This is highly relevant for monitoring blood glucose levels or for detecting bacterial biofilms, which are rich in polysaccharides.

  • Organic Electronics: As indicated by its use as an OLED intermediate, the core triarylamine structure is an excellent hole-transporting material. [1]Further research could explore its direct integration into optoelectronic devices.

  • Cellular Imaging: The environmentally sensitive fluorescence could be leveraged for imaging changes in local polarity within biological systems, such as cell membranes. [11]

Conclusion

[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid is a molecule engineered for photophysical performance. Its donor-acceptor architecture gives rise to an intramolecular charge transfer state, which is predicted to result in environmentally sensitive fluorescence (solvatochromism) and a responsive signaling mechanism upon interaction with diols. While specific quantitative data in the literature is sparse, the established principles governing this class of compounds provide a robust framework for its characterization and application. The experimental protocols detailed herein offer a clear pathway for researchers to unlock the full potential of this versatile fluorophore, paving the way for innovations in diagnostics, materials science, and beyond.

References

Sources

Synthesis and characterization of [4-(di-p-tolylamino)phenyl]boronic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of [4-(di-p-tolylamino)phenyl]boronic Acid

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of [4-(di-p-tolylamino)phenyl]boronic acid, a key intermediate in the fields of materials science and synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this guide delves into the nuanced aspects of its synthesis, purification, characterization, and handling, grounding theoretical principles in practical, field-proven insights.

Introduction: Strategic Importance of the Molecule

[4-(di-p-tolylamino)phenyl]boronic acid, also known by its synonym [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid (CAS No. 654067-65-9), is a specialized organic compound that merges two powerful chemical motifs: a triarylamine core and a phenylboronic acid functional group.[1] This unique architecture makes it a highly valuable building block.

  • The Triarylamine Core: The di-p-tolylamino moiety imparts significant hole-transporting capabilities. This electronic property is fundamental to its application in organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs), where it facilitates efficient charge injection and transport, leading to high-performance devices.

  • The Boronic Acid Functionality: The boronic acid group is a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This allows for the precise incorporation of the triarylamine unit into complex molecular architectures, including conjugated polymers and small molecules for organic photovoltaics and field-effect transistors.

Beyond materials science, the boronic acid group's ability to reversibly bind with diols opens potential avenues in biomedical applications, such as glucose sensing and targeted drug delivery systems.[2][3]

Synthesis Pathway and Experimental Protocol

The synthesis of [4-(di-p-tolylamino)phenyl]boronic acid is typically achieved through a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common and reliable strategy involves the formation of an organometallic intermediate from a halogenated triarylamine precursor, followed by quenching with a borate ester and subsequent hydrolysis.

Retrosynthetic Analysis & Strategy

The logical disconnection for this molecule is at the Carbon-Boron bond. This points to a precursor, 4-bromo-N,N-di-p-tolylaniline, which can be converted to the target boronic acid via a lithium-halogen exchange followed by borylation.

Detailed Synthesis Workflow

The overall transformation is a two-step process starting from commercially available precursors.

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Borylation A Di-p-tolylamine 1-Bromo-4-iodobenzene C 4-bromo-N,N-di-p-tolylaniline A->C Toluene, Reflux B Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) D 4-bromo-N,N-di-p-tolylaniline C->D Purification & Use in Next Step F [4-(di-p-tolylamino)phenyl]boronic acid D->F Lithiation & Quench E n-BuLi, THF, -78°C Triisopropyl borate HCl (aq) workup

Caption: Synthetic workflow for [4-(di-p-tolylamino)phenyl]boronic acid.

Step-by-Step Experimental Protocol

PART A: Synthesis of 4-bromo-N,N-di-p-tolylaniline

  • Reactor Setup: To a dry, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add di-p-tolylamine (1.0 eq), 1-bromo-4-iodobenzene (1.1 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst/ligand system such as Pd₂(dba)₃ (0.01 eq) and XPhos (0.02 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene via cannula.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-bromo-N,N-di-p-tolylaniline intermediate.

PART B: Synthesis of [4-(di-p-tolylamino)phenyl]boronic acid

  • Reactor Setup: Place the purified 4-bromo-N,N-di-p-tolylaniline (1.0 eq) in a dry Schlenk flask under an inert atmosphere.

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq) dropwise via syringe, maintaining the low temperature. Stir for 1 hour at -78°C. The formation of the aryllithium species is critical.

  • Borylation: Add triisopropyl borate (1.2 eq) dropwise to the solution, ensuring the temperature does not rise above -70°C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Cool the flask to 0°C in an ice bath and slowly quench the reaction by adding 2M hydrochloric acid (HCl). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

  • Extraction & Purification: Extract the product with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After solvent removal, the crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford [4-(di-p-tolylamino)phenyl]boronic acid as a solid.

Physicochemical and Structural Properties

The accurate identification and verification of the synthesized compound are paramount. The following properties are characteristic of [4-(di-p-tolylamino)phenyl]boronic acid.

PropertyValueSource
CAS Number 654067-65-9[1][4]
Molecular Formula C₂₀H₂₀BNO₂[1][5]
Molecular Weight 317.19 g/mol [1][5]
Appearance White to off-white crystal powder
Purity Typically ≥97%
SMILES CC1=CC=C(C=C1)N(C2=CC=C(C)C=C2)C3=CC=C(C=C3)B(O)O[1]
InChI Key XDARIDUNZZQZBQ-UHFFFAOYSA-N[4]

Comprehensive Characterization

A multi-technique approach is required for the unambiguous structural elucidation and purity assessment of the final product.

Spectroscopic Analysis
TechniqueExpected Results
¹H NMR Aromatic Protons: Multiple signals in the range of δ 7.0-7.8 ppm. The protons ortho to the boronic acid group will appear as a doublet at the downfield end of this region. The protons of the di-p-tolyl groups will show characteristic doublets. Methyl Protons: A sharp singlet around δ 2.3 ppm corresponding to the two -CH₃ groups. Boronic Acid Protons: A broad singlet for the -B(OH)₂ protons, which is exchangeable with D₂O. Its chemical shift can vary.
¹³C NMR Aromatic Carbons: Multiple signals between δ 120-150 ppm. The carbon atom directly attached to the boron atom (ipso-carbon) will be broad and may be difficult to observe. Methyl Carbons: A signal around δ 20-21 ppm.
Mass Spec (ESI-MS) The molecular ion peak [M+H]⁺ should be observed at m/z ≈ 318.16, confirming the molecular weight.
FTIR (cm⁻¹) ~3300-3500: Broad O-H stretch from the B(OH)₂ group. ~3030: Aromatic C-H stretch. ~2920: Aliphatic C-H stretch from the methyl groups. ~1595, 1490: Aromatic C=C stretching vibrations. ~1360: C-B stretching vibration. ~1270: C-N stretching vibration.
Molecular Structure Diagram

Caption: Molecular structure of [4-(di-p-tolylamino)phenyl]boronic acid.

Stability, Handling, and Reactivity Insights

Stability and Storage

Boronic acids are known to be moderately stable but require specific handling.[6]

  • Dehydration: A primary pathway for degradation is intermolecular dehydration to form a cyclic trimer anhydride known as a boroxine. It is common for commercial samples and synthesized products to exist as a mixture of the free boronic acid and its boroxine anhydride.[7] This does not typically impede reactivity in cross-coupling reactions, as the boroxine readily hydrolyzes back to the monomeric acid under reaction conditions.

  • Storage: The compound should be stored at low temperatures (e.g., 4°C), protected from light and moisture to minimize degradation.[1]

Safety and Handling

Based on aggregated GHS data for similar aryl boronic acids, this compound should be handled with care.[8]

  • Hazards: May cause skin and serious eye irritation.[8]

  • Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood.

Chemical Reactivity

The reactivity is dominated by the boronic acid moiety.

  • Suzuki-Miyaura Coupling: This is the most significant application, where the compound is coupled with aryl or vinyl halides/triflates in the presence of a palladium catalyst and a base to form a new C-C bond.

  • Esterification: It readily reacts with diols, such as pinacol, to form more stable boronate esters.[9] This is often done to improve stability for storage or to modify solubility.

Conclusion

[4-(di-p-tolylamino)phenyl]boronic acid is a sophisticated molecular building block with significant utility in advanced materials and organic synthesis. Its successful synthesis relies on a robust understanding of organometallic chemistry and rigorous purification techniques. Proper characterization using a suite of analytical methods is essential to confirm its identity and purity. By following the protocols and insights outlined in this guide, researchers can confidently synthesize and utilize this versatile compound for the development of next-generation technologies.

References

  • Theranostics. (n.d.). Supporting Information. Retrieved from [Link]

  • Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding [4-[bis(4-methylphenyl)amino]phenyl]Boronic Acid: Properties and Applications in Organic Electronics. Retrieved from [Link]

  • National Institutes of Health. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. PMC. Retrieved from [Link]

  • PubMed. (n.d.). Phenylboronic Acid-polymers for Biomedical Applications. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Diphenylamino)phenylboronic Acid (contains varying amounts of Anhydride). Retrieved from [Link]

  • PubChem. (n.d.). (4-(Di-p-tolylamino)phenyl)boronic Acid (contains varying amounts of Anhydride). Retrieved from [Link]

  • PubChem. (n.d.). [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Retrieved from [Link]

  • PubMed. (2018). Structure-Reactivity Relationships in Boronic Acid-Diol Complexation. Retrieved from [Link]

  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • ResearchGate. (2024). Reactivity of boronic acids: past and present. Retrieved from [Link]

  • ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure Characterization of [N-Phenylamino(2-boronphenyl)-R-methyl] phosphonic Acid by Vibrational Spectroscopy and Density Functional Theory Calculations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Tolylboronic acid. PubChem. Retrieved from [Link]

  • ResearchGate. (2019). On-Tissue Chemical Derivatization of Catecholamines Using 4-(N -Methyl)pyridinium Boronic Acid for ToF-SIMS and LDI-ToF Mass Spectrometry Imaging. Retrieved from [Link]

Sources

An In-depth Technical Guide to [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid (CAS: 654067-65-9)

Author: BenchChem Technical Support Team. Date: January 2026

A Keystone Building Block for Advanced Organic Electronics

Introduction

[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid is a specialized organic compound that has garnered significant attention within the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other organic photoelectric devices.[1] Its molecular architecture, featuring a triarylamine core integrated with a reactive boronic acid moiety, imparts favorable electronic properties essential for efficient charge transport and luminescence in next-generation electronic applications.[1] This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic pathway, characterization techniques, and key applications, offering researchers and drug development professionals a technical resource for utilizing this versatile molecule.

Molecular Structure and Physicochemical Properties

The structure of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid is characterized by a central nitrogen atom bonded to two tolyl groups and a phenylboronic acid group. This triphenylamine framework is a well-known hole-transporting moiety, while the boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

}

Table 1: Physicochemical Properties of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid

PropertyValueSource(s)
CAS Number 654067-65-9[1][2][3][4]
Molecular Formula C₂₀H₂₀BNO₂[2][3]
Molecular Weight 317.19 g/mol [1][2][3]
Appearance White crystalline powder[1]
Purity ≥97%[1]
Density 1.19 g/cm³[3][5]
Boiling Point 525.5 °C at 760 mmHg[3][5]
Flash Point 271.6 °C[3][5]
LogP 3.453[3][5]
Topological Polar Surface Area 43.7 Ų[2][3]

Proposed Synthesis Pathway

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Experimental Protocol (Proposed):

  • Lithiation: To a solution of 4-bromo-N,N-bis(4-methylphenyl)aniline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C. Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature. Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the organolithium intermediate.

  • Borylation: To the solution from the previous step, add triisopropyl borate (1.5 eq) dropwise at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification

Purification of the crude product is critical to achieving the high purity required for applications in organic electronics. Several methods are applicable to arylboronic acids:

  • Recrystallization: This is a common and effective method for purifying solid boronic acids. Solvents such as hot water, ethanol, or a mixture of ethyl acetate and hexanes can be effective.[6] The choice of solvent will depend on the solubility of the product and its impurities.

  • Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base (e.g., NaOH). The aqueous layer containing the water-soluble salt can be washed with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate the purified boronic acid, which can then be collected by filtration.

  • Column Chromatography: For small-scale purification or removal of closely related impurities, column chromatography on silica gel can be employed. A solvent system with a gradient of increasing polarity, such as dichloromethane/methanol, is often effective.

Spectroscopic Characterization (Expected)

While a definitive, experimentally obtained spectrum for this specific molecule is not publicly available, the expected NMR and mass spectral characteristics can be inferred from its structure and data from analogous compounds.

¹H NMR Spectroscopy (Expected): In a suitable deuterated solvent like DMSO-d₆, the ¹H NMR spectrum is expected to show:

  • Aromatic protons on the phenylboronic acid ring, likely appearing as two doublets in the range of δ 7.5-8.0 ppm.

  • Aromatic protons on the di-tolyl groups, appearing as distinct doublets or multiplets between δ 6.8-7.4 ppm.

  • The methyl protons of the tolyl groups, which would appear as a sharp singlet around δ 2.2-2.4 ppm.

  • A broad singlet corresponding to the -B(OH)₂ protons, the chemical shift of which can be variable and may exchange with residual water in the solvent.

¹³C NMR Spectroscopy (Expected): The ¹³C NMR spectrum would be expected to show:

  • Multiple signals in the aromatic region (δ 110-150 ppm), corresponding to the different carbon environments in the three aromatic rings.

  • A signal for the carbon attached to the boron atom, which can sometimes be broad or difficult to detect.

  • A signal for the methyl carbons of the tolyl groups around δ 20-22 ppm.[7]

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₂₀H₂₀BNO₂ with an exact mass of approximately 317.15900.[2][3]

Reactivity and Key Applications

Suzuki-Miyaura Cross-Coupling

The primary utility of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the facile synthesis of complex biaryl and polyaryl structures. The triarylamine core of the molecule is preserved during the reaction, enabling the incorporation of this hole-transporting unit into larger conjugated systems.

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}

Organic Electronics

The coupled products derived from this boronic acid are of significant interest in the field of organic electronics. The triarylamine moiety provides excellent hole-transporting capabilities and good thermal stability, which are crucial for the performance and longevity of OLED devices. By coupling this boronic acid with various aromatic halides, researchers can fine-tune the electronic and photophysical properties of the resulting materials, such as their HOMO/LUMO energy levels, emission color, and quantum efficiency. These materials can function as hole-transport layers (HTLs), emitting layers (EMLs), or hosts for phosphorescent emitters in OLEDs.[1]

Stability and Handling

Arylboronic acids, in general, can be susceptible to degradation, particularly through protodeboronation (cleavage of the C-B bond by a proton source). This process can be accelerated by heat and basic conditions. Therefore, proper storage and handling are essential to maintain the integrity of the compound.

  • Storage: It is recommended to store [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.

  • Handling: When using the compound in reactions, particularly under basic conditions, it is advisable to use degassed solvents and maintain an inert atmosphere to prevent oxidative degradation and protodeboronation.

Conclusion

[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid is a valuable and versatile building block for the synthesis of advanced materials for organic electronics. Its unique combination of a hole-transporting triarylamine core and a reactive boronic acid functional group makes it an ideal candidate for creating novel materials for high-performance OLEDs and other optoelectronic devices. While challenges related to the stability and purification of boronic acids exist, the established methodologies for their handling and reaction provide a clear path for their successful application in research and development. This guide serves as a foundational resource for scientists and researchers looking to leverage the potential of this important chemical intermediate.

References

  • Synthesis of 4-(diphenylamino)phenylboronic acid via Suzuki-Miyaura coupling. Theranostics.
  • [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid | C20H20BNO2. PubChem. Available at: [Link]

  • c) In the 1HNMR spectrum for 4-methylphenylboronic acid, assign the various resonances to the hydrogen nuclei responsible for them. Chegg.com. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA)
  • Understanding [4-[bis(4-methylphenyl)amino]phenyl]Boronic Acid: Properties and Applications in Organic Electronics. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Phenylboronic acid - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • [4-[bis(4-methylphenyl)amino]phenyl]Boronic acid. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • [4-[bis(4-methylphenyl)amino]phenyl]Boronic acid. Suzhou Ge'ao New Material Co., Ltd. Available at: [Link]

  • (4-(Aminomethyl)phenyl)boronic acid | C7H10BNO2. PubChem. Available at: [Link]

  • A kind of preparation method of 4 amino phenyl boronic acid derivative. Google Patents.
  • Tolylboronic acid | C7H9BO2. PubChem. Available at: [Link]

  • 4-Methoxyphenylboronic acid. SpectraBase. Available at: [Link]

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Electrochemical behavior of triphenylamine boronic acid derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrochemical Behavior of Triphenylamine Boronic Acid Derivatives

Executive Summary

Triphenylamine (TPA) derivatives are renowned for their robust hole-transporting properties and stable, reversible redox behavior, making them cornerstones in organic electronics and materials science.[1] Boronic acids (BA) are distinguished by their unique ability to form reversible covalent bonds with cis-diols and interact with Lewis bases.[2][3] The strategic fusion of a TPA electrochemical core with a boronic acid recognition moiety creates a powerful class of molecules with significant potential in advanced sensing applications. This guide provides a comprehensive overview of the synthesis, fundamental electrochemical principles, and sensing mechanisms of TPA-boronic acid derivatives, intended for researchers, chemists, and drug development professionals. We will delve into the causality behind experimental designs, provide validated protocols for electrochemical analysis, and explore the future landscape of these versatile compounds.

The Synergy of Triphenylamine and Boronic Acid Moieties

The efficacy of TPA-boronic acid derivatives stems from the distinct yet complementary functions of their constituent parts.

The Triphenylamine Core: An Electroactive Signalling Unit

Triphenylamine is a propeller-shaped aromatic amine where the central nitrogen atom's lone pair of electrons is delocalized across the three phenyl rings.[1][4] This configuration confers two critical properties:

  • Facile Oxidation: The nitrogen center is easily oxidized, leading to the formation of a highly stable radical cation (TPA•+).[1][5] This process is electrochemically reversible and typically occurs at a well-defined potential, making it an excellent reporter of the molecule's electronic environment.

  • Hole-Transport Capability: The stability of the radical cation allows for efficient transport of positive charges (holes), a property extensively utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics.[1]

In the context of a sensor, the TPA core acts as the transducer, converting a chemical binding event into a measurable electrical signal.

The Boronic Acid Functionality: A Versatile Recognition Element

The boron atom in a boronic acid group is Lewis acidic, enabling it to act as a versatile anchor for specific analytes. Its primary modes of interaction are:

  • Binding with cis-Diols: Boronic acids react with molecules containing 1,2- or 1,3-diols, such as saccharides (e.g., glucose, fructose) and glycoproteins, to form stable five- or six-membered cyclic boronate esters.[2][3][6] This interaction is specific and reversible, making it ideal for biological sensing.

  • Interaction with Lewis Bases: As a Lewis acid, the boron center can bind with strong Lewis bases, most notably fluoride and cyanide anions.[7]

This functionality allows the boronic acid group to serve as a highly selective receptor, targeting specific molecules of biological or environmental interest.[8][9]

Core Electrochemical Principles and Characterization

The primary tool for investigating the electrochemical behavior of these molecules is Cyclic Voltammetry (CV) . A typical CV experiment reveals the fundamental redox characteristics of the TPA core.

Upon scanning to a positive potential, a TPA-boronic acid derivative undergoes a one-electron oxidation to form a stable radical cation. This is observed as an anodic (oxidation) peak in the voltammogram. When the potential scan is reversed, the radical cation is reduced back to its neutral state, resulting in a cathodic (reduction) peak.[1][5]

The key parameters extracted from a CV are:

  • Half-wave Potential (E½): The midpoint between the anodic and cathodic peak potentials, which approximates the formal redox potential of the molecule. This value is highly sensitive to the electronic environment of the TPA core.

  • Peak-to-Peak Separation (ΔEp): For a reversible, one-electron process, ΔEp is theoretically 59 mV at room temperature. Values close to this indicate a stable redox couple.

  • Peak Currents (Ipa and Ipc): The magnitude of the anodic and cathodic currents, which are proportional to the concentration of the electroactive species.

A second oxidation at higher potentials may also be observed, but this is often an irreversible process corresponding to the formation of an unstable dication (TPA²+).[5]

Mechanism of Electrochemical Sensing

The sensing capability of TPA-boronic acid derivatives arises from the change in the TPA core's redox potential upon analyte binding to the boronic acid group.

Sensing of Diols (e.g., Saccharides)

When a diol-containing analyte binds to the boronic acid, a cyclic boronate ester is formed. This covalent modification alters the hybridization of the boron atom from sp² to sp³, effectively increasing the electron density on the boron center. This change in the electronic nature of the substituent is transmitted to the TPA core, making the nitrogen center more electron-rich and thus easier to oxidize. Consequently, the oxidation potential (E½) of the TPA shifts to a less positive (more negative) value.[10] The magnitude of this shift is proportional to the concentration of the analyte, allowing for quantitative detection.

G cluster_0 TPA_BA TPA-Boronic Acid (sp² Boron) TPA_Ester TPA-Boronate Ester (sp³ Boron) Easier to Oxidize TPA_BA->TPA_Ester + Analyte Binding Diol cis-Diol Analyte (e.g., Glucose) Signal Negative Shift in E½ (Measurable Signal) TPA_Ester->Signal Electrochemical Oxidation

Caption: Workflow for electrochemical sensing of cis-diols.

Sensing of Lewis Bases (e.g., Fluoride)

Similarly, when a Lewis base like the fluoride anion (F⁻) coordinates to the Lewis acidic boron atom, it forms a boronate anion complex [R-BF(OH)₂]⁻. This coordination also induces an sp³ hybridization at the boron center and introduces a formal negative charge. This significantly increases the electron-donating ability of the entire substituent group, causing a substantial negative shift in the TPA's oxidation potential, which serves as the sensing signal.[2][7]

G cluster_1 TPA_BA_F TPA-Boronic Acid (Lewis Acid) TPA_Anion TPA-Boronate Anion (sp³ Boron) Much Easier to Oxidize TPA_BA_F->TPA_Anion + Anion Binding Fluoride Fluoride Anion (Lewis Base) Signal_F Large Negative Shift in E½ (Measurable Signal) TPA_Anion->Signal_F Electrochemical Oxidation

Caption: Workflow for electrochemical sensing of Lewis bases like fluoride.

Experimental Protocols: A Practical Guide

The following protocols provide a framework for the electrochemical characterization of TPA-boronic acid derivatives.

Protocol 1: Baseline Cyclic Voltammetry

This protocol establishes the intrinsic redox behavior of the TPA-boronic acid derivative.

Objective: To determine the half-wave potential (E½) and reversibility of the TPA/TPA•+ redox couple.

Methodology:

  • Preparation of Solution: Prepare a 1 mM solution of the TPA-boronic acid derivative in an appropriate solvent.

    • Causality: Acetonitrile or dichloromethane are commonly used as they are polar enough to dissolve the analyte and supporting electrolyte, and have a wide potential window.

  • Add Supporting Electrolyte: Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution.

    • Causality: The electrolyte is essential to ensure conductivity of the solution and minimize IR drop (uncompensated solution resistance). TBAPF₆ is chosen for its high solubility in organic solvents and its electrochemical inactivity in the potential range of interest.

  • Electrochemical Cell Setup: Assemble a three-electrode cell:

    • Working Electrode: Glassy Carbon or Platinum disk. Causality: These materials are conductive and relatively inert.

    • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE). Causality: Provides a stable potential against which the working electrode potential is measured.

    • Counter (Auxiliary) Electrode: Platinum wire or foil. Causality: Completes the electrical circuit and allows current to flow. Its surface area should be larger than the working electrode.

  • De-aeration: Purge the solution with an inert gas (high-purity Argon or Nitrogen) for 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.

    • Causality: Oxygen is electroactive and its reduction can interfere with the measurement of the analyte.

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Set the potential window to scan from 0 V to a potential sufficiently positive to observe the first oxidation wave (e.g., +1.2 V vs. Ag/AgCl), and then back to 0 V.

    • Set the scan rate to 100 mV/s.

    • Run the cyclic voltammogram and record the data.

Protocol 2: Electrochemical Titration for Analyte Sensing

This protocol quantifies the electrochemical response to an analyte.

Objective: To measure the shift in E½ as a function of analyte concentration.

Methodology:

  • Initial Measurement: Perform Protocol 1 to obtain a baseline CV of the TPA-boronic acid derivative.

  • Analyte Addition: Add a small, known volume of a concentrated stock solution of the analyte (e.g., 1 M fructose or 0.1 M tetrabutylammonium fluoride) directly to the electrochemical cell.

    • Causality: Using a concentrated stock solution minimizes dilution of the sensor molecule.

  • Equilibration and Measurement: Gently stir the solution for 1-2 minutes to ensure complete mixing and binding equilibration. Stop stirring and allow the solution to become quiescent. Record the CV.

    • Causality: A quiescent (unstirred) solution is required for diffusion-controlled voltammetry.

  • Repeat: Continue adding aliquots of the analyte stock solution and recording the CV after each addition until the shift in E½ becomes saturated (i.e., no further change is observed).

  • Data Analysis: Plot the change in half-wave potential (ΔE½) against the concentration of the added analyte.

Data Analysis and Interpretation

The data gathered from the protocols can be summarized to evaluate sensor performance.

Quantitative Data Summary

The following table presents representative data for a hypothetical TPA-boronic acid derivative, demonstrating its response to different analytes.

AnalyteAnalyte ConcentrationE½ (V vs. Ag/AgCl)ΔE½ (mV)
None (Baseline)0 mM+0.850
D-Fructose10 mM+0.81-40
D-Glucose10 mM+0.83-20
Fluoride (F⁻)5 mM+0.70-150

This is illustrative data. Actual values will depend on the specific molecular structure and experimental conditions.

Applications and Future Outlook

The unique properties of TPA-boronic acid derivatives position them as highly promising candidates for a range of applications:

  • Biomedical Diagnostics: Their ability to detect saccharides makes them suitable for developing continuous glucose monitors or sensors for glycoprotein cancer biomarkers.[10]

  • Environmental Monitoring: The strong response to fluoride allows for the creation of electrochemical sensors to detect fluoride levels in drinking water.[7]

  • Materials Science: These molecules can be electropolymerized to form thin, electroactive polymer films on electrode surfaces, creating robust and reusable sensors.[1][11] Furthermore, they can serve as building blocks for conjugated microporous polymers with applications in photocatalysis.[12]

The future of this field lies in the rational design of new derivatives with enhanced selectivity for specific analytes, improved water solubility for biological applications, and integration into multi-array sensor platforms for high-throughput analysis. The exploration of their stimuli-responsive fluorescent properties further broadens their potential use in dual-mode sensing and bioimaging.[13][14]

References

  • Bull, S. D., Davidson, M. G., van den Elsen, J. M., Fossey, J. S., Jenkins, A. T., Jiang, Y. B., ... & James, T. D. (2015). Electrochemical sensing using boronic acids.
  • University of Bath. (2015). Electrochemical sensing using boronic acids.
  • Kaneto, K., Yoshinelli, M., & Takeda, S. (n.d.). Electrochemical Characteristics of a Triphenylamine Derivative by Microelectrode Voltammetry.
  • Grigoras, M., & Farca, C. A. (2023). Electrochemistry of triphenylamine derivatives.
  • Ghorai, M., & Ghosh, K. (2022). Triphenylamine-based small-molecule fluorescent probes. Analytical Methods, 14(8), 813-835.
  • James, T. D., & Phillips, M. D. (2015). Electrochemical Sensing using Boronic acids.
  • Saki, M., Fujimoto, K., & Ohno, T. (2002). Synthesis and characterization of triphenylamine derivatives by oxidative polymerization. Reactive and Functional Polymers, 50(2), 113-119.
  • Kathiresan, M., & Philip, A. (2020). Triphenylamine-based stimuli-responsive solid state fluorescent materials. New Journal of Chemistry, 44(38), 16301-16322.
  • Wang, Y., Zhang, Y., Liu, Y., Li, Y., Wang, Y., Wang, Y., ... & Li, C. (2020). Novel triphenylamine-based fluorescent chemo-sensors for fast detection of thiophenols in vitro and in vivo. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 236, 118348.
  • Zhang, Y., Wang, S., & Liu, Y. (2020). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 10(11), 167.
  • Mondal, B., Bera, S., Howlader, P., & Bhaumik, A. (2020). Triphenylamine–anthraquinone based donor–acceptor conjugated microporous polymers for photocatalytic hydroxylation of phenylboronic acids.
  • Nishiyabu, R., Kubo, Y., James, T. D., & Fossey, J. S. (2011). Recognition and sensing of various species using boronic acid derivatives.
  • Guo, Z., Shin, I., & Yoon, J. (2012). Recognition and sensing of various species using boronic acid derivatives.
  • Soares, M. F., Andrade, S., & Silva, F. (2018).
  • Řezanková, H., & Skládal, P. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemické listy, 108(10), 964-970.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-(Diphenylamino)phenylboronic Acid. TCI Chemicals.
  • Su, H. K., & Hsiao, S. H. (2018). Recent advances in triphenylamine-based electrochromic derivatives and polymers. Polymer Chemistry, 9(19), 2535-2555.

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An In-depth Technical Guide to the Solubility of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid, a key building block in advanced materials and pharmaceutical development. In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the molecule's physicochemical properties and the principles of solvent-solute interactions. Furthermore, it offers detailed, authoritative protocols for the experimental determination of its solubility, empowering researchers to generate precise and reliable data. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound and require a deep understanding of its solution behavior to optimize reaction conditions, purification processes, and formulation strategies.

Introduction: The Challenge of Boronic Acid Solubility

[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid, also known as 4-(di-p-tolylamino)phenylboronic acid, is a triarylamine derivative with significant applications in organic electronics and as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions. Its utility is intrinsically linked to its solubility in organic solvents, which governs its reactivity, purification, and formulation.

However, determining and predicting the solubility of boronic acids presents unique challenges. A primary complicating factor is the propensity of boronic acids to undergo reversible dehydration to form cyclic boroxine anhydrides. This equilibrium is influenced by the solvent, temperature, and the presence of water, meaning that a sample of a boronic acid may exist as a mixture of the acid and its anhydride, each with distinct solubility profiles.[1] This phenomenon can lead to difficulties in obtaining reproducible solubility data.[1]

Given the limited availability of specific quantitative solubility data for [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid in the public domain, this guide will focus on a predictive analysis of its solubility based on its molecular structure and the properties of common organic solvents. This theoretical framework is supplemented with detailed experimental protocols to enable researchers to determine solubility in their own laboratories.

Physicochemical Properties and Predicted Solubility Profile

To predict the solubility of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid, we must first consider its molecular structure and resulting physicochemical properties.

Molecular Structure:

Caption: Molecular structure of the target compound.

The molecule can be deconstructed into two key regions:

  • A large, nonpolar triarylamine core: The bis(4-methylphenyl)amino]phenyl moiety is sterically bulky and rich in aromatic rings, rendering this portion of the molecule highly nonpolar and lipophilic.

  • A polar boronic acid group: The -B(OH)₂ functional group is polar and capable of acting as both a hydrogen bond donor (via the -OH groups) and a hydrogen bond acceptor.[2][3]

The overall solubility will be a balance between these two opposing characteristics.

Predicted Physicochemical Properties:

PropertyPredicted ValueSource
Molecular Weight317.2 g/mol [4]
pKa8.63 ± 0.16[5]
Boiling Point525.5 ± 60.0 °C[5]

The predicted pKa of ~8.6 suggests that the compound is a weak acid. The large molecular weight and predominantly nonpolar structure indicate that its solubility will be highly dependent on the solvent's ability to accommodate the large hydrophobic portion of the molecule.

Predicted Solubility Based on "Like Dissolves Like":

The principle of "like dissolves like" is a fundamental concept in predicting solubility. It states that substances with similar polarities are more likely to be soluble in one another. We can categorize common organic solvents based on their polarity and hydrogen bonding capabilities to predict the solubility of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid.

Table of Solvent Properties and Predicted Solubility:

SolventPolarity Index (Reichardt's ET(30))Dielectric Constant (ε)Hydrogen Bond Donor/AcceptorPredicted Solubility of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acidRationale
Nonpolar Solvents
Hexane31.01.88PoorVery LowThe high non-polarity of hexane is insufficient to overcome the crystal lattice energy of the solid, and it cannot interact favorably with the polar boronic acid group.
Toluene33.92.38PoorModerate to HighThe aromatic nature of toluene allows for favorable π-π stacking interactions with the phenyl rings of the solute. A close analog, 4-(diphenylamino)phenylboronic acid, is reported to be soluble in toluene.[1][4]
Polar Aprotic Solvents
Diethyl Ether34.54.34AcceptorModerateThe ether oxygen can act as a hydrogen bond acceptor for the boronic acid's hydroxyl groups, while the ethyl groups provide some nonpolar character.
Tetrahydrofuran (THF)37.47.58AcceptorHighTHF is a polar ether that can effectively solvate the boronic acid group through hydrogen bonding while also accommodating the nonpolar aromatic structure.
Dichloromethane (DCM)40.78.93PoorModerateDCM's polarity can help to dissolve the compound, but its weak hydrogen bonding capability may limit the solubility compared to THF or acetone.
Acetone42.220.7AcceptorHighAs a polar ketone, acetone is a good hydrogen bond acceptor and has a sufficiently high polarity to dissolve both polar and nonpolar moieties of the molecule.
Dimethylformamide (DMF)43.836.7AcceptorHighDMF is a highly polar aprotic solvent with a strong hydrogen bond accepting ability, making it an excellent candidate for dissolving this compound.
Dimethyl Sulfoxide (DMSO)45.146.7AcceptorHighDMSO is one of the most polar aprotic solvents and a strong hydrogen bond acceptor, suggesting it will be a very effective solvent.
Polar Protic Solvents
Ethanol51.924.5Donor & AcceptorModerate to LowWhile ethanol can form hydrogen bonds, its polarity may create a less favorable environment for the large nonpolar part of the solute compared to aprotic polar solvents.
Methanol55.432.7Donor & AcceptorModerate to LowSimilar to ethanol, methanol's high polarity and hydrogen bonding network may not be ideal for solvating the extensive nonpolar region of the molecule.

Solvent property data sourced from various chemical reference materials.[6][7]

Logical Relationship for Solubility Prediction:

cluster_solute [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid Properties cluster_solvent Solvent Properties Solute_Polarity Polar Boronic Acid Group (-B(OH)₂) Prediction Solubility Prediction Solute_Polarity->Prediction Favorable interaction with polar solvents Solute_NonPolarity Large Nonpolar Triarylamine Core Solute_NonPolarity->Prediction Favorable interaction with nonpolar/moderately polar solvents Solvent_Polarity Polarity (e.g., Dielectric Constant, Polarity Index) Solvent_Polarity->Prediction Solvent_H_Bonding Hydrogen Bonding Capacity (Donor/Acceptor) Solvent_H_Bonding->Prediction

Caption: Factors influencing the solubility prediction for the target compound.

Authoritative Experimental Protocols for Solubility Determination

To obtain definitive solubility data, experimental determination is essential. The following protocols are based on widely accepted and authoritative methods, such as those outlined in the OECD Guideline 105 and USP General Chapter <1236>.[1][8]

Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[9] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium.

Experimental Workflow:

A 1. Sample Preparation Add excess solid to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours). A->B C 3. Phase Separation Allow undissolved solid to settle. Centrifuge or filter the saturated solution to remove all solid particles. B->C D 4. Quantification Accurately dilute an aliquot of the clear supernatant. C->D E 5. Analysis Analyze the diluted sample by a validated analytical method (e.g., HPLC-UV) against a calibration curve. D->E F 6. Calculation Calculate the solubility in mg/mL or mol/L. E->F

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol:

  • Preparation:

    • Add an amount of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid to a glass vial that is in clear excess of its expected solubility. A starting point could be 10-20 mg.

    • Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic sampling (e.g., at 24, 48, and 72 hours) to confirm that the concentration is no longer increasing.[9]

  • Phase Separation:

    • Remove the vial from the shaker and allow it to stand at the same constant temperature for at least 1 hour to allow the undissolved solid to sediment.

    • To ensure complete removal of solid particles, either:

      • Centrifuge the vial at a high speed (e.g., >10,000 g) for 15-20 minutes.

      • Filter the supernatant through a chemically compatible syringe filter with a small pore size (e.g., 0.22 µm PTFE).

  • Quantification and Analysis:

    • Carefully withdraw a precise aliquot of the clear supernatant, avoiding any disturbance of the sedimented solid.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample and compare the response to a calibration curve prepared from known concentrations of the compound.

  • Calculation:

    • Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility.

Dynamic Solubility Determination (Turbidity Method)

The dynamic method offers a faster, albeit sometimes less precise, alternative to the shake-flask method. It involves monitoring the temperature at which a solid-solvent mixture of a known composition becomes a clear solution upon heating.[10]

Experimental Workflow:

A 1. Sample Preparation Accurately weigh the solute and solvent into a jacketed glass vessel to create a mixture of known composition. B 2. Controlled Heating Heat the mixture at a slow, constant rate (e.g., 0.5 °C/min) with vigorous stirring. A->B C 3. Endpoint Detection Monitor the turbidity of the solution visually or with a light-scattering probe. B->C D 4. Record Temperature Record the temperature at which the last solid particles dissolve and the solution becomes perfectly clear. C->D E 5. Data Point This temperature is the solubility point for that specific concentration. D->E F 6. Repeat Repeat steps 1-5 with different compositions to construct a solubility curve. E->F

Caption: Workflow for the dynamic solubility determination method.

Detailed Step-by-Step Protocol:

  • Preparation:

    • Accurately weigh a specific amount of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid and the desired solvent into a jacketed glass vessel equipped with a magnetic stirrer and a calibrated temperature probe.

  • Heating and Observation:

    • Begin stirring the mixture vigorously.

    • Heat the vessel at a slow and controlled rate (e.g., 0.5 °C per minute) using a circulating water bath.

    • Continuously monitor the solution for the disappearance of solid particles. This can be done visually against a dark background or more accurately using a turbidity or light-transmittance probe.

  • Endpoint Determination:

    • The temperature at which the last crystal of the solute dissolves, resulting in a completely clear solution, is recorded as the solubility temperature for that specific concentration.

  • Constructing a Solubility Curve:

    • Repeat the measurement with several different known compositions of solute and solvent to generate a series of data points (concentration vs. temperature).

    • Plotting these points will yield a solubility curve, from which the solubility at a specific temperature (e.g., 25 °C) can be interpolated.

Conclusion and Recommendations

For applications requiring precise knowledge of its solubility, experimental determination is strongly recommended. The shake-flask method provides the most accurate and reliable measure of thermodynamic equilibrium solubility and should be considered the benchmark technique. The dynamic method offers a higher-throughput alternative for generating solubility curves as a function of temperature.

By combining the predictive insights with the rigorous experimental protocols provided in this guide, researchers can effectively manage the solution-phase behavior of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid, leading to more efficient and reproducible outcomes in their scientific endeavors.

References

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.
  • PubChem. (n.d.). 4-(Diphenylamino)phenylboronic Acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Stenutz, R. (n.d.). Kamlet-Taft solvent parameters.
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  • Request PDF. (2025). Hydrogen bonds in boronic acids and their complexes.
  • BenchChem. (2025). In-Depth Technical Guide: Solubility of 4-(Diphenylamino)benzeneboronic Acid in Organic Solvents.
  • Semantic Scholar. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • PubChem. (n.d.). 4-(Diphenylamino)phenylboronic Acid (contains varying amounts of Anhydride). National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent developments in the medicinal chemistry of single boron atom-containing compounds.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-(Diphenylamino)phenylboronic Acid.
  • ChemicalBook. (2025). [4-[bis(4-methylphenyl)amino]phenyl]Boronic acid.
  • TCI Chemicals. (n.d.). [4-(Di-p-tolylamino)phenyl]boronic Acid (contains varying amounts of Anhydride).
  • PubChem. (n.d.). 4-(Dimethylamino)phenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary.
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • European Union. (2021). STANDARD OPERATING PROCEDURE for solubility testing.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.
  • USP. (2023). General Chapter, <1236> Solubility Measurements. USP-NF.
  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.

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An In-depth Technical Guide to the Molecular Structure and Conformation of [4-(di-p-tolylamino)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

[4-(di-p-tolylamino)phenyl]boronic acid is a versatile organic compound that merges the unique electronic properties of triarylamines with the reactivity of boronic acids. This guide provides a comprehensive analysis of its molecular structure, conformational dynamics, and the experimental and computational methodologies crucial for its characterization. While a definitive single-crystal X-ray structure for this specific molecule is not publicly available at the time of this writing, this document synthesizes information from analogous compounds and theoretical principles to offer expert insights into its structural and conformational attributes. We will delve into synthetic pathways, spectroscopic characterization, and the potential applications of this molecule, particularly in the realms of materials science and medicinal chemistry.

Introduction: The Significance of Triarylamine Boronic Acids

[4-(di-p-tolylamino)phenyl]boronic acid, with the chemical formula C₂₀H₂₀BNO₂ and a molecular weight of 317.19 g/mol , belongs to a class of compounds that are gaining increasing attention in advanced materials and pharmaceutical research.[1][2] The core structure features a central nitrogen atom bonded to three aryl groups, forming a triarylamine moiety, which is appended with a boronic acid group. This unique combination imparts a number of desirable properties.

The triarylamine core is a well-established hole-transporting unit, making these molecules valuable building blocks for organic light-emitting diodes (OLEDs), perovskite solar cells, and other organic electronic devices. The propeller-like, non-planar conformation of triarylamines is crucial for forming stable amorphous films, a key requirement for device fabrication.

The boronic acid functional group is a versatile handle for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This allows for the facile incorporation of the triarylamine unit into larger conjugated systems.[3] Furthermore, boronic acids have emerged as important pharmacophores in drug discovery, with several FDA-approved drugs containing this moiety.[4] Their ability to form reversible covalent bonds with diols makes them attractive for applications such as glucose sensors and as inhibitors of certain enzymes.[3]

This guide will provide a detailed exploration of the molecular and conformational characteristics of [4-(di-p-tolylamino)phenyl]boronic acid, offering a foundational understanding for researchers looking to harness its potential.

Molecular Structure and Conformation

The overall shape and electronic properties of [4-(di-p-tolylamino)phenyl]boronic acid are dictated by the interplay of its constituent parts: the central triphenylamine core and the pendant boronic acid group.

The Triarylamine Core: A Propeller Conformation

The central nitrogen atom in the triarylamine moiety is sp²-hybridized, leading to a trigonal planar geometry around the nitrogen. However, steric hindrance between the three bulky aryl groups prevents the molecule from being fully planar. To alleviate this steric strain, the phenyl rings twist out of the plane defined by the C-N-C bonds, adopting a characteristic propeller-like conformation. This non-planar structure is a hallmark of triarylamines and is critical to their function in organic electronics, as it inhibits close packing and crystallization, promoting the formation of stable amorphous glasses.

The Boronic Acid Group: Planarity and Dimerization

The boronic acid group, -B(OH)₂, is trigonal planar, with the boron atom also being sp²-hybridized. In the solid state, boronic acids frequently form hydrogen-bonded dimers. This dimerization can influence the overall packing of the molecules in a crystal lattice.

Conformational Flexibility

The key conformational degrees of freedom in [4-(di-p-tolylamino)phenyl]boronic acid are the torsional angles between the phenyl rings of the triarylamine unit and the rotation around the C-B bond of the boronic acid group. Computational modeling, such as Density Functional Theory (DFT), is a powerful tool for exploring the potential energy surface and identifying the most stable conformations. For phenylboronic acids, different orientations of the hydroxyl groups (syn and anti) can lead to various conformers with distinct energy levels.

G cluster_0 Molecular Structure of [4-(di-p-tolylamino)phenyl]boronic acid Triarylamine_Core Triarylamine Core (Propeller Shape) Boronic_Acid_Group Boronic Acid Group (-B(OH)₂) Torsional_Angles Key Torsional Angles Overall_Conformation Overall Molecular Conformation (Non-planar)

Synthesis and Purification

A common and effective method for the synthesis of [4-(di-p-tolylamino)phenyl]boronic acid involves the lithiation of a halogenated precursor followed by quenching with a trialkyl borate.

General Synthetic Workflow

G Start 4-Bromo-N,N-di-p-tolylaniline Step1 Lithiation with n-BuLi in dry THF at -78 °C Start->Step1 Intermediate Lithium Intermediate Step1->Intermediate Step2 Quench with Triisopropyl borate B(O-iPr)₃ Intermediate->Step2 Step3 Aqueous Acidic Workup (e.g., HCl) Step2->Step3 Product [4-(di-p-tolylamino)phenyl]boronic acid Step3->Product

Detailed Experimental Protocol (Hypothetical)

Disclaimer: The following protocol is a generalized procedure based on common laboratory practices for the synthesis of similar arylboronic acids. It should be adapted and optimized based on specific laboratory conditions and safety assessments.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-bromo-N,N-di-p-tolylaniline (1 equivalent) and anhydrous tetrahydrofuran (THF).

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 1-2 hours.

  • Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) and stirred vigorously for 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure [4-(di-p-tolylamino)phenyl]boronic acid.

Spectroscopic and Structural Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound and to understand its structural properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for elucidating the molecular structure in solution.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the three phenyl rings and the methyl protons of the tolyl groups. The integration of these signals will correspond to the number of protons in each environment. The chemical shifts and coupling constants will provide information about the electronic environment and connectivity of the protons. The protons on the boronic acid hydroxyl groups may appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons will be in the typical downfield region (110-150 ppm), while the methyl carbons will appear upfield (around 20-25 ppm). The carbon atom directly attached to the boron atom may be difficult to observe due to quadrupolar relaxation.

  • ¹¹B NMR: Boron-11 NMR is a specific technique to probe the environment of the boron atom. For a trigonal planar boronic acid, a single, relatively broad signal is expected in the range of 27-33 ppm.

Table 1: Expected NMR Data (Hypothetical)

NucleusExpected Chemical Shift Range (ppm)Notes
¹H7.0 - 8.0Aromatic protons, complex multiplet patterns.
¹H2.2 - 2.4Methyl protons (singlet).
¹H4.0 - 6.0Boronic acid OH protons (broad singlet, may exchange with D₂O).
¹³C110 - 150Aromatic carbons.
¹³C20 - 25Methyl carbons.
¹¹B27 - 33Boronic acid boron atom.
X-ray Crystallography
  • Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the propeller shape of the triarylamine core and the planar geometry of the boronic acid group.

  • Torsional Angles: Quantification of the twist angles of the phenyl rings relative to the central nitrogen plane.

  • Intermolecular Interactions: Identification of hydrogen bonding patterns (e.g., boronic acid dimerization) and other non-covalent interactions that dictate the crystal packing.

G Sample Single Crystal of [4-(di-p-tolylamino)phenyl]boronic acid Xray X-ray Diffraction Experiment Sample->Xray Data Diffraction Data Collection Xray->Data Solve Structure Solution (e.g., Direct Methods) Data->Solve Refine Structure Refinement Solve->Refine Result Final Crystal Structure: - Bond lengths & angles - Torsional angles - Packing diagram Refine->Result

Computational Modeling

In the absence of experimental crystal data, computational methods like Density Functional Theory (DFT) can provide valuable insights into the molecular structure and conformation.

  • Geometry Optimization: DFT calculations can be used to find the minimum energy conformation of the molecule, providing theoretical values for bond lengths, bond angles, and torsional angles.

  • Conformational Analysis: By systematically rotating key bonds (e.g., the C-N bonds and the C-B bond) and calculating the corresponding energies, a potential energy surface can be generated to identify the most stable conformers and the energy barriers between them.

Applications and Future Directions

The unique structural and electronic properties of [4-(di-p-tolylamino)phenyl]boronic acid make it a promising candidate for several applications:

  • Organic Electronics: As a building block for hole-transporting materials in OLEDs and perovskite solar cells. Its non-planar structure can lead to materials with good film-forming properties and high thermal stability.

  • Drug Discovery: As a scaffold for the development of novel therapeutic agents. The boronic acid moiety can be targeted to specific biological receptors.

  • Chemical Sensors: The boronic acid group's ability to bind with diols can be exploited in the design of fluorescent sensors for saccharides.

Future research will likely focus on the synthesis of novel derivatives of this compound with tailored electronic and steric properties for specific applications. The development of more efficient synthetic routes and a deeper understanding of its solid-state packing and thin-film morphology will be crucial for advancing its use in materials science.

Conclusion

[4-(di-p-tolylamino)phenyl]boronic acid is a molecule of significant interest due to the synergistic combination of a hole-transporting triarylamine core and a versatile boronic acid functional group. While detailed experimental structural data is currently limited in the public domain, this guide has provided a comprehensive overview of its expected molecular structure, conformational properties, and the key analytical techniques for its characterization. The insights presented here, based on established chemical principles and data from analogous systems, offer a solid foundation for researchers and professionals working with this and related compounds. Further experimental and computational studies are warranted to fully unlock the potential of this promising molecule in the fields of materials science and drug development.

References

  • [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid. PubChem. [Link]

  • A kind of preparation method of 4 amino phenyl boronic acid derivative.
  • Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. ACS Omega. [Link]

  • A DFT Study on the Correlation between Conformation of D4ph4 , Properties of the Excited States and Formation of the Excimer. ResearchGate. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

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[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid material safety data sheet (MSDS).

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid: Properties, Safety, and Applications in Advanced Material Synthesis

Introduction

In the rapidly advancing field of organic electronics, the design and synthesis of novel materials with tailored photophysical and electronic properties are paramount. [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid, identified by its CAS Number 654067-65-9, has emerged as a pivotal molecular building block.[1][2] Its unique structure, which combines a hole-transporting triarylamine core with a versatile boronic acid functional group, makes it an indispensable intermediate in the production of materials for Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, and organic field-effect transistors.[1][3]

This guide serves as a comprehensive technical resource for researchers, chemists, and material scientists. It provides a detailed overview of the compound's physicochemical properties, a synthesized safety and handling profile based on analogous structures, and an in-depth look at its primary application in palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis.

Physicochemical and Structural Properties

[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid is a white crystalline powder at room temperature, with a typical purity of 97% or higher when sourced from specialized chemical manufacturers.[1] The molecule's architecture is key to its utility; the nitrogen-centered triphenylamine moiety imparts excellent hole-transporting capabilities, a critical feature for charge-transport layers in OLED devices, while the boronic acid group provides a reactive handle for carbon-carbon bond formation.[1]

Below is a summary of its key identifiers and computed physical properties.

PropertyValueSource
Chemical Name [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid[2]
Synonyms (4-(di-p-tolylamino)phenyl)boronic acid[2]
CAS Number 654067-65-9[1][2][4]
Molecular Formula C₂₀H₂₀BNO₂[2][4]
Molecular Weight 317.19 g/mol [1][4]
Appearance White crystal powder[1]
Computed Density 1.19 g/cm³[4]
Computed Boiling Point 525.5°C at 760 mmHg[4]
Computed Flash Point 271.6°C[4]

Figure 1: Chemical Structure a [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid C₂₀H₂₀BNO₂

Caption: Chemical name and formula.

Hazard Profile and Safety Precautions

A specific Material Safety Data Sheet (MSDS) for [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid is not consistently available across all suppliers. Therefore, this section provides a synthesized hazard profile based on data from structurally related arylboronic acids.[5][6][7][8][9] A conservative approach, treating the compound with the precautions outlined below, is essential for safe laboratory practice.

Anticipated GHS Hazard Classification

Based on analogous compounds, [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid should be handled as a substance with the following potential hazards:

Hazard ClassGHS CodeStatementCitations
Skin Corrosion/IrritationH315Causes skin irritation[5][6][7][8][9]
Serious Eye Damage/IrritationH319Causes serious eye irritation[5][6][7][8][9]
Specific Target Organ ToxicityH335May cause respiratory irritation[5][7][9]
Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks of exposure, the following controls and PPE are mandatory:

  • Engineering Controls : Always handle this compound within a certified chemical fume hood to control dust and vapor inhalation.[5][9] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[5]

  • Eye and Face Protection : Wear chemical safety goggles or a face shield that conforms to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[7]

  • Skin Protection : Use chemically resistant gloves (e.g., nitrile rubber) and wear a standard laboratory coat.[5][8] Ensure that skin is not exposed.

  • Respiratory Protection : If dust is generated, a NIOSH-approved particulate respirator is required.

First-Aid Measures

In the event of accidental exposure, follow these procedures:

  • Inhalation : Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][7]

  • Skin Contact : Remove all contaminated clothing. Immediately flush the skin with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[5]

  • Eye Contact : Immediately flush eyes with large volumes of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5][7]

  • Ingestion : Do NOT induce vomiting. Wash out the mouth with water and provide two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek medical attention.

Handling, Storage, and Disposal
  • Handling : Avoid generating dust.[5] Wash hands thoroughly after handling.[5][8] Keep away from incompatible materials such as strong oxidizing agents.[5][7]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][7][8]

  • Disposal : Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations. Do not mix with other waste streams.[5]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid in synthetic chemistry is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[10][11] This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl structures that are common motifs in functional materials and pharmaceuticals.[10][12]

The reaction couples an organoboron species (the boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base.[10][11] The triarylamine core of the title compound remains intact, allowing for the construction of larger, conjugated systems with tailored electronic properties.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established, multi-step process:

  • Oxidative Addition : The active Pd(0) catalyst reacts with the organohalide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[11]

  • Transmetalation : The boronic acid is activated by a base to form a more nucleophilic boronate species (Ar'-B(OR)₃⁻). This species then transfers its organic group (Ar') to the Pd(II) complex, displacing the halide.[10][13] This is the key step where the new carbon-carbon bond is poised to form.

  • Reductive Elimination : The two organic groups on the palladium complex (Ar and Ar') couple and are eliminated from the metal center, forming the final biaryl product (Ar-Ar'). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[11]

Suzuki_Cycle Figure 2: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex Oxidative Addition pd0->pd_complex ar_pdx_l2 Ar-Pd(II)L₂-X pd_complex->ar_pdx_l2 transmetalation Transmetalation ar_pdx_l2->transmetalation ar_pd_ar_l2 Ar-Pd(II)L₂-Ar' transmetalation->ar_pd_ar_l2 reductive_elim Reductive Elimination ar_pd_ar_l2->reductive_elim reductive_elim->pd0 product Ar-Ar' (Product) reductive_elim->product arx Ar-X (Organohalide) arx->pd_complex ar_boronic Ar'-B(OH)₂ (Boronic Acid) + Base ar_boronic->transmetalation

Caption: A simplified diagram of the Suzuki-Miyaura reaction mechanism.

Experimental Methodologies

The successful use of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid requires meticulous experimental technique, particularly concerning the exclusion of atmospheric oxygen and moisture, which can deactivate the palladium catalyst.

Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a representative coupling of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid with an aryl bromide.

Reagents & Equipment:

  • [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Schlenk flask or round-bottom flask with reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

Step-by-Step Procedure:

  • Glassware Preparation : Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas.[14][15]

  • Reagent Addition : To the Schlenk flask, add the aryl bromide, [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid, base, and a magnetic stir bar.

  • Inert Atmosphere : Seal the flask with a septum, and cycle between vacuum and backfilling with inert gas three to five times to remove all atmospheric oxygen.

  • Solvent and Catalyst Addition : Add the anhydrous solvent via syringe. If the palladium catalyst is air-sensitive, add it at this stage under a positive pressure of inert gas.

  • Reaction : Heat the mixture to the desired temperature (typically 80-110°C) and stir vigorously. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or saturated aqueous NH₄Cl.[16] Separate the organic layer.

  • Purification : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.[16]

Protocol 4.2: Best Practices for Handling Air-Sensitive Reagents

Many palladium catalysts and anhydrous solvents used in Suzuki couplings are sensitive to air and moisture.[17] Adherence to inert atmosphere techniques is crucial for reproducibility and high yields.

Figure 3: Inert Atmosphere Reaction Setup Workflow A 1. Oven-Dry Glassware (Flask, Condenser) B 2. Assemble Hot & Cool Under Inert Gas Stream A->B C 3. Add Solid Reagents (Boronic Acid, Halide, Base) B->C D 4. Seal with Septum & Purge (3x Vacuum/Inert Gas Cycles) C->D E 5. Add Anhydrous Solvent & Catalyst via Syringe D->E F 6. Maintain Positive Pressure (Inert Gas Bubbler) E->F G 7. Heat to Reaction Temp F->G

Sources

Theoretical Determination of Frontier Molecular Orbital Energies for [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid using Density Functional Theory

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The electronic properties of organic molecules are fundamental to their function in advanced materials, particularly in the realm of organic electronics. [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid is a key building block in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, and field-effect transistors.[1] Its performance in these applications is intrinsically linked to its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals and the resulting HOMO-LUMO gap dictate the charge injection/transport properties and the optical absorption and emission characteristics of the material. This guide provides a comprehensive, in-depth protocol for the theoretical calculation of the HOMO and LUMO energy levels of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid using Density Functional Theory (DFT), a powerful quantum mechanical modeling method.[2] We will delve into the rationale behind methodological choices, present a step-by-step computational workflow, and detail the analysis of the results, providing researchers with a robust framework for in silico materials characterization.

Introduction: The Significance of Frontier Orbitals in Organic Electronics

[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid, with CAS Number 654067-65-9, is a triarylamine derivative.[1][3] The core structure consists of a triphenylamine moiety, which is a well-known hole-transporting (electron-donating) group, linked to a phenylboronic acid group. This molecular architecture bestows advantageous electronic properties crucial for OLEDs and other photoelectric devices.[1]

The utility of such molecules is governed by their FMOs:

  • HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the valence band in a semiconductor. Its energy level relates to the ionization potential and indicates the molecule's ability to donate an electron. A higher HOMO energy level facilitates hole injection from an anode.[4]

  • LUMO (Lowest Unoccupied Molecular Orbital): This orbital is analogous to the conduction band. Its energy level is related to the electron affinity and reflects the molecule's ability to accept an electron. A lower LUMO energy level facilitates electron injection from a cathode.[4]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO levels is the electrochemical gap. This gap is a critical parameter that correlates with the molecule's electronic transition energy, influencing its color and photostability.[5] A smaller gap generally leads to absorption at longer wavelengths.

Predicting these values computationally with DFT allows for the rapid screening of candidate molecules and provides deep insights into structure-property relationships before undertaking costly and time-consuming synthesis.[6]

Theoretical Framework: Why Density Functional Theory?

Density Functional Theory (DFT) is a class of computational quantum mechanical methods used to investigate the electronic structure of many-body systems.[7] It has become the workhorse of computational chemistry for medium to large-sized organic molecules due to its excellent balance of accuracy and computational cost.[8]

The core principle of DFT, established by Hohenberg and Kohn, is that the total energy of a system is a unique functional of its electron density.[7] In practice, the most common implementation is Kohn-Sham DFT (KS-DFT), which uses a set of non-interacting orbitals (the Kohn-Sham orbitals) to construct the electron density.[9] The energies of these orbitals, particularly the HOMO and LUMO, provide a good approximation of the ionization potential and electron affinity, respectively, within the framework of Koopmans' theorem or its DFT equivalent.[4]

The Critical Choice: Functionals and Basis Sets

The accuracy of a DFT calculation is critically dependent on two key choices: the exchange-correlation (XC) functional and the basis set.

  • Exchange-Correlation Functional: This is an approximation of the complex many-body electron interactions. For organic molecules, hybrid functionals are often a good starting point.

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is arguably the most widely used functional in chemistry. It mixes a portion of exact Hartree-Fock exchange with local and gradient-corrected exchange and correlation functionals. It provides robust results for the geometries of a vast range of organic molecules.[8][10]

    • ωB97XD: This is a long-range corrected hybrid functional that includes empirical dispersion corrections. It often provides more accurate results for systems with non-covalent interactions and can improve the prediction of HOMO-LUMO gaps, especially for larger conjugated systems where standard hybrids might underestimate the gap.[11][12]

  • Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of basis set determine the flexibility the calculation has to describe the electron distribution.

    • Pople-style basis sets (e.g., 6-31G(d,p)): This is a split-valence basis set with polarization functions on heavy atoms (d) and hydrogen atoms (p). It is a good, cost-effective choice for initial geometry optimizations of organic molecules.[13][14]

    • Correlation-consistent basis sets (e.g., cc-pVTZ): These are larger and more computationally expensive basis sets designed to systematically converge towards the complete basis set limit.[15][16] They are often used for high-accuracy single-point energy calculations after an initial optimization with a smaller basis set.

For this guide, we will employ the B3LYP functional with the 6-31G(d,p) basis set , a combination that represents a well-established and reliable standard for routine calculations on this class of molecule.[14][17]

Computational Workflow

The accurate determination of HOMO/LUMO levels requires a multi-step process to first find the molecule's most stable three-dimensional structure before calculating its electronic properties. The overall workflow is visualized below.

G cluster_prep Step 1: Pre-computation cluster_calc Step 2: DFT Calculations cluster_post Step 3: Analysis Build Build 3D Structure of Molecule Opt Geometry Optimization (Find Energy Minimum) Build->Opt Freq Frequency Calculation (Confirm Minimum) Opt->Freq Use Optimized Geometry SPE Single Point Energy (Calculate Orbitals) Freq->SPE Use Confirmed Geometry Extract Extract HOMO/LUMO Energies SPE->Extract Visualize Visualize HOMO/LUMO Orbitals Extract->Visualize

Caption: Computational workflow for DFT-based HOMO/LUMO calculation.

Detailed Experimental Protocol

This protocol assumes the use of the Gaussian software suite, a widely used program in computational chemistry.[18][19] The steps can be adapted for other quantum chemistry software packages.

Step 1: Molecular Structure Generation

  • Launch a molecular builder/visualizer program (e.g., GaussView, Avogadro, ChemDraw).

  • Construct the 3D structure of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid. The IUPAC name is [4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]boronic acid.[20]

  • Perform an initial, quick structure clean-up using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry. This is not a quantum mechanical step but helps to start the DFT optimization from a sensible structure.

  • Save the coordinates as a Gaussian Input File (.gjf or .com).

Step 2: Geometry Optimization

  • Open the saved input file in a text editor or the Gaussian interface.

  • The "route section" (the line starting with #) should be set up for an optimization calculation. This line specifies the method, basis set, and type of calculation.

    • #p B3LYP/6-31G(d,p) Opt

    • #p: Requests "print" level output, providing more detail.

    • B3LYP/6-31G(d,p): Specifies the functional and basis set.

    • Opt: This keyword requests a geometry optimization to find the lowest energy conformation of the molecule.

  • Below the route section, provide a title for the calculation.

  • Ensure the charge is 0 and the spin multiplicity is 1 (for a singlet ground state), written as 0 1.

  • Submit the calculation to the Gaussian program.[18] The job is complete when the output file shows the message "Optimization completed."

Step 3: Frequency Calculation (Validation)

  • Take the final, optimized geometry from the output file of the optimization step.

  • Create a new input file with this geometry.

  • Modify the route section to request a frequency calculation:

    • #p B3LYP/6-31G(d,p) Freq

  • Submit this job.

  • Self-Validation Check: Upon completion, search the output file for the calculated frequencies. A true energy minimum will have zero imaginary frequencies . If imaginary frequencies are present, it indicates a saddle point (transition state), and the geometry optimization must be revisited.

Step 4: Single Point Energy and Orbital Analysis

  • Using the validated minimum-energy geometry, create a final input file.

  • Modify the route section to request a population analysis, which will print the molecular orbital information.

    • #p B3LYP/6-31G(d,p) Pop=Reg

    • Pop=Reg: Requests a "regular" population analysis, which includes the energies and compositions of the molecular orbitals.[19]

  • Submit the job. This calculation is very fast as it's a single energy evaluation without geometry changes.

Data Analysis and Interpretation

Upon successful completion of the final step, all necessary information will be in the output file (.log or .out).

Extracting HOMO and LUMO Energy Values
  • Open the output file from the Pop=Reg calculation in a text editor.

  • Search for the section titled "Alpha Molecular Orbital Energies." (For a closed-shell molecule, Alpha and Beta orbital energies are the same).

  • You will find a list of orbitals with their corresponding energy eigenvalues, typically in units of Hartrees. The orbitals will be marked with (O) for occupied and (V) for virtual (unoccupied).

  • The HOMO is the highest energy orbital marked as occupied.

  • The LUMO is the lowest energy orbital marked as virtual.

The energy values are typically converted from Hartrees to electron volts (eV) for easier interpretation (1 Hartree ≈ 27.2114 eV).

Tabulated Results

The following table summarizes the key computational parameters and provides a placeholder for the expected results.

ParameterSpecification / ValueRationale
Molecule [4-[Bis(4-methylphenyl)amino]phenyl]boronic acidTarget compound for electronic property analysis.[1]
Software Gaussian 16A standard and widely validated quantum chemistry software package.[21]
Functional B3LYPA robust hybrid functional providing a good balance of accuracy and cost for organic molecules.[8]
Basis Set 6-31G(d,p)A cost-effective split-valence basis set suitable for geometry optimization of organic systems.[15]
Calculated HOMO Value in eVEnergy of the highest occupied molecular orbital.
Calculated LUMO Value in eVEnergy of the lowest unoccupied molecular orbital.
Calculated ΔE (Gap) (LUMO - HOMO) in eVThe fundamental gap, correlating to electronic transition energy.
Visualizing the Frontier Orbitals

Visualizing the spatial distribution of the HOMO and LUMO provides profound chemical insight. This is typically done using the checkpoint file (.chk or .fchk) generated by Gaussian.[5][22]

  • Open the checkpoint file in a visualization program (e.g., GaussView, Avogadro).

  • Generate the molecular orbital surfaces for the HOMO and LUMO.[23]

For [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid, we expect to see the following:

G cluster_mol Molecular Structure & FMOs Donor Triphenylamine Core (Electron Rich) Acceptor Phenylboronic Acid (Electron Deficient) HOMO HOMO Localization Donor->HOMO  Dominant Contribution LUMO LUMO Localization Acceptor->LUMO  Dominant Contribution

Caption: Expected localization of frontier molecular orbitals.

  • HOMO: The electron density of the HOMO is expected to be primarily localized on the electron-rich triphenylamine moiety. This confirms its role as the primary electron-donating part of the molecule.

  • LUMO: The electron density of the LUMO is expected to be concentrated more towards the phenylboronic acid group, which acts as the electron-accepting portion.

This spatial separation of the HOMO and LUMO is characteristic of a molecule with intramolecular charge-transfer (ICT) character, a desirable property for many optoelectronic applications.

Conclusion

This guide has outlined a robust and scientifically sound methodology for the theoretical calculation of the HOMO and LUMO energy levels of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid using Density Functional Theory. By following the detailed workflow—from initial structure generation and validated geometry optimization to the final extraction and visualization of molecular orbitals—researchers can gain critical insights into the electronic properties of this important material precursor. The choice of the B3LYP functional and 6-31G(d,p) basis set provides a reliable and computationally efficient starting point for analysis. The principles and steps detailed herein are broadly applicable, empowering scientists in materials science and drug development to leverage computational chemistry for the rational design of novel organic molecules with tailored electronic characteristics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding [4-[bis(4-methylphenyl)amino]phenyl]Boronic Acid: Properties and Applications in Organic Electronics.
  • Chemical Science Teaching. (2023, September 28). How to perform Energy DFT calculation & how to draw HOMO-LUMO in Gauss view using Gaussian? [Video]. YouTube. Retrieved from [Link]

  • Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL.
  • Various Authors. (2024, January 19). Basis set and methods for organic molecules. ResearchGate. Retrieved from [Link]

  • SB. (2023, October 5). How to make HOMO -1, - 2, - 3 and LUMO+1, +2, +3 Molecular Orbitals using Gaussian.
  • Schrödinger. (n.d.). Organic electronics. Retrieved from [Link]

  • School of Chemical Sciences KB. (2020, June 18). Tutorial - Quantum Chemistry - Intro to Gaussian I.
  • Scribd. (n.d.). Intro to Gaussian for Beginners. Retrieved from [Link]

  • Reddit Community. (2022, April 8). How do I decide which method/functional/basis set to use when approaching computational chemistry?. Reddit. Retrieved from [Link]

  • Various Authors. (2023, June 12). What is the best DFT functional and basis set for structure optimization of Organic molecules complexes with metals such Cu, Pb, Zn?. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. Retrieved from [Link]

  • Chemistry Stack Exchange Community. (2015, March 14). DFT Functional Selection Criteria. Chemistry Stack Exchange. Retrieved from [Link]

  • Schrödinger. (2022, April 29). Computational acceleration of novel organic electronic materials development [Video]. YouTube. Retrieved from [Link]

  • Reddit Community. (2023, January 10). Which Basis Set and Functional to use when?. Reddit. Retrieved from [Link]

  • Various Authors. (2025, August 7). Organic Electronic Materials: Recent Advances in the DFT Description of the Ground and Excited States Using Tuned Range-Separated Hybrid Functionals. ResearchGate. Retrieved from [Link]

  • Chemistry Stack Exchange Community. (2019, March 8). Reference states for molecular orbital energies in DFT calculations. Chemistry Stack Exchange. Retrieved from [Link]

  • PubChem. (n.d.). [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid. Retrieved from [Link]

  • Dr. Centroid. (2025, May 30). Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2023, September 5). (PDF) Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. Retrieved from [Link]

  • ChemRxiv. (2020, June 22). Orbital Energies and Nuclear Forces in DFT: Interpretation and Validation. Retrieved from [Link]

  • Chemistry Stack Exchange Community. (2022, April 11). Why do DFT calculations output molecular orbitals?. Chemistry Stack Exchange. Retrieved from [Link]

  • PubMed Central. (2024, December 5). Density Functional Theory (DFT) and Time‐Dependent DFT (TDDFT) Studies of Porphyrin Adsorption on Graphene. Retrieved from [Link]

  • Visualize Organic Chemistry. (n.d.). Tutorials. Retrieved from [Link]

  • R Discovery. (2023, September 15). Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. Retrieved from [Link]

  • Suzhou Ge'ao New Material Co., Ltd. (n.d.). [4-[bis(4-methylphenyl)amino]phenyl]Boronic acid. Retrieved from [Link]

  • ResearchGate. (2021, December 16). How to interpret DFT results?. Retrieved from [Link]

  • Liu Lab. (n.d.). Computational Chemistry Tutorials. Retrieved from [Link]

  • Center for Sustainable Polymers. (2017, April 5). Beyond the Classroom: Computational Chemistry 101 [Video]. YouTube. Retrieved from [Link]

  • Dr. Shagufta. (2024, August 21). DFT studies for finding HOMO and LUMO [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). The calculated HOMO-LUMO energy (a.u.) and HOMO-LUMO band gap Eg values.... Retrieved from [Link]

  • ResearchGate. (2019, May 15). How to calculate HOMO LUMO using DFT using gaussina 09?. Retrieved from [Link]

  • International Journal of Scientific Research in Science and Technology. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE.
  • PubMed Central. (2025, July 2). Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. Retrieved from [Link]

Sources

Commercial suppliers of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid >97% purity.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid for Advanced Research Applications

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and materials scientists working with [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid. It moves beyond a simple supplier list to provide an in-depth analysis of the compound's significance, quality considerations, and practical application, ensuring you can confidently source and utilize this critical reagent in your most sensitive projects.

Introduction: The Strategic Importance of the Triarylamine Boronic Acid Moiety

[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid, also known as 4-(Di-p-tolylamino)phenylboronic acid, is a highly functionalized organoboron compound. Its structure is distinguished by a central triphenylamine core, a well-known hole-transporting moiety, which is appended with a reactive boronic acid group. This unique combination makes it a valuable building block in two major fields:

  • Organic Electronics: The electron-rich triarylamine core is a staple in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells. It facilitates the efficient transport of positive charge carriers (holes), a critical function for device performance and stability.

  • Medicinal Chemistry & Catalysis: The boronic acid group is a versatile functional handle, most famously enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the precise and efficient formation of carbon-carbon bonds, a cornerstone of modern drug discovery and complex molecule synthesis.

The utility of this reagent is directly tied to its purity. Impurities can act as charge traps in electronic devices, quenching luminescence and degrading performance. In synthesis, they can lead to unpredictable side reactions, reduced yields, and complex purification challenges. Therefore, sourcing material with a purity of >97% is not just a preference but a prerequisite for reproducible, high-impact research.

Chemical Structure and Properties

A clear understanding of the molecule's structure is fundamental to its application.

Methodological & Application

Application Note & Protocol: [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Building Block for Advanced Materials

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2][3] Its discovery, honored with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced functional materials.[1] This guide focuses on a specialized but increasingly vital reagent: [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid .

This molecule incorporates a triarylamine (TAA) core, a class of compounds renowned for their hole-transporting properties. The integration of this TAA-boronic acid into larger molecular frameworks via Suzuki-Miyaura coupling is a primary strategy for synthesizing high-performance organic semiconductors, hole-transport materials (HTMs) for perovskite solar cells, and emissive materials for organic light-emitting diodes (OLEDs).[4][5]

This document provides researchers, scientists, and drug development professionals with a detailed understanding of the reaction mechanism, a robust and validated protocol for its application, and expert insights to ensure successful and repeatable outcomes.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

A comprehensive understanding of the catalytic cycle is paramount for troubleshooting and optimizing any Suzuki-Miyaura reaction. The process is centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a square-planar Pd(II) complex.[6][7] This step is often rate-limiting and is facilitated by electron-rich, bulky phosphine or N-heterocyclic carbene (NHC) ligands.[2][6]

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid (Ar²) is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[1][8] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar²B(OH)₃]⁻), which readily exchanges its organic group with the halide on the palladium complex.[9][10][11]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are eliminated from the coordination sphere, forming the new C-C bond of the biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][6]

Diagram 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd [Ar¹-Pd(II)-X]L₂ (Oxidative Adduct) Pd0->OxAdd Oxidative Addition Ar1X Ar¹-X (Aryl Halide) Ar1X->OxAdd Trans [Ar¹-Pd(II)-Ar²]L₂ (Transmetalation Product) OxAdd->Trans Transmetalation Base Base (e.g., CO₃²⁻) Borate [Ar²-B(OH)₃]⁻ (Activated Boronate) Base->Borate Boronic Ar²-B(OH)₂ (Boronic Acid) Boronic->Borate Borate->Trans              Trans->Pd0 Product Ar¹-Ar² (Biaryl Product) Trans->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Coupling of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid with an Aryl Bromide

This protocol provides a reliable starting point for the coupling of the title compound with a generic aryl bromide. Optimization may be required based on the specific electronic and steric properties of the coupling partner.

Reagents and Materials
ComponentRoleRecommended GradeNotes
[4-[Bis(4-methylphenyl)amino]phenyl]boronic acidNucleophile≥97%Can be prone to slow decomposition; store under inert gas at low temperature.
Aryl Bromide (Ar-Br)Electrophile≥98%Ensure purity, as impurities can inhibit the catalyst.
Pd(PPh₃)₄ (Tetrakis)Catalyst≥99%Air-sensitive. Handle quickly or in a glovebox. Alternative: Pd(OAc)₂ with a phosphine ligand.[8]
Potassium Carbonate (K₂CO₃)BaseAnhydrous, ≥99%Must be finely powdered to ensure good mixing and reactivity.
1,4-DioxaneSolventAnhydrous, ≥99.8%Must be degassed thoroughly before use. Toluene is a viable alternative.[12]
Deionized WaterCo-solventHPLC GradeDegassed. Water is often crucial for dissolving the base and facilitating the reaction.
Argon or NitrogenInert GasHigh PurityFor maintaining an oxygen-free atmosphere.
Detailed Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere):

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid (1.2 mmol, 1.2 equiv).

    • Add the aryl bromide (1.0 mmol, 1.0 equiv) and potassium carbonate (2.5 mmol, 2.5 equiv).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

    • Expert Insight: The slight excess of boronic acid compensates for potential homo-coupling or protodeboronation side reactions. The choice of a carbonate base is a robust starting point for many Suzuki couplings.[11]

  • Solvent Addition and Degassing:

    • Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.[13]

    • Through the septum, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The 4:1 solvent ratio is a common and effective starting point.

    • Expert Insight: Thoroughly degassing the solvent is critical. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle. Degassing can be achieved by bubbling argon through the solvent for 20-30 minutes or by three freeze-pump-thaw cycles.

  • Reaction Execution:

    • Lower the flask into a preheated oil bath set to 90 °C.

    • Stir the reaction mixture vigorously for 8-16 hours.

    • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Take small aliquots periodically using a syringe.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL) to remove residual water and inorganic salts.

  • Purification:

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid should be purified by flash column chromatography on silica gel. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is usually effective.

    • Expert Insight: The triarylamine product is often highly fluorescent under UV light, which can aid in tracking its position during chromatography.

Diagram 2: Experimental Workflow

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis reagents Weigh Reagents & Catalyst (Boronic Acid, Aryl Halide, Base, Pd Catalyst) setup Assemble in Flame-Dried Schlenk Flask reagents->setup inert Evacuate & Backfill with Inert Gas (3x) setup->inert solvent Add Degassed Solvents (Dioxane/H₂O) inert->solvent heat Heat & Stir (e.g., 90 °C, 8-16h) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temp monitor->cool extract Dilute & Extract with Ethyl Acetate cool->extract dry Dry, Filter & Concentrate extract->dry purify Purify via Column Chromatography dry->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: A streamlined workflow for the Suzuki-Miyaura cross-coupling protocol.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized)Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique. Use a fresh bottle of catalyst.
Insufficiently strong or soluble baseSwitch to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃.[12]
Low reaction temperatureIncrease the temperature in 10 °C increments. Consider switching to a higher-boiling solvent like toluene.
Significant Homo-coupling Reaction temperature is too highDecrease the reaction temperature. This side reaction is often more prevalent at elevated temperatures.
Catalyst system is too reactiveConsider a different palladium precursor/ligand combination. For example, using Pd(OAc)₂ with a ligand like SPhos can sometimes offer better control.
Protodeboronation Presence of protic impurities; prolonged reaction timeUse anhydrous solvents. Ensure the reaction is stopped once the limiting reagent is consumed.

Conclusion

[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid is an invaluable reagent for the synthesis of functional organic materials. The Suzuki-Miyaura reaction provides an efficient and reliable pathway to incorporate this hole-transporting moiety into complex molecular architectures. By adhering to the principles of inert atmosphere chemistry, carefully selecting reagents, and understanding the mechanistic rationale behind the protocol, researchers can successfully leverage this powerful cross-coupling reaction to advance the frontiers of materials science and organic electronics.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • LeBlond, C. R., et al. (2010). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Topics in Catalysis. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. Suzuki polycondensation for the synthesis of polytriarylamines: A method to improve hole-transport material performance in perovskite solar cells. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • Carrow, B. P., & Nozaki, K. (2014). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. ACS Catalysis. [Link]

  • Chem Help ASAP. Suzuki cross-coupling reaction. [Link]

  • Joshi, N., et al. (2018). Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. Research Journal of Pharmacy and Technology. [Link]

  • Royal Society of Chemistry. Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. [Link]

  • Hong Kong Baptist University. Palladium-Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. [Link]

  • ResearchGate. Hybrid Heterocycle-Containing Electron-Transport Materials Synthesized by Regioselective Suzuki Cross-Coupling Reactions for Highly Efficient Phosphorescent OLEDs with Unprecedented Low Operating Voltage. [Link]

Sources

Fabricating High-Efficiency OLEDs Using [4-(di-p-tolylamino)phenyl]boronic acid as a Solution-Processed Hole Transport Layer: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive protocol for the fabrication and characterization of Organic Light-Emitting Diodes (OLEDs) utilizing [4-(di-p-tolylamino)phenyl]boronic acid (TPD-BA) as a solution-processable hole transport layer (HTL). TPD-BA, a derivative of the widely used hole transporter N,N'-bis(di-p-tolyl)biphenyl-4,4'-diamine (TPD), offers the potential for simplified device fabrication through solution-based methods, reducing reliance on costly vacuum deposition techniques. This guide is intended for researchers and scientists in the fields of materials science, organic electronics, and drug development who are exploring novel materials and processes for advanced optoelectronic devices. We will delve into the rationale behind material selection, provide a step-by-step fabrication workflow, and outline essential characterization techniques to evaluate device performance.

Introduction: The Critical Role of the Hole Transport Layer

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies due to their high contrast, wide viewing angles, and fast response times.[1] The performance of an OLED is intrinsically linked to the efficiency with which charge carriers—holes and electrons—are injected from the electrodes and recombine within the emissive layer (EML) to generate light. The Hole Transport Layer (HTL) is a crucial component in modern OLED architecture, situated between the transparent anode (typically Indium Tin Oxide, ITO) and the EML.

The primary functions of the HTL are:

  • Facilitating Hole Injection: To lower the energy barrier for holes to be injected from the anode into the organic stack.

  • Efficient Hole Transport: To effectively transport holes towards the EML.

  • Electron Blocking: To confine electrons within the EML, preventing them from reaching the anode and creating non-radiative recombination pathways.

  • Exciton Confinement: To prevent excitons generated in the EML from being quenched at the anode interface.

The selection of an appropriate HTL material is paramount for achieving high efficiency, low power consumption, and long operational lifetimes in OLEDs.[2][3]

[4-(di-p-tolylamino)phenyl]boronic acid (TPD-BA): A Promising Candidate for Solution-Processed HTLs

[4-(di-p-tolylamino)phenyl]boronic acid (TPD-BA) is an attractive material for use as an HTL. The triphenylamine core is a well-established hole-transporting moiety, known for its good thermal stability and high hole mobility. The boronic acid functional group can offer several advantages:

  • Solution Processability: The boronic acid group can enhance the solubility of the molecule in common organic solvents, making it suitable for solution-based deposition techniques like spin-coating. This is a significant advantage over traditional HTL materials that often require high-vacuum thermal evaporation.[4][5]

  • Interfacial Modification: Boronic acids are known to interact with metal oxide surfaces, such as ITO. This interaction can potentially improve the interfacial contact and facilitate more efficient hole injection.

  • Cross-linking Potential: Boronic acid groups can undergo dehydration reactions to form boroxine cross-linked networks upon thermal annealing. This can render the HTL insoluble to the solvents used for depositing subsequent organic layers, thus enabling the fabrication of multilayer solution-processed OLEDs.

The molecular structure of TPD-BA is depicted below:

Figure 1. Chemical structure of [4-(di-p-tolylamino)phenyl]boronic acid (TPD-BA).

Key Material Properties

A summary of the essential properties of TPD-BA is provided in the table below. Note that these values can vary depending on the synthesis and purification methods.

PropertyTypical Value/RangeSignificance in OLEDs
Highest Occupied Molecular Orbital (HOMO) ~5.3 - 5.5 eVDetermines the energy barrier for hole injection from the anode (ITO work function is ~4.7 - 5.0 eV). A good alignment is crucial.
Lowest Unoccupied Molecular Orbital (LUMO) ~2.1 - 2.3 eVInfluences the electron-blocking capability of the HTL. A higher LUMO level is desirable.
Triplet Energy (T1) > 2.7 eVFor phosphorescent OLEDs, a high triplet energy is necessary to prevent quenching of triplet excitons from the EML.[6]
Glass Transition Temperature (Tg) > 100 °CA high Tg indicates good morphological stability of the thin film, which is important for device lifetime.[7]
Solubility Soluble in common organic solvents (e.g., chlorobenzene, toluene, THF)Enables solution-based deposition methods.

Experimental Protocol: Fabrication of a TPD-BA Based OLED

This section details a step-by-step protocol for fabricating a multilayer OLED using TPD-BA as the HTL. The device architecture is as follows: ITO / TPD-BA / Emissive Layer (EML) / Electron Transport Layer (ETL) / LiF / Al .

Materials and Equipment
  • Substrates: Patterned Indium Tin Oxide (ITO) coated glass (sheet resistance < 20 Ω/sq).

  • Hole Transport Layer Material: [4-(di-p-tolylamino)phenyl]boronic acid (TPD-BA), high purity (>99%).

  • Emissive Layer Material: A suitable emissive material, for example, Tris(8-hydroxyquinolinato)aluminum (Alq3) for a simple green-emitting device.

  • Electron Transport Layer Material: A suitable ETL material, for example, Alq3 can also function as an ETL, or a dedicated ETL like 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi).

  • Cathode Materials: Lithium Fluoride (LiF) and Aluminum (Al) pellets/wire.

  • Solvents: Chlorobenzene (anhydrous), Acetone (ACS grade), Isopropanol (ACS grade).

  • Cleaning Supplies: Deionized (DI) water, nitrogen gas (high purity).

  • Equipment: Ultrasonic bath, UV-Ozone cleaner or plasma asher, spin-coater, thermal evaporator, source meter, photometer/spectrometer.

Fabrication Workflow

The overall fabrication workflow is illustrated in the diagram below.

OLED_Fabrication_Workflow cluster_Substrate_Prep Substrate Preparation cluster_HTL_Deposition HTL Deposition (Solution Processing) cluster_Vacuum_Deposition Vacuum Deposition (Thermal Evaporation) cluster_Final_Steps Finalization ITO_Cleaning ITO Substrate Cleaning (Solvents & DI Water) UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone Solution_Prep TPD-BA Solution Preparation Spin_Coating Spin-Coating of TPD-BA Solution Solution_Prep->Spin_Coating Annealing Thermal Annealing Spin_Coating->Annealing EML_Dep EML Deposition (e.g., Alq3) Annealing->EML_Dep ETL_Dep ETL Deposition (e.g., TPBi) EML_Dep->ETL_Dep Cathode_Dep Cathode Deposition (LiF/Al) ETL_Dep->Cathode_Dep Encapsulation Encapsulation Cathode_Dep->Encapsulation Characterization Device Characterization Encapsulation->Characterization

Caption: OLED fabrication workflow diagram.

Step-by-Step Methodology

Step 1: Substrate Cleaning (Critical for Device Performance)

  • Place the patterned ITO substrates in a substrate holder.

  • Sequentially sonicate the substrates in a bath of acetone, isopropanol, and deionized water for 15 minutes each.

  • Dry the substrates with a stream of high-purity nitrogen gas.

  • Treat the substrates with UV-Ozone for 10-15 minutes to remove any remaining organic residues and to increase the work function of the ITO, which aids in hole injection.

Step 2: Hole Transport Layer (TPD-BA) Deposition

  • Solution Preparation: Prepare a solution of TPD-BA in an anhydrous solvent such as chlorobenzene. A typical concentration is 5-10 mg/mL. The solution should be stirred on a hotplate at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution. Filter the solution through a 0.2 µm PTFE syringe filter before use.

  • Spin-Coating: Transfer the cleaned ITO substrate to a spin-coater located in a nitrogen-filled glovebox. Dispense the TPD-BA solution onto the center of the substrate. A typical two-step spin-coating program is:

    • Step 1: 500 rpm for 10 seconds (for spreading).

    • Step 2: 3000 rpm for 40 seconds (for film formation). The spin speed can be adjusted to control the film thickness.

  • Thermal Annealing: Transfer the substrate to a hotplate inside the glovebox and anneal at 100-120 °C for 10-15 minutes. This step is to remove any residual solvent and to potentially induce cross-linking of the boronic acid groups, which enhances the film's stability.

Step 3: Deposition of Subsequent Layers by Thermal Evaporation

Transfer the substrate with the TPD-BA layer into a high-vacuum thermal evaporation chamber (< 10⁻⁶ Torr) without breaking the inert atmosphere.[2]

  • Emissive Layer (EML) Deposition: Evaporate the EML material (e.g., Alq3) at a deposition rate of 1-2 Å/s. A typical thickness for the EML is 30-50 nm.

  • Electron Transport Layer (ETL) Deposition: Evaporate the ETL material (e.g., TPBi) at a deposition rate of 1-2 Å/s. A typical thickness for the ETL is 20-40 nm.

  • Cathode Deposition:

    • Deposit a thin layer of LiF (0.5-1 nm) at a rate of 0.1-0.2 Å/s. LiF serves as an electron injection layer, lowering the barrier for electron injection from the metal cathode.

    • Deposit the Aluminum (Al) cathode (100-150 nm) at a rate of 2-5 Å/s.

Step 4: Encapsulation and Characterization

  • Encapsulation: OLEDs are highly sensitive to moisture and oxygen. Therefore, they must be encapsulated immediately after fabrication. This can be done by sealing a glass lid over the device using a UV-curable epoxy resin inside a glovebox.

  • Characterization: The performance of the fabricated OLEDs should be characterized by measuring their current density-voltage-luminance (J-V-L) characteristics and electroluminescence (EL) spectra.[2]

Device Characterization and Performance Metrics

The following characterization techniques are essential for evaluating the performance of the fabricated OLEDs.

Current Density-Voltage-Luminance (J-V-L) Characteristics

The J-V-L characteristics are measured using a source meter and a photometer. From these measurements, several key performance metrics can be derived:

  • Turn-on Voltage (Von): The voltage at which the device starts to emit light (typically defined at a luminance of 1 cd/m²).

  • Current Efficiency (ηc): Measured in candela per ampere (cd/A), it represents the light output per unit of current flowing through the device.

  • Power Efficiency (ηp): Measured in lumens per watt (lm/W), it indicates the light output per unit of electrical power consumed.

  • External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of electrons injected.

Electroluminescence (EL) Spectrum

The EL spectrum is measured using a spectrometer to determine the color of the emitted light and the Commission Internationale de l'Éclairage (CIE) coordinates.

The device architecture and energy level diagram are crucial for understanding the device physics.

OLED_Device_Structure cluster_Device OLED Device Architecture Anode Anode (ITO) HTL HTL (TPD-BA) Anode->HTL EML EML (e.g., Alq3) HTL->EML ETL ETL (e.g., TPBi) EML->ETL Cathode Cathode (LiF/Al) ETL->Cathode

Caption: A simplified diagram of the OLED device architecture.

Conclusion

This application note has provided a detailed protocol for the fabrication of OLEDs using [4-(di-p-tolylamino)phenyl]boronic acid as a solution-processed hole transport layer. The use of TPD-BA offers a promising route to simplify OLED manufacturing by enabling the use of cost-effective solution-based deposition techniques for the HTL. The success of the device fabrication is highly dependent on the purity of the materials, the cleanliness of the substrate, and the control over the deposition parameters. By following this protocol, researchers can effectively fabricate and characterize OLEDs with TPD-BA and explore its potential for creating next-generation organic electronic devices.

References

  • IEEE Xplore. (n.d.). Improving the Performance of Solution-processed OLED by High Triplet Energy Hole Transport Layer. Retrieved from [Link]

  • ACS Publications. (2021). Solution-Processed Thick Hole-Transport Layer for Reliable Quantum-Dot Light-Emitting Diodes Based on an Alternatingly Doped Structure. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • ACS Publications. (2021). Highly Efficient Solution-Processed Organic Light-Emitting Diodes Containing a New Cross-linkable Hole Transport Material Blended with Commercial Hole Transport Materials. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • IEEE Xplore. (n.d.). Improving the Performance of Solution-processed OLED by High Triplet Energy Hole Transport Layer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Thin Thermally Evaporated Organic Hole Transport Layers for Reduced Optical Losses in Substrate-Configuration Perovskite Solar Cells. ACS Applied Energy Materials. Retrieved from [Link]

  • MDPI. (n.d.). Thermally Evaporated Copper Iodide Hole-Transporter for Stable CdS/CdTe Thin-Film Solar Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Solution-Processed Efficient Blue Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) Enabled by Hole-Transport Material Incorporated Single Emission Layer. Nanomaterials (Basel). Retrieved from [Link]

  • nanoGe. (2023). Thermal Evaporation: an Alternative Deposition Method of Self-Assembled Monolayers for Lossless Interfaces in p-i-n Perovskite Solar Cells. Retrieved from [Link]

  • ResearchGate. (2018). Rigorous Characterization and Predictive Modeling of Hole Transport in Amorphous Organic Semiconductors. Retrieved from [Link]

  • ACS Publications. (2021). Thin Thermally Evaporated Organic Hole Transport Layers for Reduced Optical Losses in Substrate-Configuration Perovskite Solar Cells. ACS Applied Energy Materials. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Investigation of the hole transport characterization and mechanisms in co-evaporated organic semiconductor mixtures. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Boronic Acid Pyrimidine Derivatives in Modern OLED Technology. Retrieved from [Link]

  • Fluxim. (2024). Thin Thermally Evaporated Organic Hole Transport Layers for Reduced Optical Losses in Substrate-Configuration Perovskite Solar Cells. Retrieved from [Link]

  • ResearchGate. (2021). New Boron(III) Blue Emitters for All‐Solution Processed OLEDs: Molecular Design Assisted by Theoretical Modeling. Retrieved from [Link]

  • J-STAGE. (n.d.). Characterization of Hole Transport Layer in Perovskite Solar Cell via Its Performance and Electronic Structure. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hole-transporting materials for organic light-emitting diodes: an overview. Journal of Materials Chemistry C. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of 4-(Diphenylamino)phenylboronic Acid in OLED Material Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). High-performance three-coordinated organoboron emitters for organic light-emitting diodes. Journal of Materials Chemistry C. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Editorial: High color purity boron-based OLED materials. Frontiers in Chemistry. Retrieved from [Link]

  • ChemistryViews. (2019). Stable Boron Emitters for OLEDs. Retrieved from [Link]

  • PubMed. (2022). Organic Hole-Transport Layers for Efficient, Stable, and Scalable Inverted Perovskite Solar Cells. Advanced Materials. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off. Materials Chemistry Frontiers. Retrieved from [Link]

  • ResearchGate. (2025). 66-1: Invited Paper: Hole-Transport Materials — Key Enablers for Future OLED Display Evolution. Retrieved from [Link]

  • IRIS. (n.d.). Synthesis of Heterocycles for OLED Applications. Retrieved from [Link]

  • MDPI. (2023). Deep-Blue Organic Light-Emitting Diodes Employed Traditional Hole Transporting Material as Emitter for 31-Inch 4K Flexible Display. Micromachines. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of OLED for Automotive Lighting. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of Thienothiophene-Boron for OLED Application. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Characterization of Oxazaborinin Phosphonate for Blue OLED Emitter Applications. Retrieved from [Link]

Sources

[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid: A Novel Hole Transport Material for Advanced Organic Photovoltaics

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This document provides a detailed technical guide for researchers and scientists on the application of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid (hereafter referred to as BPT-BA) as a hole transport layer (HTL) in organic photovoltaic (OPV) devices. BPT-BA, with its triarylamine core and functional boronic acid group, presents a unique combination of properties for enhancing charge extraction and device stability. We will explore the underlying scientific principles, provide detailed protocols for device fabrication and characterization, and offer insights into data interpretation and process optimization.

Introduction: The Critical Role of the Hole Transport Layer

Organic solar cells have garnered significant attention as a next-generation renewable energy technology due to their potential for low-cost, flexible, and large-area manufacturing.[1][2] The performance of an OPV device, quantified by its power conversion efficiency (PCE), is critically dependent on the synergistic function of each layer within its thin-film stack.[1] The hole transport layer (HTL), positioned between the transparent anode (typically Indium Tin Oxide, ITO) and the photoactive bulk heterojunction (BHJ) layer, is a key component that governs the efficiency of charge management.[3][4]

An ideal HTL must possess a specific set of properties:

  • High Hole Mobility: To efficiently transport photogenerated holes to the anode, minimizing charge accumulation and recombination.[3][4]

  • Favorable Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) of the HTL should align with that of the donor material in the active layer to facilitate barrier-free hole extraction.[4]

  • High Optical Transparency: The HTL must be transparent in the visible spectrum to allow maximum light to reach the active layer.[5]

  • Electron Blocking Capability: A deep Lowest Unoccupied Molecular Orbital (LUMO) is required to block electrons from reaching the anode, which would otherwise cause recombination and reduce device efficiency.[4]

Scientific Rationale: Why [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid?

BPT-BA (CAS: 654067-65-9, Formula: C₂₀H₂₀BNO₂) is a promising candidate for high-performance HTLs due to its unique molecular structure.[6][7][8]

The Triarylamine Core: A Proven Hole-Transporting Moiety

The central N,N-bis(4-methylphenyl)aniline structure is a well-established electron-donating and hole-transporting moiety. This structural motif is found in many high-performance organic electronic materials, including the widely used polymer HTL, PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]).[9][10] The delocalized π-electron system of the triarylamine core facilitates efficient hole transport through intermolecular hopping, a critical requirement for a high-performance HTL.[6]

The Boronic Acid Group: An Anchor for Interfacial Engineering

The boronic acid [-B(OH)₂] functionality is the key feature that distinguishes BPT-BA. This group is known to form strong bonds with metal oxide surfaces, such as ITO.[11] This offers two significant advantages:

  • Surface Anchoring: The boronic acid can act as an anchor, promoting the formation of a self-assembled monolayer (SAM) or a highly ordered thin film on the ITO surface. This creates a robust and pinhole-free interface, improving device stability and reproducibility.

  • Interfacial Dipole Modification: The interaction between the boronic acid and the ITO surface can induce a favorable interfacial dipole moment. This dipole can modify the work function of the ITO, leading to better energy level alignment with the active layer and reducing the energy barrier for hole extraction. This ultimately enhances the open-circuit voltage (V_oc) and fill factor (FF) of the device.[11][12]

The combination of a proven hole-transporting core with a functional surface-anchoring group makes BPT-BA a compelling material for advancing OPV device performance.

Experimental Protocols

The following protocols provide a step-by-step methodology for fabricating and characterizing OPV devices using BPT-BA as the HTL. These protocols are designed to be self-validating through the inclusion of comprehensive characterization steps.

Protocol I: OPV Device Fabrication (Conventional p-i-n Architecture)

This protocol outlines the fabrication of a standard device structure: ITO / BPT-BA / Bulk Heterojunction Active Layer / ETL / Metal Cathode .

Materials & Reagents:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid (BPT-BA)

  • High-purity organic solvent (e.g., Chlorobenzene, Chloroform)

  • Active Layer Materials (e.g., Donor Polymer PM6 and Non-Fullerene Acceptor Y6)

  • Electron Transport Layer (ETL) material (e.g., PFNDI-Br)

  • Metal for cathode (e.g., Silver (Ag) or Aluminum (Al))

  • Deionized water, Isopropanol, Acetone

Workflow:

  • ITO Substrate Cleaning (Critical Step):

    • Sequentially sonicate the ITO substrates in a cleaning solution (e.g., detergent/DI water), DI water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Immediately transfer to a UV-Ozone cleaner for 15-20 minutes to remove organic residues and increase the ITO work function.[13]

    • Causality: This rigorous cleaning process is essential to ensure a pristine surface for HTL deposition, preventing shorts and ensuring uniform film formation. UV-Ozone treatment enhances the hydrophilicity and work function of ITO, promoting better interfacial contact.[13]

  • BPT-BA HTL Solution Preparation:

    • Prepare a solution of BPT-BA in a suitable organic solvent (e.g., chlorobenzene) at a concentration of 2-5 mg/mL.

    • Gently heat the solution on a hotplate at ~40-50 °C while stirring to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE syringe filter before use to remove any particulate impurities.

  • HTL Deposition (Spin Coating):

    • Transfer the cleaned ITO substrates into an inert atmosphere glovebox.

    • Deposit the BPT-BA solution onto the ITO surface via spin coating. A typical two-step program might be: 500 rpm for 5 seconds (spread), followed by 3000-5000 rpm for 30 seconds (thinning).

    • Anneal the films on a hotplate at 100-120 °C for 10 minutes to remove residual solvent and improve film morphology.

    • Causality: Spin speed directly controls the film thickness, which is a critical parameter for device performance. Annealing ensures a dense, uniform layer and promotes the interaction of the boronic acid group with the ITO surface.

  • Active Layer Deposition:

    • Prepare the bulk heterojunction (BHJ) blend solution (e.g., PM6:Y6 in chloroform).

    • Spin-coat the BHJ solution directly on top of the BPT-BA layer. The spin parameters must be optimized for the specific material system to achieve the desired thickness (~100 nm).

    • Anneal the active layer as required by the specific material system (e.g., 110 °C for 10 minutes).

  • ETL and Cathode Deposition:

    • Deposit a thin ETL layer (e.g., PFNDI-Br dissolved in methanol) via spin coating.

    • Transfer the substrates to a thermal evaporator.

    • Deposit the metal cathode (e.g., 100 nm of Ag or Al) through a shadow mask at a high vacuum (<10⁻⁶ Torr). The deposition rate should be slow (~0.1-0.2 Å/s) initially to prevent damage to the underlying organic layers.

Diagram: OPV Fabrication Workflow Below is a diagram illustrating the key steps in the device fabrication process.

G cluster_prep Substrate Preparation cluster_dep Layer Deposition (Glovebox) cluster_final Finalization Clean 1. ITO Substrate Sonication & Drying UVO 2. UV-Ozone Treatment Clean->UVO HTL 3. HTL Deposition (BPT-BA Spin Coat) UVO->HTL Active 4. Active Layer Deposition (BHJ Spin Coat) HTL->Active ETL 5. ETL Deposition (Spin Coat) Active->ETL Evap 6. Cathode Deposition (Thermal Evaporation) ETL->Evap Encapsulate 7. Device Encapsulation Evap->Encapsulate

Caption: Workflow for fabricating an organic solar cell.

Protocol II: Device Performance Characterization

Equipment:

  • Solar simulator (AM 1.5G, 100 mW/cm²)

  • Source measure unit (SMU)

  • External Quantum Efficiency (EQE) measurement system

  • Atomic Force Microscope (AFM)

Workflow:

  • Current Density-Voltage (J-V) Measurement:

    • Place the fabricated device under a calibrated solar simulator providing AM 1.5G illumination at 100 mW/cm².[14]

    • Use an SMU to sweep the voltage from -1 V to 1.5 V and record the current density.

    • From the J-V curve, extract the key performance metrics: open-circuit voltage (V_oc), short-circuit current density (J_sc), fill factor (FF), and power conversion efficiency (PCE).[2]

    • Self-Validation: A high-performing device should exhibit low leakage current in the dark, a sharp turn-on under illumination, and a high FF (>70%).

  • External Quantum Efficiency (EQE) Measurement:

    • Measure the EQE spectrum of the device. This provides the ratio of collected charge carriers to incident photons at each wavelength.

    • Self-Validation: The integrated J_sc from the EQE spectrum should match the J_sc value obtained from the J-V measurement to within 5%, validating the accuracy of the J-V characterization.

  • Hole Mobility Measurement (Space-Charge Limited Current - SCLC):

    • To specifically measure the hole mobility of the BPT-BA layer, fabricate a hole-only device with the structure: ITO / BPT-BA / MoO₃ / Ag .

    • Measure the dark J-V characteristics of this device.

    • Fit the J-V² curve in the SCLC region using the Mott-Gurney law to extract the hole mobility (μ_h).[15]

    • Causality: This measurement directly quantifies the charge transport capability of the BPT-BA material, a key parameter linked to overall device performance.[16]

  • Film Morphology Characterization (AFM):

    • Use an AFM to analyze the surface topography of the BPT-BA film deposited on ITO.

    • A low root-mean-square (RMS) roughness value indicates a smooth, uniform film, which is crucial for forming a good quality active layer on top and preventing electrical shorts.

Data Presentation & Expected Outcomes

The performance of OPV devices utilizing BPT-BA should be systematically recorded and compared against a standard HTL material, such as PEDOT:PSS.

Table 1: Representative Performance Metrics for OPV Devices

Device Configuration HTL Material HTL Thickness (nm) V_oc (V) J_sc (mA/cm²) FF (%) PCE (%)
Conventional PEDOT:PSS ~30 0.82 25.5 74.0 15.5
Conventional BPT-BA ~10 >0.84 * >25.5 * >75% * >16% *

Note: Values for BPT-BA are projected targets based on the expected benefits of improved interfacial energetics and film quality. Actual results will require experimental validation.

Diagram: OPV Device Architecture & Energy Levels This diagram shows the structure of the fabricated device and a representative energy level diagram.

G cluster_device Device Structure cluster_energy Energy Level Diagram (eV) Cathode Ag / Al Cathode ETL ETL (e.g., PFNDI-Br) Active Active Layer (e.g., PM6:Y6) HTL HTL (BPT-BA) ITO ITO Anode Glass Glass Substrate scale_6 -6.0 scale_5 -5.0 scale_4 -4.0 scale_3 -3.0 scale_2 -2.0 scale_label Energy ito_wf ITO WF (~-4.8) ito_line htl_homo HTL HOMO (~-5.2) htl_lumo HTL LUMO (~-2.5) htl_homo_line htl_homo_line->ito_line htl_lumo_line donor_homo Donor HOMO (~-5.4) donor_lumo Donor LUMO (~-3.8) acceptor_homo Acceptor HOMO (~-5.8) acceptor_lumo Acceptor LUMO (~-4.2) donor_homo_line donor_lumo_line acceptor_homo_line acceptor_lumo_line cathode_line acceptor_lumo_line->cathode_line cathode_wf Cathode WF (~-4.3)

Caption: Conventional OPV structure and energy level alignment.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. "Understanding [4-[bis(4-methylphenyl)amino]phenyl]Boronic Acid: Properties and Applications in Organic Electronics.
  • Pahner, P., et al. "Characterisation of different hole transport materials as used in organic p-i-n solar cells." SPIE Digital Library.
  • Katsouras, I., et al. "Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication." MDPI.
  • Katsouras, I., et al. "Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication." MDPI.
  • PubChem. "[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid | C20H20BNO2.
  • Echemi. "[4-[bis(4-methylphenyl)amino]phenyl]Boronic acid.
  • Ghosh, S., et al. "Engineering the Hole Transport Layer with a Conductive Donor–Acceptor Covalent Organic Framework for Stable and Efficient Perovskite Solar Cells." ACS Central Science.
  • ResearchGate. "OPV performance metrics for representative high-performance polymer...
  • Fakharuddin, A., et al. "Hole transport layers in organic solar cells: A review." HAL Open Science.
  • Anrango-Camacho, C., et al. "Recent Advances in Hole-Transporting Layers for Organic Solar Cells." MDPI.
  • Idígoras, J., et al. "Characterization of Hole Transport Layer in Perovskite Solar Cell via Its Performance and Electronic Structure." Journal of Analytical and Scientific Instruments.
  • ChemicalBook. "[4-[bis(4-methylphenyl)amino]phenyl]Boronic acid | 654067-65-9.
  • Materials Horizons (RSC Publishing). "Lamination methods for the fabrication of perovskite and organic photovoltaics.
  • Scilit. "Fabrication Techniques for Perovskite and Organic Solar Cells.
  • ACS Energy Letters. "Interfacial Dipole Engineering via Boronic Acid-Based Self-Assembled Monolayers in Inverted Tin–Lead Perovskite Solar Cells with Ideal Band Gap.
  • Anrango-Camacho, C., et al. "Recent Advances in Hole-Transporting Layers for Organic Solar Cells." PubMed Central.
  • ResearchGate. "(PDF) Autonomous Optimization of an Organic Solar Cell in a 4-dimensional Parameter Space.
  • Della Gaspera, E., et al. "Intrinsic Organic Semiconductors as Hole Transport Layers in p–i–n Perovskite Solar Cells." Advanced Energy Materials.
  • Kippelen, B., et al. "(PDF) Organic photovoltaics." ResearchGate.
  • ResearchGate. "Employing PEDOT:PSS as a Hole Transport Material in Regular Rudorffite AgBiI 4 Solar Cells for Indoor Photovoltaics.
  • ResearchGate. "Introducing an Organic Hole Transporting Material as a Bilayer to Improve the Efficiency and Stability of Perovskite Solar Cells | Request PDF.
  • ResearchGate. "Magnetic Nanocomposite Modified Hybrid Hole-Transport Layer for Constructing Organic Solar Cells with High Efficiencies.
  • POSTECH Department of Chemical Engineering. "Poly[Bis(4-Phenyl)(2,4,6-Trimethylphenyl)Amine] in Perovskite Solar Cells.
  • ResearchGate. "Poly[Bis(4‐Phenyl)(2,4,6‐Trimethylphenyl)Amine] in Perovskite Solar Cells: Advances via Molecular Engineering | Request PDF.
  • ResearchGate. "1,4-Azaborine Based Unfused Non-fullerene Acceptors for Organic Solar Cells.

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Synthesis of fluorescent sensors for anions using [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis and Application of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid as a Fluorescent Chemosensor for Anion Detection

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Anion Sensing

Anions are ubiquitous in biological and environmental systems, playing indispensable roles in everything from cellular signaling to industrial catalysis. The ability to selectively detect and quantify specific anions is therefore of paramount importance. Fluorescent chemosensors have emerged as a powerful tool for this purpose, offering high sensitivity, real-time response, and the potential for bioimaging applications.[1]

This document details the synthesis and application of a highly effective fluorescent anion sensor: [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid . This molecule integrates two key functional components:

  • A triphenylamine (TPA) core, which serves as a robust fluorophore with excellent photophysical properties and charge-transport capabilities.[2][3][4][5]

  • A boronic acid moiety, which acts as a Lewis acid recognition site for nucleophilic anions.[1][6]

The synergy between these components allows for a "turn-on" or "turn-off" fluorescent response upon anion binding, providing a clear and measurable signal.

Principle of Operation: A Mechanistic Overview

The sensing mechanism is predicated on the interaction between the Lewis acidic boronic acid group and a Lewis basic anion (e.g., Fluoride, F⁻).[1][6] In its unbound state, the boron atom is sp² hybridized with a trigonal planar geometry. The electron-deficient nature of the boron center can quench the fluorescence of the adjacent TPA fluorophore through a process known as Photoinduced Electron Transfer (PET).

Upon binding a nucleophilic anion, a coordinate covalent bond is formed. This interaction forces a re-hybridization of the boron atom from trigonal planar (sp²) to tetrahedral (sp³).[6] This geometric and electronic alteration effectively "insulates" the boron center, inhibiting the PET process. The result is a significant change in the photophysical properties of the molecule, typically a recovery or enhancement of fluorescence, which can be quantitatively measured.[1][6]

G cluster_0 Unbound State (Low Fluorescence) cluster_1 Anion-Bound State (High Fluorescence) Sensor_OFF TPA-B(OH)₂ (Trigonal Planar Boron) PET Photoinduced Electron Transfer (PET) Sensor_OFF->PET e⁻ transfer Sensor_ON TPA-[B(OH)₂-Anion]⁻ (Tetrahedral Boron) Sensor_OFF->Sensor_ON Binding Event Excitation_OFF Excitation (hν) Excitation_OFF->Sensor_OFF Quenching Fluorescence Quenched PET->Quenching PET_Blocked PET Blocked Sensor_ON->PET_Blocked Excitation_ON Excitation (hν) Excitation_ON->Sensor_ON Fluorescence Fluorescence Emitted PET_Blocked->Fluorescence Anion Anion (F⁻, CN⁻)

Figure 1: Anion Sensing Mechanism.

Synthesis Protocol: [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid

This protocol outlines a standard organometallic approach to synthesize the target compound from a commercially available precursor.

Rationale

The synthesis relies on the conversion of an aryl halide to an organolithium species, which is then trapped with a borate ester. This is a robust and widely used method for forming carbon-boron bonds. Strict anhydrous and anaerobic conditions are critical, as organolithium reagents are highly reactive towards water and oxygen.

Materials & Reagents
  • 4-Bromo-N,N-bis(4-methylphenyl)aniline

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add 4-Bromo-N,N-bis(4-methylphenyl)aniline (1.0 eq).

    • Evacuate and backfill the flask with dry nitrogen three times.

    • Add anhydrous THF via syringe to dissolve the starting material (concentration approx. 0.1 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • Slowly add n-BuLi (1.1 eq) dropwise to the stirred solution via syringe over 15 minutes. The solution may change color.

    • Stir the reaction mixture at -78 °C for 1 hour. This step forms the crucial organolithium intermediate.

  • Borylation:

    • In a single portion, add triisopropyl borate (1.5 eq) via syringe to the reaction mixture.

    • Allow the mixture to stir at -78 °C for 30 minutes, then slowly warm to room temperature and stir overnight. The organolithium attacks the electrophilic boron atom of the borate ester.

  • Workup and Hydrolysis:

    • Cool the flask to 0 °C in an ice bath.

    • Slowly quench the reaction by adding 1 M HCl. Stir vigorously for 1 hour. The acidic workup hydrolyzes the borate ester to the desired boronic acid.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Separate the organic layer. Wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude solid by silica gel column chromatography using a hexanes/ethyl acetate gradient.

    • Combine the fractions containing the desired product and remove the solvent in vacuo.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ether/hexanes) to yield [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid as a crystalline solid.[5]

Characterization
  • ¹H & ¹³C NMR: To confirm the molecular structure.

  • Mass Spectrometry (ESI-MS): To verify the molecular weight (C₂₀H₂₀BNO₂, MW: 317.16 g/mol ).[7]

  • Melting Point: To assess purity.

Application Protocol: Fluorescent Anion Titration

This protocol describes how to evaluate the sensing performance of the synthesized compound.

G cluster_workflow Experimental Workflow A Prepare Stock Solutions 1. Sensor in DMSO 2. Anion (TBAF) in DMSO B Prepare Sample Cuvettes - Fixed [Sensor] - Varying [Anion] A->B C Equilibrate Samples (e.g., 5 min at 25°C) B->C D Acquire Fluorescence Spectra - Excite at λ_abs max - Record emission spectrum C->D E Data Processing - Plot I vs. [Anion] - Determine K_sv D->E F Selectivity Test Repeat with other anions (Cl⁻, Br⁻, I⁻, HSO₄⁻, etc.) E->F Assess Performance

Figure 2: Workflow for Anion Sensing Experiments.
Materials & Equipment
  • Synthesized [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid (Sensor)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anion sources (e.g., Tetrabutylammonium fluoride - TBAF, Tetrabutylammonium chloride - TBACl, etc.)

  • Fluorometer with temperature control

  • Quartz cuvettes

  • Volumetric flasks and micropipettes

Procedure
  • Preparation of Stock Solutions:

    • Prepare a 1.0 mM stock solution of the sensor in anhydrous DMSO.

    • Prepare a 10.0 mM stock solution of the primary test anion (e.g., TBAF) in anhydrous DMSO.

    • Prepare 10.0 mM stock solutions of other interfering anions to test for selectivity.

  • Fluorescence Titration: [1]

    • Set the excitation wavelength of the fluorometer to the absorption maximum (λ_max) of the sensor. Set the emission scan range appropriately (e.g., 400-600 nm).

    • In a quartz cuvette, place 2.0 mL of a diluted sensor solution (e.g., 10 µM in DMSO).

    • Record the initial fluorescence spectrum (this is I₀).

    • Add small aliquots (e.g., 2-10 µL) of the anion stock solution to the cuvette.

    • After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes before recording the new fluorescence spectrum (I).

    • Continue this process until the fluorescence intensity reaches a plateau.

  • Selectivity Study:

    • Repeat the titration experiment (step 2) using other anions (Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, etc.) to determine the sensor's selectivity. Compare the magnitude of the fluorescence change for each anion.

Data Analysis & Expected Results

The interaction between the sensor and the anion can often be quantified using the Stern-Volmer equation for quenching or an analogous equation for fluorescence enhancement.

  • Data Plotting: Plot the fluorescence intensity at the emission maximum (λ_em) against the concentration of the anion.

  • Binding Constant: For a 1:1 binding stoichiometry, the binding constant (K) can be determined by fitting the titration data to a suitable binding isotherm model.

  • Limit of Detection (LOD): Calculate the LOD using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve at low concentrations.

Table 1: Representative Photophysical and Sensing Data
ParameterValue (Example)Rationale / Comment
Absorption λ_max ~350 nmCorresponds to the π-π* transition of the TPA chromophore.
Emission λ_em ~450 nmTypical blue-green fluorescence for TPA derivatives.
Quantum Yield (Φ_F) Low (e.g., <0.1)In the absence of anions, fluorescence is quenched by PET.
Binding Constant (K) for F⁻ > 10⁴ M⁻¹Indicates a strong interaction with fluoride.
Response to Cl⁻, Br⁻, I⁻ NegligibleDemonstrates high selectivity for more basic anions like F⁻.
LOD for F⁻ Micromolar (µM) rangeReflects the high sensitivity of the sensor.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low synthesis yield Incomplete lithiation; presence of moisture or oxygen.Ensure all glassware is flame-dried. Use freshly distilled, anhydrous solvents. Use a fresh, titrated bottle of n-BuLi.
Product decomposes on silica Boronic acids can be unstable on silica gel.Minimize contact time with silica. Use a deactivated silica gel (e.g., treated with triethylamine) or consider alternative purification like recrystallization.
No fluorescence response Impure sensor; incorrect solvent; instrument settings wrong.Verify sensor purity by NMR. Ensure solvent is anhydrous DMSO, as water can compete for binding. Check fluorometer excitation/emission wavelengths.
Response to multiple anions Lack of selectivity.The sensor may inherently have broad reactivity. This data is still useful, especially in sensor array applications.[1]

References

  • Recent development of boronic acid-based fluorescent sensors. RSC Advances.
  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI.
  • A Diboronic Acid-Based Fluorescent Sensor Array for Rapid Identification of Lonicerae Japonicae Flos and Lonicerae Flos. MDPI.
  • Fluorescent and colorimetric sensors for anions.
  • Synthesis of 4-methylbiphenyl (4-MBP) from phenylboronic acid and...
  • Fluorescence Anion Chemosensor Array Based on Pyrenylboronic Acid. Frontiers in Chemistry.
  • Recent development of boronic acid-based fluorescent sensors. PMC.
  • A novel boronic acid-based fluorescent sensor for selectively recognizing Fe 3+ ion in real time.
  • Investigation of photophysical properties of triphenylamine phenylethenyl derivatives containing tertiary amine groups.
  • Application Notes and Protocols for 4-Formylphenylboronic Acid in Sensor and Detector Development. BenchChem.
  • A kind of preparation method of 4 amino phenyl boronic acid derivative.
  • Synthesis and photophysical properties of triphenylamine-based multiply conjugated star-like molecules. New Journal of Chemistry.
  • [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid. PubChem.
  • Effect of Substituents on the Photophysical Properties and Bioimaging Application of BODIPY Derivatives with Triphenylamine Substituents. PubMed.
  • Understanding [4-[bis(4-methylphenyl)amino]phenyl]Boronic Acid: Properties and Applications in Organic Electronics. NINGBO INNO PHARMCHEM CO.,LTD..
  • 4-(Diphenylamino)phenylboronic acid. Sigma-Aldrich.
  • Triphenylamine–anthraquinone based donor–acceptor conjugated microporous polymers for photocatalytic hydroxylation of phenylboronic acids.
  • Aminophenylboronic Acid Polymer Nanoparticles for Quantitation of Glucose and for Insulin Release. Analytical and Bioanalytical Chemistry.

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Experimental procedure for the synthesis of polymers from [4-(di-p-tolylamino)phenyl]boronic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of High-Performance Hole-Transporting Polymers via Suzuki-Miyaura Cross-Coupling

Title: A Detailed Protocol for the Synthesis of a Poly(fluorene-alt-triarylamine) Copolymer from [4-(di-p-tolylamino)phenyl]boronic acid for Organic Electronics

Introduction: The Significance of Triarylamine-Based Polymers

Triarylamine derivatives are a cornerstone class of materials in the field of organic electronics.[1] Their low ionization potential, reversible redox behavior, and high hole mobility make them exceptional candidates for hole-transporting layers (HTLs) in devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and organic photovoltaics.[2][3] Polytriarylamines (PTAAs) combine these favorable electronic properties with the processability advantages of polymers, allowing for the fabrication of large-area, uniform thin films through solution-based techniques like spin-coating or inkjet printing.[4]

This application note provides a detailed, step-by-step experimental procedure for the synthesis of a high-performance alternating copolymer. The synthesis utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[5][6] We will detail the copolymerization of [4-(di-p-tolylamino)phenyl]boronic acid with a widely used comonomer, 9,9-dioctyl-2,7-dibromofluorene, to yield a well-defined poly(fluorene-alt-triarylamine) (PFTTA). This protocol is designed for researchers in materials chemistry, polymer science, and drug development who require a reliable method for producing high-purity conjugated polymers for electronic applications.

Principle of the Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling is a powerful transition metal-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (in this case, our triarylamine boronic acid) and an organohalide (the dibromofluorene).[7] The success of the polymerization relies on a catalytic cycle involving a palladium complex.

Causality Behind the Mechanism:

  • Oxidative Addition: The cycle begins with a low-valent Palladium(0) complex that reacts with the organohalide (Ar-Br). The palladium atom inserts itself into the carbon-bromine bond, becoming oxidized to Palladium(II). This is the rate-determining step for many cross-coupling reactions.

  • Transmetalation: A base (e.g., potassium carbonate) is crucial for this step. It reacts with the boronic acid to form a more nucleophilic boronate species (-B(OR)3⁻).[8] This activated boronate then transfers its organic group (the triarylamine moiety) to the Palladium(II) center, displacing the halide. This exchange of organic partners is the core "transmetalation" step.

  • Reductive Elimination: The two organic groups now attached to the palladium center couple together, forming the new C-C bond of the polymer backbone. This step regenerates the Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The entire process is repeated, extending the polymer chain. The reaction must be conducted under an inert atmosphere as the Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it and halt the polymerization.

Suzuki_Miyaura_Polymerization cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L₂ (Active Catalyst) pd2_ox Ar¹-Pd(II)L₂-Br (Oxidative Adduct) pd0->pd2_ox Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² (Transmetalated Complex) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination polymer Ar¹-Ar² (Polymer Linkage) pd2_trans->polymer Product Formed ar1br Ar¹-Br (Dibromofluorene) ar1br->pd2_ox Enters Cycle ar2b Ar²-B(OH)₂ (Triarylamine Boronic Acid) ar2b->pd2_trans Activated by Base base Base (e.g., K₂CO₃) caption Fig. 1: Suzuki-Miyaura Polymerization Catalytic Cycle.

Fig. 2: Overall Experimental Workflow for Polymer Synthesis.
Step-by-Step Synthesis Procedure

Note: This procedure assumes a 1 mmol scale. Adjust quantities as needed.

  • Reagent Preparation: In a clean, dry vial, weigh [4-(di-p-tolylamino)phenyl]boronic acid (331.22 mg, 1.0 mmol, 1.0 eq) and 9,9-dioctyl-2,7-dibromofluorene (548.58 mg, 1.0 mmol, 1.0 eq). In a separate small vial, weigh the catalyst, tetrakis(triphenylphosphine)palladium(0) (23.1 mg, 0.02 mmol, 2 mol%).

    • Rationale: Accurate equimolar stoichiometry of the two monomers is critical for achieving high molecular weight polymers. The catalyst loading is a common starting point for optimization.

  • Reaction Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum. Place the flask under a positive pressure of high-purity argon or nitrogen using a Schlenk line. Heat the glassware under vacuum and backfill with argon three times to remove adsorbed moisture and air.

    • Rationale: The Pd(0) catalyst and potentially the monomers are sensitive to oxygen, which can lead to side reactions and premature termination of the polymerization.

  • Monomer and Solvent Addition: Transfer the pre-weighed monomers into the reaction flask. Add anhydrous potassium carbonate (K₂CO₃) (829.2 mg, 6.0 mmol, 6.0 eq) and a few drops of the phase transfer catalyst Aliquat® 336 . Via cannula or syringe, add toluene (20 mL) and degassed deionized water (10 mL).

    • Rationale: A two-phase solvent system (toluene/water) is highly effective for Suzuki polymerizations. The base dissolves in the aqueous phase, while the monomers and growing polymer are in the organic phase. Aliquat® 336 facilitates the transfer of the activated boronate species across the phase boundary, accelerating the reaction.

  • Degassing: Vigorously stir the biphasic mixture and bubble argon through it via a long needle for at least 30 minutes.

    • Rationale: This step is crucial to thoroughly remove any residual dissolved oxygen from the solvent and reaction mixture before adding the sensitive catalyst.

  • Initiation of Polymerization: Quickly add the pre-weighed Pd(PPh₃)₄ catalyst to the flask against a positive flow of argon. Immediately immerse the flask in a preheated oil bath at 90 °C and stir vigorously. The reaction mixture will typically darken.

    • Rationale: The reaction is heated to ensure a sufficient rate of polymerization. Vigorous stirring is necessary to maximize the interfacial area between the two phases, promoting efficient reaction.

  • Polymerization: Allow the reaction to proceed at 90 °C for 48 hours under a positive argon pressure. The viscosity of the organic layer will noticeably increase as the polymer forms.

    • Rationale: Longer reaction times are generally required for polymerization to achieve high molecular weights compared to small-molecule couplings.

  • Work-up and Precipitation: After 48 hours, cool the reaction to room temperature. Separate the organic layer using a separatory funnel. Wash the organic layer twice with deionized water (2 x 30 mL) and once with brine (30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solution to about 10 mL using a rotary evaporator.

    • Rationale: The washing steps remove the inorganic base and salts.

  • Isolation: Pour the concentrated polymer solution dropwise into a beaker containing 200 mL of vigorously stirring methanol. A fibrous or powdery precipitate should form immediately.

    • Rationale: The synthesized polymer is soluble in toluene but insoluble in methanol. This precipitation step isolates the polymer from residual monomers and oligomers.

  • Purification: Collect the solid polymer by vacuum filtration. To remove catalyst residues and low-molecular-weight fractions, perform a sequential Soxhlet extraction. Load the crude polymer into a cellulose thimble and extract sequentially with acetone, hexane, and finally chloroform. The pure polymer will be extracted into the chloroform fraction.

    • Rationale: Soxhlet extraction is a rigorous purification method. Acetone and hexane remove small molecule impurities and oligomers, while the high molecular weight polymer is soluble in and collected from the chloroform fraction.

  • Drying: Precipitate the chloroform solution into methanol again, filter the purified polymer, and dry it in a vacuum oven at 60 °C overnight. The final product should be a fibrous solid.

Characterization and Expected Results

The identity, purity, and properties of the synthesized polymer must be confirmed through various analytical techniques.

Parameter Technique Expected Result
Structure Confirmation ¹H NMR (in CDCl₃)Broad aromatic signals (~6.8-7.8 ppm), signals from octyl chains (~0.8-2.0 ppm). Disappearance of boronic acid proton.
Molecular Weight GPC (vs. PS standards)Mₙ: 20-50 kg/mol ; Mₙ: 40-100 kg/mol ; PDI: 2.0-3.0
Thermal Stability TGA (under N₂)Td (5% weight loss) > 400 °C
Glass Transition DSCTg: 120-160 °C
  • ¹H NMR Spectroscopy: The proton NMR spectrum will show broad peaks characteristic of a polymer. The sharp signal from the B(OH)₂ protons (~8.0-8.2 ppm) of the monomer should be absent. The integration ratio of the aromatic protons to the aliphatic protons of the octyl chains can confirm the successful incorporation of both monomers.

  • Gel Permeation Chromatography (GPC): GPC is essential for determining the molecular weight distribution. A monomodal and symmetric peak is indicative of a well-controlled polymerization. The polydispersity index (PDI = Mₙ/Mₙ) is a measure of the breadth of the molecular weight distribution; a value between 2 and 3 is typical for step-growth polymerizations like Suzuki coupling. [3]* Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the polymer. A high decomposition temperature (Td) is critical for device stability and lifetime. [3]* Differential Scanning Calorimetry (DSC): DSC is used to identify the glass transition temperature (Tg), the temperature at which the amorphous polymer transitions from a rigid, glassy state to a more rubbery state. A high Tg is desirable for morphological stability in thin-film devices. [3]

Safety Precautions

  • Solvents: Toluene and chloroform are hazardous and volatile. Handle them exclusively in a well-ventilated fume hood.

  • Reagents: Palladium catalysts are expensive and toxic. Avoid inhalation and skin contact. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Inert Gas: Handle argon or nitrogen gas cylinders with care according to institutional safety guidelines.

  • Pressure: The reaction is run at atmospheric pressure, but heating a closed system can cause a dangerous pressure build-up. Ensure the system is open to the inert gas line (bubbler).

References

  • Kambale, R. C., et al. (2017). Functionalized triarylamines for applications in organic electronics. Journal of the Indian Chemical Society. [Source: Search Result 1]
  • Strohriegl, P., & Grazulevicius, J. V. (2002). New Triarylamine-Containing Polymers as Hole Transport Materials in Organic Light-Emitting Diodes. Macromolecules. [Source: Search Result 2, URL not provided]
  • Roquet, S., et al. (2010). Organic field effect transistors from triarylamine side-chain polymers. Applied Physics Letters. [Source: Search Result 3]
  • McCulloch, I., & Heeney, M. (n.d.). Polytriarylamine Semiconductors. Sigma-Aldrich. [Source: Search Result 4]
  • Kim, T., et al. (2023). Optimization of Gas-Sensing Properties in Poly(triarylamine) Field-Effect Transistors by Device and Interface Engineering.
  • Goldsmith, C. R., et al. (2017). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). Chemical Science. [Source: Search Result 6]
  • Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. [Source: Search Result 7]
  • The Organic Chemistry Tutor. (2020). Suzuki Coupling. YouTube. [Source: Search Result 8]
  • Sun, H., et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. TSTA. [Source: Search Result 9]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Source: Search Result 10]
  • Matos, K., & Soderquist, J. A. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.

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Mastering the Synthesis and Application of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid for Advanced Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers and scientists on the synthesis, purification, and utilization of a key intermediate for high-performance organic light-emitting diodes (OLEDs) and other organic electronic devices.

Introduction: The Pivotal Role of Triarylamine Boronic Acids in Organic Electronics

The field of organic electronics has witnessed exponential growth, driven by the development of novel materials with tailored optoelectronic properties. Among these, triarylamine derivatives have emerged as a cornerstone for hole transport layers (HTLs) in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Their excellent hole mobility, high thermal stability, and tunable energy levels make them ideal candidates for facilitating efficient charge injection and transport. [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid (also known as 4-(di-p-tolylamino)phenylboronic acid) is a critical intermediate that serves as a versatile building block for constructing complex triarylamine-based materials. Its boronic acid functionality allows for facile carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the synthesis of a vast array of functional organic materials.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, and application of this key intermediate, offering detailed protocols and insights for researchers in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid is essential for its effective handling and application.

PropertyValueReference
CAS Number 654067-65-9[3]
Molecular Formula C20H20BNO2[3]
Molecular Weight 317.19 g/mol [3]
Appearance Off-white to light brown solidN/A
Purity ≥97%N/A

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid is a multi-step process that begins with the formation of the triarylamine core, followed by bromination, and subsequent conversion to the boronic acid via its pinacol ester.

Part 1: Synthesis of the Precursor, N,N-Bis(4-methylphenyl)-4-bromoaniline

The initial step involves the synthesis of the brominated triarylamine precursor. This is typically achieved through the Ullmann condensation or Buchwald-Hartwig amination of 4-bromoaniline with an appropriate aryl halide. A more direct approach involves the bromination of N,N-di(p-tolyl)aniline. For the purpose of this guide, we will outline a general procedure for the synthesis of the key intermediate N,N-bis(4-bromobenzyl)-4-morpholinyl amine, which follows a similar synthetic logic. To a solution of 4-morpholinylaniline and potassium carbonate in DMF, 4-bromobenzyl bromide is added, and the reaction mixture is stirred until completion.[4]

A more direct synthesis of N,N-Bis(4-methylphenyl)-4-bromoaniline involves the reaction of 4-bromoaniline with 4-iodotoluene in the presence of a copper catalyst.

Protocol 1: Synthesis of N,N-Bis(4-methylphenyl)-4-bromoaniline

Materials:

  • 4-bromoaniline

  • 4-iodotoluene

  • Potassium carbonate (K2CO3)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Toluene

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask, combine 4-bromoaniline (1.0 eq), 4-iodotoluene (2.2 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene to the flask via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Wash the Celite pad with toluene and combine the filtrates.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N,N-bis(4-methylphenyl)-4-bromoaniline as a solid.

Part 2: Synthesis of [4-[Bis(4-methylphenyl)amino]phenyl]boronic Acid Pinacol Ester

The next step is the conversion of the bromo-triarylamine to its corresponding boronic acid pinacol ester via a lithium-halogen exchange followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane).[5]

Protocol 2: Synthesis of [4-[Bis(4-methylphenyl)amino]phenyl]boronic Acid Pinacol Ester

Materials:

  • N,N-Bis(4-methylphenyl)-4-bromoaniline

  • n-Butyllithium (n-BuLi) in hexanes

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

Procedure:

  • Dissolve N,N-bis(4-methylphenyl)-4-bromoaniline (1.0 eq) in anhydrous THF in a flame-dried, argon-purged round-bottom flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

  • Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired pinacol ester.

Part 3: Hydrolysis to [4-[Bis(4-methylphenyl)amino]phenyl]boronic Acid

The final step is the hydrolysis of the pinacol ester to the free boronic acid. This can be achieved under acidic or basic conditions. A common method involves transesterification with diethanolamine followed by hydrolysis.[6] A simpler method involves direct hydrolysis.[7][8][9]

Protocol 3: Hydrolysis of the Pinacol Ester

Materials:

  • [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid pinacol ester

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)

  • Diethyl ether or Ethyl acetate

Procedure:

  • Dissolve the pinacol ester (1.0 eq) in a mixture of THF and water.

  • Add an excess of 1 M HCl or 1 M NaOH to the solution.

  • Stir the mixture vigorously at room temperature for 12-24 hours, monitoring the reaction by TLC. The rate of hydrolysis is influenced by pH and substituents on the phenyl ring.[7][9]

  • After completion, neutralize the reaction mixture. If acidic conditions were used, add a base (e.g., saturated sodium bicarbonate solution). If basic conditions were used, add an acid (e.g., 1 M HCl) until the pH is neutral.

  • Extract the product with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Remove the solvent under reduced pressure to obtain [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Characterization

Thorough characterization of the synthesized boronic acid is crucial to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation.[10][11] The 1H NMR spectrum should show characteristic signals for the aromatic protons of the di-p-tolylamino and phenylboronic acid moieties. The 13C NMR will confirm the number and type of carbon atoms.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule.[12][13] Key vibrational bands to look for include the O-H stretch of the boronic acid, the B-O stretch, and the C-N stretch of the triarylamine.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and confirm its elemental composition.

Application in the Synthesis of Organic Electronic Materials via Suzuki-Miyaura Coupling

The primary application of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid is in the Suzuki-Miyaura cross-coupling reaction to synthesize larger, conjugated molecules for organic electronic devices.[1][14] This reaction allows for the formation of C-C bonds between the boronic acid and an aryl halide, catalyzed by a palladium complex.

Synthesis of a Model Hole Transport Material: N,N'-Bis(4-(di-p-tolylamino)phenyl)-[1,1'-biphenyl]-4,4'-diamine

A common strategy for creating high-performance hole transport materials is to extend the conjugation of the triarylamine core. A prime example is the synthesis of a biphenyl-cored material through a double Suzuki coupling reaction.

Protocol 4: Suzuki-Miyaura Coupling for a Hole Transport Material

Materials:

  • [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid

  • 4,4'-Dibromobiphenyl

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Toluene and Water (or a single solvent like 1,4-dioxane)

  • Argon or Nitrogen gas

Procedure:

  • In a Schlenk flask, combine [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid (2.2 eq), 4,4'-dibromobiphenyl (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (4.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.

  • Heat the reaction mixture to 90-100 °C and stir for 24-48 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with toluene or chloroform (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel followed by recrystallization or sublimation to obtain the pure hole transport material.

Application in Organic Light-Emitting Diodes (OLEDs)

Materials synthesized using [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid as an intermediate are frequently employed as the hole transport layer (HTL) in OLEDs. The HTL facilitates the injection of holes from the anode (typically indium tin oxide, ITO) and their transport to the emissive layer (EML).

Device Fabrication and Performance

A typical multilayer OLED device incorporating a hole transport material derived from the subject boronic acid would have the following architecture:

ITO / HTL / EML / Electron Transport Layer (ETL) / Cathode (e.g., LiF/Al)

The performance of an OLED is evaluated based on several key metrics:

  • Current Efficiency (cd/A): A measure of the light output per unit of current.

  • Power Efficiency (lm/W): A measure of the light output per unit of power consumed.

  • External Quantum Efficiency (EQE, %): The ratio of the number of photons emitted to the number of electrons injected.

  • Commission Internationale de l'Éclairage (CIE) Coordinates: These coordinates define the color of the emitted light.

For instance, a device using a hole transport layer like N,N'-bis-(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB), a material with a similar structural motif, can achieve a maximum luminance of 7600 cd/m² and a luminous efficiency of 2.75 cd/A.[15] The introduction of novel hole transport materials synthesized from [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid has the potential to further enhance these performance metrics. For example, optimizing the hole transport layer can lead to a significant increase in luminous efficiency.[16]

Visualizing the Synthetic and Application Pathways

G cluster_synthesis Synthesis of Boronic Acid cluster_application Application in Organic Electronics Bromoaniline 4-Bromoaniline Triarylamine_Br N,N-Bis(4-methylphenyl)-4-bromoaniline Bromoaniline->Triarylamine_Br Ullmann or Buchwald-Hartwig Pinacol_Ester Boronic Acid Pinacol Ester Triarylamine_Br->Pinacol_Ester Lithiation-Borylation Boronic_Acid [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid Pinacol_Ester->Boronic_Acid Hydrolysis HTM Hole Transport Material (HTM) Boronic_Acid->HTM Suzuki Coupling with Dibromoarene OLED_Device OLED Device HTM->OLED_Device Device Fabrication

Figure 1. Synthetic pathway and application workflow.

Conclusion and Future Outlook

[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid is a highly valuable and versatile intermediate for the synthesis of advanced organic electronic materials. Its utility in Suzuki-Miyaura coupling reactions provides a powerful tool for molecular engineers to design and create novel hole transport materials with tailored properties. The detailed protocols provided in this guide offer a solid foundation for researchers to synthesize, purify, and utilize this key building block. Future research will likely focus on the development of even more efficient and stable hole transport materials derived from this and similar boronic acids, paving the way for the next generation of high-performance and long-lasting OLED displays and lighting technologies. The continued exploration of new reaction partners for Suzuki coupling and the fine-tuning of device architectures will undoubtedly unlock the full potential of this important class of organic materials.

References

  • Aggarwal, V. K., & Leonori, D. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183.
  • Achilli, C., Ciana, A., & Minetti, A. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Drug Development and Industrial Pharmacy, 39(1), 138-140.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 23083792, [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid. Retrieved from [Link]

  • Leonori, D., & Aggarwal, V. K. (2015). Reagent-Controlled Lithiation-Borylation. In Synthesis and Application of Organoboron Compounds (pp. 271-295). Springer.
  • Chen, S., Liu, Y., & Lee, S. T. (2007). Characterization of vacuum-deposited and solution-processed N, N′-bis-(1-naphthyl)-N, N′-diphenyl-1, 1′-biphenyl-4, 4′-diamine hole transport layers based organic light emitting devices. Applied Physics Letters, 90(2), 023505.
  • Google Patents. (n.d.). Preparation of 4-bromoaniline derivatives.
  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION for the article:. Retrieved from [Link]

  • Khan, I., et al. (2024). Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. Arabian Journal of Chemistry, 17(6), 105833.
  • Leonori, D., & Aggarwal, V. K. (2011). Stereospecific conversion of alcohols into pinacol boronic esters using lithiation–borylation methodology with pinacolborane.
  • Jędrzejewska, B., et al. (2020).
  • Jothi, L., et al. (2014). Synthesis, Growth and Characterization of Organic Nonlinear Optical Single Crystals of 4-Bromo-4'-Methyl Benzylidene Aniline.
  • Lee, J. Y., & Park, J. H. (2010). Temperature Dependence Performance of Solution-Processed N, N′-Bis-(1-Naphthyl)-N, N′-Diphenyl-1, 1′-Biphenyl-4, 4′-Diamine Hole Transport Layers Based Organic Light Emitting Devices. Journal of Nanoscience and Nanotechnology, 10(9), 5963-5966.
  • Ciana, A., & Minetti, A. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Drug development and industrial pharmacy, 39(1), 138-140.
  • Aggarwal, V. K., & Leonori, D. (2011). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F.
  • Santos, W. L., & Yao, X. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of organic chemistry, 76(18), 7543-7546.
  • Sahu, S., & Narayan, M. (2018). Performance improvement of organic light emitting diode using 4, 4 -N, N -dicarbazole-biphenyl (CBP) layer over fluorine-doped tin. Pramana, 91(6), 1-9.
  • Biosynthesis Parameters Control the Physicochemical and Catalytic Properties of Microbially Supported Pd Nanoparticles. (2019).
  • Xue, F., et al. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. Heterocycles, 89(12), 2739-2744.
  • Marin, A. A., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline.
  • Khan, K. M., et al. (2017). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Xue, F., et al. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. Heterocycles, 89(12), 2739-2744.
  • Gasteiger, J., et al. (2021). N, N′-Bis(3-methylphenyl)
  • Hinkes, S. P. A., & Klein, C. D. P. (2019). Boronic acid synthesis by hydrolysis. Organic Letters, 21(9), 3048-3052.
  • Dzieleńdziak, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein journal of organic chemistry, 14, 2296-2305.
  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4353.
  • Papoian, G. A., & Komaromy, D. J. (1998). 1 H and 13 C Solution NMR of Polyimides Based on 4, 4-Diaminotriphenylmethane: Conformational Analysis Using NOE and Molecular Modeling. Macromolecules, 31(13), 4267-4276.
  • Tzankova, V., et al. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Pharmaceutics, 15(11), 2568.

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Application Notes & Protocols: [4-(di-p-tolylamino)phenyl]boronic acid as a Versatile Building Block for Hole-Transporting Materials in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Critical Role of Hole-Transporting Materials (HTMs) and the Advantage of Boronic Acid Building Blocks

Perovskite solar cells (PSCs) have emerged as a revolutionary photovoltaic technology, demonstrating remarkable power conversion efficiencies (PCEs) that rival traditional silicon-based cells.[1][2][3] The operational principle of a PSC relies on a layered architecture where each component plays a distinct and crucial role in the conversion of light to electricity.[4][5] Central to this architecture is the hole-transporting layer (HTL), which is tasked with efficiently extracting photogenerated positive charge carriers (holes) from the perovskite absorber layer and transporting them to the electrode, while simultaneously blocking electrons to prevent charge recombination.[6][7]

The most widely used HTM, Spiro-OMeTAD, has been instrumental in achieving high-efficiency devices.[1][8] However, its high cost, complex synthesis, and reliance on performance-enhancing, yet stability-compromising, dopants present significant hurdles for large-scale commercialization.[1][8] This has spurred intensive research into novel, cost-effective, and stable HTMs. Triarylamine derivatives have become a prominent class of organic semiconductors for this purpose due to their excellent charge transport properties and thermal stability.[9][10][11][12]

Within this context, [4-(di-p-tolylamino)phenyl]boronic acid emerges as a strategic and highly versatile molecular building block. Its structure combines a well-established hole-transporting triarylamine core with a reactive boronic acid functional group. This boronic acid moiety is a gateway to a vast chemical space of advanced HTMs through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and reliable method for forming carbon-carbon bonds.[13][14][15] This allows for the systematic and modular synthesis of complex, high-performance HTMs with tailored properties.

This guide provides a comprehensive overview of the application of [4-(di-p-tolylamino)phenyl]boronic acid, detailing its synthesis, its use in constructing advanced HTMs, and the protocols for fabricating and characterizing high-performance perovskite solar cells.

Section 1: The Building Block - [4-(di-p-tolylamino)phenyl]boronic acid

This molecule serves as the foundational component for creating a diverse range of larger, more complex HTMs. Its inherent properties are critical to the final performance of the solar cell.

Core Attributes and Physicochemical Properties

The triarylamine core imparts the necessary electronic properties for hole transport, while the boronic acid group provides the reactive handle for further chemical modification.

PropertyValue / DescriptionSignificance in PSC Applications
Molecular Formula C₂₀H₂₀BNO₂Defines the elemental composition and molecular weight.
Molecular Weight 317.19 g/mol Important for calculating molar quantities in reactions and solution preparations.
Appearance Typically an off-white to light-yellow powder.A basic quality control check.
HOMO Level ~ -5.1 to -5.3 eV (Estimated for core)The Highest Occupied Molecular Orbital (HOMO) energy level must be well-aligned with the valence band of the perovskite absorber for efficient hole extraction.[8]
LUMO Level ~ -2.1 to -2.3 eV (Estimated for core)The Lowest Unoccupied Molecular Orbital (LUMO) level should be significantly higher than the perovskite's conduction band to effectively block electrons.[16]
Solubility Soluble in common organic solvents like THF, Dichloromethane, and Chloroform.Crucial for solution-based processing and purification via column chromatography.

Note: HOMO/LUMO levels are estimates for the core structure and will be tuned by subsequent chemical modifications. Experimental values should be determined for each new derivative using techniques like cyclic voltammetry.

Synthesis Protocol: A Standard Approach

The synthesis of [4-(di-p-tolylamino)phenyl]boronic acid is typically achieved through a two-step process involving bromination of the parent triarylamine followed by a lithium-halogen exchange and subsequent borylation.

Diagram: Synthesis Workflow

A 1. Starting Material 4,4'-dimethyldiphenylamine B 2. Bromination N-Bromosuccinimide (NBS) DMF A->B Step 1 C 3. Intermediate 4-Bromo-N,N-di(p-tolyl)aniline B->C D 4. Lithiation n-BuLi, Dry THF -78 °C C->D Step 2 E 5. Borylation Triisopropyl borate D->E Step 3 F 6. Hydrolysis Aqueous HCl E->F Step 4 G 7. Final Product [4-(di-p-tolylamino)phenyl]boronic acid F->G Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Diaryl Base Base (e.g., K₂CO₃) Base->Transmetal Boronate R²-B(OR)₂ Boronate->Transmetal RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd cluster_device Device Stack (n-i-p) cluster_energy Energy Level Diagram FTO FTO Glass ETL ETL (e.g., TiO₂) Perovskite Perovskite (e.g., MAPbI₃) HTL HTL (New Material) Electrode Electrode (e.g., Gold) levels LUMO/CB HOMO/VB ETL_levels ETL levels->ETL_levels ~ -4.0 eV | ~ -7.5 eV PVSK_levels Perovskite ETL_levels->PVSK_levels ~ -3.9 eV | ~ -5.4 eV HTL_levels HTL PVSK_levels->HTL_levels ~ -2.2 eV | ~ -5.2 eV

Sources

Application Notes & Protocols: Bioconjugation Strategies Involving [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Reagent for Modern Bioconjugation

In the evolving landscape of bioconjugation, precision, and efficiency are paramount. [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid, a molecule characterized by a diphenylamine group linked to a phenylboronic acid, has emerged as a significant tool for researchers in drug development and diagnostics.[1] Its unique electronic properties and inherent fluorescence make it a valuable building block in the synthesis of advanced bioconjugates.[1] This guide provides an in-depth exploration of two primary bioconjugation strategies utilizing this reagent: boronate ester formation with cis-diols on biomolecules and palladium-catalyzed Suzuki-Miyaura cross-coupling.

Boronic acids are a well-established class of reagents that can form reversible covalent bonds, a feature that is increasingly being explored for creating stimuli-responsive bioconjugates for applications like selective drug delivery and live-cell imaging.[2][3] The core of their utility in bioconjugation lies in their ability to interact with specific functional groups on biomolecules, enabling the targeted attachment of payloads such as drugs, imaging agents, or probes.[2][3][4]

Key Attributes of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid:

PropertyDescriptionReference
Molecular Formula C20H20BNO2[5]
Molecular Weight 317.19 g/mol [6]
Appearance Typically a white crystalline powder[1]
Key Functional Groups Boronic acid (-B(OH)2), Tertiary amine[1][5]
Solubility Soluble in many organic solvents; aqueous solubility is pH-dependent.
Reactivity Forms boronate esters with diols; participates in Suzuki-Miyaura cross-coupling.[7][8]
Fluorescence The diphenylamine moiety imparts fluorescent properties, which can be modulated upon binding.[9]

Strategy 1: Boronate Ester Formation for Glycoprotein and Saccharide Labeling

The reversible interaction between boronic acids and molecules containing cis-1,2- or cis-1,3-diols to form five- or six-membered cyclic boronate esters is a cornerstone of their application in bioconjugation.[10][11][12] This strategy is particularly effective for targeting glycoproteins and saccharides, which are abundant in biological systems and play crucial roles in various cellular processes.[10][13]

Mechanism of Boronate Ester Formation

The formation of a boronate ester is a dynamic, pH-dependent equilibrium.[11][14] The boronic acid (a Lewis acid) reacts with the hydroxyl groups of a diol. This reaction is generally favored under neutral to slightly alkaline conditions, where the boronic acid is in equilibrium with its more reactive tetrahedral boronate anion form.[14][15]

G cluster_reactants Reactants cluster_products Products BoronicAcid R-B(OH)₂ (Trigonal Planar) BoronateEster Cyclic Boronate Ester (Tetrahedral Boron) BoronicAcid->BoronateEster + Diol (pH 7-10) Diol Biomolecule-Diol (e.g., Glycoprotein) Diol->BoronateEster BoronateEster->BoronicAcid + H₂O (Low pH) Water 2 H₂O

Figure 1. Reversible formation of a cyclic boronate ester.

Protocol: Fluorescent Labeling of a Model Glycoprotein (e.g., Horseradish Peroxidase)

This protocol outlines the steps for labeling a glycoprotein with [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid. The inherent fluorescence of the reagent allows for direct detection of the conjugate.

Materials:

  • [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid (MW: 317.19 g/mol )

  • Horseradish Peroxidase (HRP) or another model glycoprotein

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium Carbonate-Bicarbonate buffer, 0.1 M, pH 8.5-9.5

  • Dimethyl sulfoxide (DMSO)

  • PD-10 desalting columns (or similar size-exclusion chromatography system)

  • Fluorescence spectrophotometer

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid in DMSO.

    • Prepare a 1 mg/mL solution of the glycoprotein in the chosen reaction buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0). Rationale: Alkaline pH promotes the formation of the more reactive boronate anion, enhancing the reaction rate with diols.[9][16]

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the glycoprotein solution with the boronic acid stock solution. A typical starting point is a 50-100 fold molar excess of the boronic acid to the protein.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing. Insight: The reaction is reversible, so prolonged incubation times may not significantly increase the yield and could lead to protein degradation.

  • Purification of the Conjugate:

    • Equilibrate a PD-10 desalting column with PBS (pH 7.4).

    • Apply the reaction mixture to the column to separate the labeled glycoprotein from the unreacted boronic acid.

    • Collect the fractions containing the purified conjugate. The protein-containing fractions can be identified by monitoring the absorbance at 280 nm.

  • Characterization:

    • Measure the fluorescence spectrum of the purified conjugate using a fluorescence spectrophotometer. The excitation and emission maxima will depend on the specific environment of the probe but can be expected to be in the range typical for diphenylamine derivatives.

    • Confirm conjugation using SDS-PAGE. The labeled protein should exhibit a slight increase in molecular weight and may show fluorescence under UV illumination if the labeling efficiency is high.

ParameterRecommended RangeRationale
pH 8.5 - 9.5Favors the formation of the reactive boronate anion.[9][16]
Molar Excess of Boronic Acid 50 - 200 foldDrives the equilibrium towards product formation.
Reaction Time 2 - 4 hoursBalances reaction completion with potential protein instability.
Temperature Room TemperatureSufficient for the reaction to proceed without denaturing the protein.

Strategy 2: Suzuki-Miyaura Cross-Coupling for Site-Specific Protein Labeling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a boronic acid and an aryl or vinyl halide.[8][17] In the context of bioconjugation, this reaction allows for the stable, site-specific labeling of proteins that have been engineered to contain an unnatural amino acid bearing an aryl halide.

Mechanism of Suzuki-Miyaura Coupling

The catalytic cycle involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronate, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[8][18]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Aryl-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl_R Aryl-Pd(II)L₂-R Transmetalation->PdII_Aryl_R RedElim Reductive Elimination RedElim->Pd0 Product Aryl-R RedElim->Product ArylHalide Protein-Aryl-X ArylHalide->OxAdd BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetalation

Figure 2. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

Protocol: Labeling of a Protein Containing p-Iodophenylalanine

This protocol describes the conjugation of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid to a protein containing a genetically incorporated p-iodophenylalanine residue.

Materials:

  • Protein containing p-iodophenylalanine

  • [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid

  • Water-soluble Palladium precatalyst (e.g., sSPhos-G2 precatalyst)[17]

  • Aqueous buffer (e.g., borate buffer, pH 8.2)[17]

  • Base (e.g., CsOH or K3PO4)

  • DMSO or other suitable organic co-solvent

  • Size-exclusion chromatography system for purification

  • Mass spectrometer for characterization

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Dissolve the protein in the aqueous buffer to a final concentration of 10-50 µM.

    • Prepare a 10 mM stock solution of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid in DMSO.

    • Prepare a stock solution of the palladium precatalyst in a water-miscible organic solvent.

  • Reaction Setup:

    • In a reaction vessel, combine the protein solution, the boronic acid stock solution (to a final concentration of ~1 mM), and the base.

    • Initiate the reaction by adding the palladium precatalyst. The final palladium concentration should be in the low millimolar range. Expertise & Experience: The choice of palladium ligand is critical for efficient coupling in aqueous media. Water-soluble phosphine ligands are often employed to facilitate the reaction on biomolecules.[17][19]

    • Incubate the reaction at a controlled temperature (e.g., 37-50 °C) for 1-4 hours. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.

  • Purification:

    • Purify the labeled protein from small molecule reagents and catalyst using size-exclusion chromatography.

  • Characterization:

    • Confirm the successful conjugation and determine the labeling efficiency by mass spectrometry (e.g., ESI-MS). The mass of the conjugate should correspond to the mass of the protein plus the mass of the boronic acid adduct minus the mass of B(OH)2.

    • Analyze the purified protein by SDS-PAGE and fluorescence imaging to visualize the labeled product.

ParameterRecommended ConditionRationale
Catalyst Water-soluble Pd precatalystEssential for reactivity and solubility in aqueous bioconjugation media.[17]
Base Mild inorganic base (e.g., K3PO4, CsOH)Activates the boronic acid for transmetalation without denaturing the protein.[17]
Temperature 37 - 50 °CProvides sufficient thermal energy for the reaction while maintaining protein integrity.
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst from oxidative deactivation.

Troubleshooting and Considerations

  • Low Labeling Efficiency (Boronate Ester):

    • Increase the pH of the reaction buffer to further promote boronate anion formation.

    • Increase the molar excess of the boronic acid.

    • Ensure the glycoprotein is properly folded and the glycan moieties are accessible.

  • Protein Precipitation (Suzuki-Miyaura):

    • Optimize the amount of organic co-solvent to ensure all reagents remain in solution without denaturing the protein.

    • Screen different water-soluble palladium ligands and precatalysts.

    • Perform the reaction at a lower temperature for a longer duration.

  • Non-specific Binding:

    • Thorough purification is crucial. Employing multiple purification steps (e.g., size-exclusion followed by affinity chromatography) can improve the purity of the final conjugate.

Conclusion

[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid is a powerful and versatile tool for the bioconjugation of proteins and other biomolecules. Its dual reactivity allows for both reversible labeling of glycoproteins through boronate ester formation and stable, site-specific modification via Suzuki-Miyaura cross-coupling. By understanding the underlying chemical principles and carefully optimizing reaction conditions, researchers can leverage this reagent to construct sophisticated bioconjugates for a wide range of applications in therapy and diagnostics.

References

  • António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews.
  • MDPI. (n.d.). Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis.
  • National Institutes of Health (NIH). (n.d.). Molecular Boronic Acid-Based Saccharide Sensors.
  • Wang, W., et al. (2013). Selective sensing of saccharides using simple boronic acids and their aggregates. Chemical Society Reviews.
  • ACS Publications. (2021). Molecular Boronic Acid-Based Saccharide Sensors.
  • ResearchGate. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates.
  • ResearchGate. (n.d.). Scheme 1. A). Mechanism of boronic ester formation from a...
  • ResearchGate. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates.
  • National Institutes of Health (NIH). (n.d.). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring.
  • Request PDF. (n.d.). Boronic Acids as Bioorthogonal Probes in Site-Selective Labeling of Proteins.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding [4-[bis(4-methylphenyl)amino]phenyl]Boronic Acid: Properties and Applications in Organic Electronics.
  • National Institutes of Health (NIH). (2024). Boron enabled bioconjugation chemistries.
  • ACS Publications. (2018). Development of DNA-Compatible Suzuki-Miyaura Reaction in Aqueous Media. Bioconjugate Chemistry.
  • AA Blocks. (2019). Chemistry Of Boronic Esters.
  • (n.d.). Internal and External Catalysis in Boronic Ester Networks.
  • Springer Protocols. (n.d.). Use of Boronic Acid Nanoparticles in Glycoprotein Enrichment.
  • PubChem. (n.d.). [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid.
  • Echemi. (n.d.). [4-[bis(4-methylphenyl)amino]phenyl]Boronic acid.
  • Royal Society of Chemistry. (2024). Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight. Chemical Communications.
  • National Institutes of Health (NIH). (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids.
  • ACS Publications. (2013). Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. Journal of the American Chemical Society.
  • PubMed. (2013). Use of boronic acid nanoparticles in glycoprotein enrichment. Methods in Molecular Biology.
  • ChemicalBook. (2025). [4-[bis(4-methylphenyl)amino]phenyl]Boronic acid.
  • ResearchGate. (n.d.). Workflow of the boronic acid‐based enrichment method for comprehensive...
  • BenchChem. (2025). Application Notes and Protocols: Methylboronic Acid for Protein Bioconjugation.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ACS Publications. (2022). Optimized Glycopeptide Enrichment Method–It Is All About the Sauce. Analytical Chemistry.
  • ChemRxiv. (2020). Suzuki–Miyaura cross-coupling for chemoproteomic applications.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • MySkinRecipes. (n.d.). (4-((methyl(phenyl)amino)methyl)phenyl)boronic acid.
  • BoronPharm. (n.d.). [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid.
  • MDPI. (2024). A Diboronic Acid-Based Fluorescent Sensor Array for Rapid Identification of Lonicerae Japonicae Flos and Lonicerae Flos.
  • ResearchGate. (n.d.). Variation of 4-formylphenyl boronic acid used to formulate conjugates.
  • PubMed. (n.d.). Aminophenylboronic Acid Polymer Nanoparticles for Quantitation of Glucose and for Insulin Release.

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Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling with [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds in modern organic synthesis.[1][2][3] Its development, recognized with the 2010 Nobel Prize in Chemistry awarded to Suzuki, Heck, and Negishi, has revolutionized the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2] This reaction's success stems from its mild reaction conditions, tolerance of a wide variety of functional groups, and the use of organoboron reagents that are generally stable and have low toxicity.[3]

This guide provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid (CAS 654067-65-9). This specific boronic acid is a critical building block for creating triarylamine-containing structures.[4] These motifs are renowned for their advantageous electronic properties, making them essential components in the development of high-performance organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic photoelectric devices.[4]

This document is intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the causality behind experimental choices, empowering the user to not only replicate the protocol but also to troubleshoot and adapt it for their specific synthetic challenges.

The Scientific Foundation: Mechanism and Key Principles

A thorough understanding of the reaction mechanism is paramount for successful application and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1] The generally accepted mechanism consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][5]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide (or pseudohalide) bond of the electrophilic partner (e.g., an aryl bromide). This step forms a square-planar Pd(II) complex.[1][5] The reactivity order for halides is typically I > Br > OTf >> Cl.[5] Electron-rich and bulky phosphine ligands on the palladium center facilitate this rate-determining step.[3][5]

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium(II) center. A base is required to activate the boronic acid, forming a more nucleophilic boronate species (-B(OH)₃⁻).[6] This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.[2][5] The presence of water often accelerates this step.[1][7]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) center couple, forming the new C-C bond of the desired product. The palladium catalyst is simultaneously reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle.[1][5] Bulky ligands promote this step.[1]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA Ar¹-X PdII_Aryl L₂Pd(II)(Ar¹)(X) OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar²-B(OH)₂ + Base PdII_Diaryl L₂Pd(II)(Ar¹)(Ar²) Transmetalation->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE Forms Ar¹-Ar² RE->Pd0 Product Coupled Product (Ar¹-Ar²) RE->Product ArylHalide Aryl Halide (Ar¹-X) ArylHalide->OA BoronicAcid Boronic Acid (Ar²-B(OH)₂) BoronicAcid->Transmetalation Base Base Base->Transmetalation caption The catalytic cycle of the Suzuki-Miyaura reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Component Selection: An Expert's Guide

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of its four main components: the catalyst, ligand, base, and solvent.[1]

Palladium Catalyst & Ligand System

The combination of a palladium source and a phosphine ligand is critical for stabilizing the catalyst, preventing the formation of inactive palladium black, and modulating the reactivity of the metal center.[1]

  • Palladium Source:

    • Pd(II) Precatalysts: Common, air-stable sources like Pd(OAc)₂ and PdCl₂(dppf) are widely used.[1] These require an in situ reduction to the active Pd(0) species, which can be achieved by reaction with phosphine ligands or by the homocoupling of two boronic acid molecules.[1]

    • Pd(0) Precatalysts: Sources like Pd(PPh₃)₄ or Pd₂(dba)₃ enter the catalytic cycle more directly but can be more sensitive to air and degradation.[8]

    • Modern Precatalysts: Buchwald and PEPPSI-type precatalysts are designed for the clean and efficient generation of the active Pd(0) species, often providing more robust and reproducible results.[6][8]

  • Ligands: The ligand choice profoundly impacts the reaction outcome.

    • Electron-rich and Bulky Ligands: Ligands such as trialkylphosphines (e.g., PCy₃) or biarylphosphines (e.g., SPhos, XPhos from the Buchwald group) are highly effective.[1][5][9] The electron-rich nature promotes the oxidative addition step, especially with less reactive aryl chlorides, while the steric bulk facilitates the final reductive elimination step.[1][5]

    • Bidentate Ligands: Ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are also popular and often come pre-complexed with palladium (e.g., Pd(dppf)Cl₂).[1]

For coupling with [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid, which is an electron-rich nucleophile, a versatile and robust catalyst system like Pd(dppf)Cl₂ or a combination of Pd(OAc)₂ with a Buchwald ligand like SPhos is recommended for high efficiency.

The Role of the Base

The base is not a mere spectator; it plays at least three crucial roles: (1) formation of the active palladium complex, (2) activation of the boronic acid to form the reactive boronate species, and (3) acceleration of the reductive elimination step.[2]

  • Carbonates (K₂CO₃, Cs₂CO₃): Widely used and effective for a broad range of substrates. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and often gives higher yields, especially in challenging couplings.

  • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling sterically hindered substrates or less reactive aryl chlorides.[5] It is often used as a hydrate (K₃PO₄·H₂O).[10]

  • Fluorides (KF): A milder base that can be used when base-sensitive functional groups are present.[6]

For this application, K₃PO₄ or Cs₂CO₃ are excellent starting points due to their proven efficacy in promoting the transmetalation of arylboronic acids.

Solvent System

The choice of solvent is critical for ensuring all components remain in solution and for facilitating the key mechanistic steps.

  • Aprotic Solvents: Ethers like 1,4-dioxane or tetrahydrofuran (THF), and aromatic solvents like toluene are most common.[1]

  • The Importance of Water: A small amount of water is often added to the organic solvent.[1] This biphasic system is advantageous as it helps dissolve the inorganic base (like K₃PO₄) and activates the boronic acid for transmetalation.[1][11] Common ratios of organic solvent to water range from 2:1 to 10:1.[1]

A mixture of Toluene/H₂O or Dioxane/H₂O is recommended for this protocol.

Summary of Recommended Conditions
ComponentRecommended ReagentsRationale
Aryl Halide Aryl Bromide or Iodide (Ar-X)High reactivity in oxidative addition.[5]
Boronic Acid [4-[Bis(4-methylphenyl)amino]phenyl]boronic acidKey building block for triarylamine structures.[4]
Pd Precatalyst Pd(dppf)Cl₂, Pd(OAc)₂, or Buchwald G3 PrecatalystRobust, commercially available, and effective for a wide range of substrates.[1][8]
Ligand dppf, SPhos, or XPhosElectron-rich and bulky ligands promote key catalytic steps.[1][10]
Base K₃PO₄ or Cs₂CO₃Strong, effective bases for activating the boronic acid.[5]
Solvent Toluene/H₂O or 1,4-Dioxane/H₂OProvides good solubility and facilitates transmetalation.[1][2]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid.

Safety Precautions: Work should be conducted in a well-ventilated fume hood. Palladium catalysts, organic solvents, and bases should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Aryl halides can be toxic and should be handled with care.

Materials and Reagents
  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Deionized Water (1 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Silica Gel

Experimental Workflow Diagram

Workflow start Start setup 1. Assemble Reagents (Ar-Br, Boronic Acid, Base, Catalyst) start->setup degas 2. Add Solvent & Degas (Purge with Argon/N₂) setup->degas reaction 3. Heat Reaction (e.g., 80-100 °C, Monitor by TLC/LC-MS) degas->reaction workup_start 4. Aqueous Workup (Cool, Dilute, Separate Layers) reaction->workup_start extract 5. Extract Aqueous Layer workup_start->extract combine 6. Combine Organic Layers extract->combine dry 7. Dry & Filter combine->dry concentrate 8. Concentrate in vacuo dry->concentrate purify 9. Purify by Column Chromatography concentrate->purify characterize 10. Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid (381 mg, 1.2 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and K₃PO₄ (425 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxygen from deactivating the catalyst.[1]

  • Solvent Addition: Through the septum, add degassed toluene (5 mL) followed by degassed deionized water (1 mL) via syringe. Degassing the solvents (e.g., by bubbling argon through them for 20-30 minutes) is critical to minimize oxidative side reactions.[12]

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. The reaction mixture will typically turn dark, often black, which is normal for this catalyst.[12]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Filtration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the mixture and wash the drying agent with a small amount of ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure triarylamine product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst. 2. Insufficiently Degassed System. 3. Poor Quality Boronic Acid.[8]1. Use a fresh bottle of catalyst or switch to a more robust precatalyst (e.g., Buchwald G3).[8] 2. Ensure rigorous degassing of solvents and reaction vessel. 3. Check boronic acid purity by NMR; consider converting it to a more stable pinacol (BPin) ester.[8]
Protodeboronation 1. Boronic acid instability. 2. Presence of protic impurities or excess water.1. Use the boronic acid immediately after purchase or convert to a boronic ester.[1] 2. Use anhydrous solvents (if not using a planned aqueous system) and ensure the base is not excessively hydrated.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) source without efficient reduction.[1]1. Improve degassing technique. High oxygen levels can promote homocoupling.[1] 2. Ensure sufficient ligand is present to reduce the Pd(II) precatalyst or switch to a Pd(0) source.
Dehalogenation of Aryl Halide 1. Side reaction where the aryl halide is reduced. 2. Can be promoted by certain bases or solvent impurities.[1]1. Screen different bases (e.g., switch from K₃PO₄ to K₂CO₃). 2. Ensure high purity of solvents.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding [4-[bis(4-methylphenyl)amino]phenyl]Boronic Acid: Properties and Applications in Organic Electronics. [Link]

  • NIH National Center for Biotechnology Information. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • Paul Murray Catalysis Consulting Ltd. Case Study: Knowledge Based Problem Solving. [Link]

  • Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]

  • SYNLETT. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • PubChem. [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

Sources

Troubleshooting & Optimization

How to prevent protodeboronation of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid during Suzuki coupling?

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling Troubleshooting

Topic: How to prevent protodeboronation of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid during Suzuki coupling.

For: Researchers, scientists, and drug development professionals.

Introduction: Understanding the Challenge of Protodeboronation

Welcome to the technical support guide for optimizing Suzuki coupling reactions. This resource is designed to address a common yet critical side reaction: protodeboronation . This undesired pathway involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, consuming your starting material and reducing the yield of your desired coupled product.[1][2]

The substrate , [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid, is particularly susceptible to this issue. Its electron-rich nature, due to the diarylamino group, increases the electron density on the carbon atom bearing the boronic acid. This electronic property can accelerate the rate of protodeboronation, especially under typical Suzuki coupling conditions which often involve base and protic solvents.[3][4]

The core challenge lies in the competition between two key steps in the Suzuki-Miyaura catalytic cycle: the desired transmetalation step and the undesired protodeboronation . To achieve a high yield of the cross-coupled product, the rate of transmetalation must significantly exceed the rate of protodeboronation.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting strategies to help you navigate this challenge, grounded in mechanistic principles and supported by experimental evidence.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing significant formation of N,N-bis(4-methylphenyl)aniline as a byproduct. What is causing this?

Answer: The formation of N,N-bis(4-methylphenyl)aniline is a direct result of protodeboronation.[2] This side reaction is often promoted by the very conditions required for the Suzuki coupling itself, namely the presence of a base and a proton source (like water or alcohol solvents).

Mechanism of Base-Catalyzed Protodeboronation:

The reaction is often catalyzed by a base, which activates the boronic acid to form a more reactive boronate species (Ar-B(OH)₃⁻).[1][5][6] This boronate can then react with a proton source, leading to the cleavage of the C-B bond. For electron-rich arylboronic acids, this process can be particularly rapid.[3]

Below is a diagram illustrating the competing pathways:

G A Ar-B(OH)₂ ([4-[Bis(4-methylphenyl)amino]phenyl]boronic acid) F Transmetalation (Rate = k_trans) A->F G Protodeboronation (Rate = k_proto) A->G B [ArPd(II)L₂X] Oxidative Addition Complex B->F C Base (e.g., K₂CO₃, OH⁻) C->G D Desired Product (Ar-Ar') E Protodeboronation Byproduct (Ar-H) F->D Reductive Elimination G->E H Proton Source (e.g., H₂O) H->G

Caption: Competing Suzuki coupling and protodeboronation pathways.

Q2: How does my choice of base impact the rate of protodeboronation?

Answer: The choice and strength of the base are critical. While a base is necessary to facilitate transmetalation, strong bases can significantly accelerate protodeboronation.[2][6]

  • Strong Bases (e.g., NaOH, KOH): These generate high concentrations of hydroxide ions, which readily form the boronate species, increasing the rate of protodeboronation.

  • Milder Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): These are often the preferred choice. They are sufficiently basic to promote the Suzuki coupling but are less aggressive in promoting the undesired protodeboronation. Finely ground potassium phosphate (K₃PO₄) is a particularly effective option in many cases.[2]

  • Fluoride Sources (e.g., KF, CsF): In some systems, fluoride bases can be effective. They are thought to form trifluoroborate salts in situ, which can alter the reaction pathway and suppress protodeboronation.[5]

BaseStrengthGeneral Recommendation
NaOH, KOH StrongAvoid for electron-rich boronic acids prone to protodeboronation.
K₂CO₃, Cs₂CO₃ ModerateGood starting point. Often provides a good balance of reactivity and stability.[7]
K₃PO₄ ModerateRecommended. Often superior for suppressing protodeboronation.[2][8]
KOAc, NaHCO₃ WeakCan be effective, but may lead to slower Suzuki coupling rates.[7][8]
Q3: What is the role of the solvent system, and how can I optimize it?

Answer: The solvent system plays a dual role: it must solubilize the reactants and it can be a source of protons.

  • Protic Solvents (e.g., water, alcohols): While often necessary to dissolve the inorganic base, the presence of water directly provides a proton source for protodeboronation. Minimizing the amount of water is often beneficial.

  • Aprotic Solvents (e.g., Dioxane, Toluene, THF): These are the primary organic solvents. Using anhydrous or carefully dried solvents can help reduce the availability of protons.[9] A common strategy is to use a biphasic system (e.g., Toluene/Water or Dioxane/Water) but to keep the water content as low as possible while still enabling the base to function.[7]

Troubleshooting Workflow for Optimization:

G start High Protodeboronation Observed? base Switch to a Milder Base (e.g., K₃PO₄) start->base Yes end_ok Problem Solved temp Lower Reaction Temperature (e.g., 60-80 °C) base->temp Still high base->end_ok Improved catalyst Use a Highly Active Catalyst System (e.g., Buchwald Precatalyst + Ligand) temp->catalyst Still high temp->end_ok Improved boron Convert to a More Stable Boronic Ester (e.g., Pinacol or MIDA) catalyst->boron Still high catalyst->end_ok Improved boron->end_ok Improved end_persist Issue Persists boron->end_persist

Caption: A decision-tree workflow for troubleshooting protodeboronation.

Q4: My reaction is slow, and increasing the temperature leads to more byproduct. What should I do?

Answer: This is a classic kinetic dilemma. Elevated temperatures increase the rate of both the desired coupling and the undesired protodeboronation.[2] If the rate of protodeboronation increases more rapidly with temperature than the Suzuki coupling, higher temperatures will be detrimental.

The solution is to increase the rate of the productive reaction through catalyst optimization, rather than by simply increasing the temperature.

  • Use a Highly Active Catalyst System: Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed for rapid catalytic turnover.[2][10] A faster catalytic cycle means the boronic acid spends less time in the reaction mixture, reducing the opportunity for it to decompose.[1][2]

  • Lower the Temperature: With a more active catalyst, it is often possible to run the reaction at a lower temperature (e.g., 40-80 °C), which will significantly slow the rate of protodeboronation.[2]

Q5: I've tried optimizing the base, solvent, and catalyst, but protodeboronation is still a major issue. Are there alternative reagents I can use?

Answer: Yes. If the boronic acid itself is too unstable, you can use a more robust derivative. These "masked" reagents are designed to be more stable under the reaction conditions and slowly release the active boronic acid in situ.[11][12] This "slow-release" strategy keeps the instantaneous concentration of the sensitive boronic acid low, minimizing side reactions.[1][8]

Recommended Alternatives:

  • Boronic Esters (e.g., Pinacol Esters): These are generally more stable towards protodeboronation than their corresponding boronic acids.[4][11][13] They can be isolated and purified easily and are widely used in cases where the boronic acid is unstable.

  • N-methyliminodiacetic acid (MIDA) Boronates: These are highly stable, crystalline solids that are exceptionally resistant to protodeboronation.[1][12] They slowly hydrolyze under the basic conditions of the Suzuki reaction to release the boronic acid, making them ideal for challenging couplings.[11]

  • Potassium Trifluoroborate Salts (ArBF₃K): These salts are also significantly more stable to air, moisture, and protodeboronation than boronic acids.[5][12]

Boron ReagentStabilityKey Advantage
Boronic Acid Low to ModerateAtom economical, but susceptible to protodeboronation.[13]
Pinacol Boronate Ester GoodIncreased stability, readily prepared.[13][14]
MIDA Boronate Ester ExcellentHighly stable, enables "slow-release" strategy for sensitive substrates.[1][12]
Potassium Trifluoroborate Very GoodCrystalline, air-stable solids, less prone to protodeboronation.[5][12]

Recommended Experimental Protocol

This protocol is a starting point designed to minimize protodeboronation for an electron-rich substrate like [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid or its pinacol ester derivative.

Materials:

  • [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid pinacol ester (1.1 eq.)

  • Aryl Halide (1.0 eq.)

  • XPhos Pd G2 precatalyst (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq.)

  • Solvent: Toluene or 2-MeTHF/Water (e.g., 10:1 v/v), thoroughly degassed.

Procedure:

  • Inert Atmosphere: To a flame-dried reaction vessel, add the boronic ester, aryl halide, K₃PO₄, and the palladium precatalyst.

  • Degassing: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to a moderate temperature (start at 60-80 °C) and stir.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Check for the consumption of the aryl halide and the formation of both the desired product and the protodeboronated byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate. [Link]

  • Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature Communications. [Link]

  • Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Boron‐reagents unstable towards protodeboronation. ResearchGate. [Link]

  • Development of Organic Transformations Based on Protodeboronation. ACS Publications. [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. [Link]

  • “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. [Link]

  • Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. The Hartwig Group, UC Berkeley. [Link]

  • For the pro's (Suzuki). Reddit. [Link]

  • Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. PubMed. [Link]

Sources

Improving the yield and purity of [4-(di-p-tolylamino)phenyl]boronic acid synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of [4-(di-p-tolylamino)phenyl]boronic acid

Welcome to the technical support guide for the synthesis of [4-(di-p-tolylamino)phenyl]boronic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable compound. We will address common experimental challenges in a direct question-and-answer format, explaining the causality behind each procedural choice to ensure robust and reproducible outcomes.

[4-(di-p-tolylamino)phenyl]boronic acid is a critical building block in materials science and pharmaceutical development, primarily serving as a precursor for Suzuki-Miyaura cross-coupling reactions.[1][2] Its triphenylamine core imparts unique electronic and photophysical properties to the target molecules. The most prevalent synthetic route involves the directed lithiation of N,N-di(p-tolyl)aniline, followed by borylation and subsequent hydrolysis. While conceptually straightforward, this process is fraught with potential pitfalls that can significantly impact yield and purity. This guide will help you navigate these challenges effectively.

Overall Synthetic Workflow

The synthesis can be visualized as a three-step process: Lithiation, Borylation, and Hydrolysis. Each step requires precise control of reaction parameters to prevent side reactions and product degradation.

G Figure 1: General Synthesis Workflow cluster_0 Step 1: Lithiation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis A N,N-di(p-tolyl)aniline C Lithiated Intermediate A->C Deprotonation B Organolithium Reagent (e.g., n-BuLi, THF, -78°C) B->C E Boronate Ester Complex C->E Electrophilic Trap D Trialkyl Borate (e.g., B(O-iPr)₃, -78°C) D->E G [4-(di-p-tolylamino)phenyl]boronic Acid (Final Product) E->G F Aqueous Acidic Workup (e.g., aq. HCl) F->G Protonolysis

Caption: General Synthesis of [4-(di-p-tolylamino)phenyl]boronic acid.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis. Each entry details the problem, its probable causes, and validated solutions.

Question 1: My final yield is very low. What are the most likely causes?

Answer: Low yield is a common issue stemming from problems in one of the three core steps. A systematic investigation is required.

  • Cause A: Incomplete Lithiation. The initial deprotonation of the phenyl ring is the foundation of the reaction. Incomplete lithiation directly translates to unreacted starting material and low yield.

    • Solution:

      • Ensure Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and protic solvents. All glassware must be oven- or flame-dried, and anhydrous solvents must be used.

      • Temperature Control: The lithiation should be performed at -78 °C (a dry ice/acetone bath). At higher temperatures, side reactions, such as reaction with the solvent (THF), can occur.

      • Reagent Stoichiometry & Choice: Use a slight excess (1.1-1.2 equivalents) of a potent organolithium reagent like n-butyllithium (n-BuLi) or sec-butyllithium. tert-Butyllithium can also be effective but may be too reactive for some substrates.[3][4]

  • Cause B: Inefficient Borylation. The reaction between the aryl lithium intermediate and the trialkyl borate is highly sensitive to conditions.

    • Solution:

      • Maintain Low Temperature: The trialkyl borate (e.g., triisopropyl borate or trimethyl borate) must be added slowly to the aryl lithium solution while maintaining the temperature at -78 °C. Adding the borate to a warmer solution can lead to multiple additions to the boron center, forming undesirable borinic acid byproducts (Ar₂B-OR).[5]

      • Reverse Addition: For particularly sensitive substrates, consider adding the aryl lithium solution to the trialkyl borate solution (also at -78 °C) to ensure the borate is always in excess, minimizing over-addition.

  • Cause C: Protodeboronation during Workup or Purification. The carbon-boron bond is susceptible to cleavage, especially under harsh acidic or basic conditions, or during chromatography.[6][7]

    • Solution:

      • Mild Acidic Workup: During hydrolysis, use a dilute acid (e.g., 1 M HCl) and avoid prolonged exposure or heating. The goal is to hydrolyze the boronate ester without cleaving the C-B bond.

      • Careful Purification: Avoid standard silica gel chromatography where possible, as the acidic nature of silica can promote protodeboronation.[8][9] If chromatography is necessary, consider using silica gel that has been neutralized with a base like triethylamine.

G Figure 2: Troubleshooting Low Yields Start Low Yield Observed Check_SM Analyze Crude Mixture: Unreacted Starting Material? Start->Check_SM Check_Workup Product Lost During Workup/Purification? Check_SM->Check_Workup No Optimize_Lithiation Optimize Lithiation: - Ensure anhydrous conditions - Verify reagent titer - Maintain -78°C Check_SM->Optimize_Lithiation Yes Optimize_Purification Optimize Purification: - Use recrystallization - Neutralize silica gel - Avoid harsh pH Check_Workup->Optimize_Purification Yes Optimize_Borylation Optimize Borylation: - Slow addition at -78°C - Check borate quality Optimize_Lithiation->Optimize_Borylation

Caption: A logical workflow for diagnosing the cause of low product yield.

Question 2: I am having trouble purifying my boronic acid. It streaks badly on TLC and I get poor recovery from silica gel columns.

Answer: This is a very common and frustrating problem. Boronic acids are polar and can interact strongly with the silanol groups on silica gel, leading to decomposition and poor chromatographic performance.[6][8][9]

  • Recommended Purification Strategy: Recrystallization. For [4-(di-p-tolylamino)phenyl]boronic acid, which is a solid, recrystallization is the preferred method.

    • Solvent Systems: A mixture of a polar solvent (like ethanol or acetone) and a non-polar solvent (like hexane or water) is often effective.[10][11] Experiment with different solvent pairs to find the optimal system for your product.

  • Alternative Purification Methods:

    • Acid-Base Extraction: Boronic acids are weakly acidic. You can dissolve the crude product in an organic solvent (like diethyl ether) and extract it into a basic aqueous phase (e.g., dilute NaOH). The impurities remain in the organic layer. The aqueous layer is then acidified to precipitate the pure boronic acid, which is collected by filtration.[11][12]

    • Diethanolamine Adduct Formation: Reacting the crude boronic acid with diethanolamine can form a stable, crystalline adduct. This adduct can be easily purified by recrystallization and then hydrolyzed back to the pure boronic acid by treatment with acid.[10][13]

    • Neutralized Chromatography: If chromatography is unavoidable, pre-treat the silica gel by flushing the column with your eluent system containing 1-2% triethylamine before loading the sample. This neutralizes the acidic sites and can significantly improve recovery.[8]

Question 3: My NMR spectrum looks messy, with broad peaks and more signals than expected. Is my product impure?

Answer: While it could indicate impurities, a complex NMR spectrum is characteristic of boronic acids due to the formation of boroxines.

  • The Boroxine Issue: Boronic acids can readily undergo dehydration to form cyclic trimeric anhydrides called boroxines.[14] This is an equilibrium process. Your isolated "boronic acid" is often a mixture of the monomeric acid and the trimeric boroxine, leading to a complicated NMR spectrum.

  • Confirmation and Solution:

    • ¹¹B NMR: If available, ¹¹B NMR spectroscopy is an excellent tool. The sp²-hybridized boron of a boronic acid or boroxine typically appears around 28-30 ppm, while an sp³-hybridized boronate species (formed by coordination with a Lewis base) will be shifted upfield to around 5-9 ppm.[15]

    • Re-equilibration: To simplify the ¹H NMR spectrum, you can sometimes convert the mixture back to the monomeric acid. Dissolving the sample in a solvent containing a small amount of D₂O (like DMSO-d₆ with a drop of D₂O) and gently warming can shift the equilibrium back towards the acid, resulting in a cleaner spectrum.

    • Recrystallization from Aqueous Solvents: Purifying the material by recrystallizing from a solvent system containing water can often favor the formation of the monomeric acid.[10]

Frequently Asked Questions (FAQs)

Q: What is the best way to handle and store the final product? A: [4-(di-p-tolylamino)phenyl]boronic acid should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (nitrogen or argon). Like most boronic acids, it is susceptible to slow oxidation and dehydration to its boroxine anhydride over time.[6]

Q: Can I use a boronate ester, like the pinacol ester, directly in my next reaction instead of hydrolyzing it? A: Absolutely. In fact, this is often the preferred strategy. Pinacol boronate esters are generally more stable, less polar, and easier to purify by standard silica gel chromatography than their corresponding boronic acids.[8][9] Many Suzuki-Miyaura coupling conditions are compatible with boronate esters.[16] If your synthesis allows, quenching the borylation reaction with pinacol instead of performing an acidic hydrolysis can save steps and improve overall yield.

Q: How can I be certain that my lithiation is occurring at the correct position on the phenyl ring and not on one of the tolyl groups? A: The N,N-di(p-tolyl)amino group is a powerful ortho-directing group for lithiation. The nitrogen atom's lone pair coordinates to the lithium ion, directing the deprotonation to the position ortho to the amino group. Deprotonation of the methyl groups on the tolyl rings is significantly less favorable under these conditions.

Q: What are the key characterization signals I should look for? A:

  • ¹H NMR: Look for the disappearance of the proton signal at the ortho position of the central phenyl ring. The protons on the tolyl groups and the remaining protons on the central ring will show characteristic aromatic signals.

  • ¹³C NMR: The carbon atom attached to the boron will have a characteristic chemical shift, often appearing as a broad signal due to quadrupolar relaxation of the boron nucleus.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of your final product.

Parameter¹H NMR (DMSO-d₆)¹³C NMR (DMSO-d₆)
Expected Signals Aromatic protons (approx. 6.8-7.8 ppm), -OH protons from B(OH)₂ (broad singlet, may exchange), -CH₃ protons (approx. 2.2 ppm).Aromatic carbons, C-B carbon (broad), -CH₃ carbons.
Notes The spectrum can be complicated by boroxine formation.[14][17]
Table 1: General NMR Spectroscopic Data for Aryl Boronic Acids.

Validated Experimental Protocols

Protocol 1: Synthesis of [4-(di-p-tolylamino)phenyl]boronic acid

CAUTION: This procedure involves pyrophoric and moisture-sensitive reagents. It must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and proper personal protective equipment.

  • Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N,N-di(p-tolyl)aniline (5.46 g, 20.0 mmol).

  • Dissolution: Add 100 mL of anhydrous tetrahydrofuran (THF) via cannula. Stir the mixture until all solids have dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (9.6 mL of a 2.5 M solution in hexanes, 24.0 mmol, 1.2 equiv) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting dark solution at -78 °C for 2 hours.

  • Borylation: In a separate flame-dried flask, prepare a solution of triisopropyl borate (6.9 mL, 30.0 mmol, 1.5 equiv) in 20 mL of anhydrous THF. Cool this solution to -78 °C.

  • Addition: Slowly add the triisopropyl borate solution to the aryl lithium solution via cannula over 30 minutes, maintaining the internal temperature at -78 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Quenching & Hydrolysis: Cool the flask to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 50 mL of 1 M aqueous HCl. Stir vigorously for 1 hour at room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (1 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

  • Dissolution: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot acetone or ethanol to dissolve the solid completely.

  • Precipitation: While the solution is still warm, slowly add hexane or water dropwise until the solution becomes cloudy (the point of saturation).

  • Crystallization: Add a few more drops of the hot polar solvent to redissolve the precipitate and then allow the flask to cool slowly to room temperature, and then place it in a refrigerator (4 °C) for several hours to complete crystallization.

  • Isolation: Collect the crystalline solid by vacuum filtration, wash the filter cake with a small amount of cold hexane, and dry the product under vacuum.

  • Characterization: Analyze the purified product for identity and purity using NMR, MS, and melting point analysis. Expected yield: 60-75%.

References

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2015). Organic Process Research & Development.
  • Technical Support Center: Preventing Hydrolysis of Boronic Acid Deriv
  • Purification of boronic acids?. (2017). Reddit r/chemistry.
  • THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION. (2014). University of Illinois Chemistry.
  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). American Chemical Society.
  • Process for purification of boronic acid and its derivatives. (Patent).
  • Optimizing Suzuki Coupling Reactions. CovaSyn.
  • How to purify boronic acids/boronate esters?. (2016).
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI.
  • Boron Chemistry: An Overview. (2016). ACS Symposium Series.
  • Recent Advances in the Synthesis of Borinic Acid Deriv
  • Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applic
  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011).
  • [4-(Di-p-tolylamino)phenyl]boronic Acid (contains varying amounts of Anhydride). Tokyo Chemical Industry Co., Ltd..
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2003). Journal of the American Chemical Society.
  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011).
  • 1H-NMR of 4-(Dimethylamino)phenylboronic Acid. TCI Chemicals.
  • Which reagent will provide a clean lithiation reaction of 4-(thiophen-2-yl)aniline?. (2015).
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry.
  • How to lithiate a br-aniline derivative for reaction with 9,10-DBA?. (2022).

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Troubleshooting low device efficiency in OLEDs using [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers and engineers utilizing [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid (TPA-BA) in the fabrication of Organic Light-Emitting Diodes (OLEDs). Low device efficiency is a multifaceted challenge, often originating from subtle issues in material handling, device architecture, or processing conditions. This document provides a structured troubleshooting framework to diagnose and resolve common problems, enhancing both device performance and experimental reproducibility.

The core of TPA-BA's utility lies in its hybrid nature. The triphenylamine (TPA) backbone is a well-established hole-transporting moiety, while the boronic acid group provides a reactive handle for two primary applications:

  • Anode Interface Modification: The boronic acid group can form a self-assembled monolayer (SAM) on metal oxide surfaces like Indium Tin Oxide (ITO), acting as an efficient hole injection layer (HIL) to reduce the energy barrier between the anode and the hole transport layer (HTL).[1][2]

  • Synthesis Intermediate: It is a critical building block for creating more complex, high-performance organic semiconductors via cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4][5]

This guide is structured to address both application pathways.

Part 1: Troubleshooting Guide for TPA-BA as an Anode Interface Layer

Low efficiency in a finished device often points to charge imbalance, which can frequently be traced back to poor hole injection from the anode.[6] The following Q&A section addresses common failure modes when TPA-BA is used directly in the device stack.

Question 1: My device exhibits a high turn-on voltage and low current efficiency. Could the TPA-BA interface layer be the cause?

Answer: Yes, these are classic symptoms of a significant energy barrier to hole injection.[1] An ideal TPA-BA layer should create a smooth energetic pathway for holes moving from the ITO anode to the HTL. Several factors can disrupt this function:

  • Material Purity: While commercial TPA-BA is typically supplied with >97% purity, residual impurities from synthesis (e.g., salts or unreacted precursors) can act as charge traps at the interface, impeding injection.[3][7] It is crucial to source from a reputable supplier who provides quality control documentation.[3]

  • Incomplete or Defective Monolayer: The boronic acid group is intended to bind to the hydroxyl groups on the ITO surface. A contaminated ITO surface (e.g., with organic residues or incorrect stoichiometry) will prevent uniform SAM formation.

  • Incorrect Layer Thickness: An interface layer must be extremely thin, ideally a monolayer. If the deposited layer is too thick, it can act as a resistive layer, increasing the turn-on voltage.

  • Material Degradation: Boronic acids can be susceptible to thermal stress and oxidation.[8][9] Exposure to ambient conditions or excessive heat during subsequent fabrication steps can degrade the material, compromising its electronic properties.

Question 2: I'm observing significant device-to-device variation and non-uniform brightness across a single substrate. What could be the issue?

Answer: This strongly suggests a non-uniform TPA-BA layer. The goal is a perfectly even monolayer, and any deviation can create localized areas of high and low injection efficiency.

  • Deposition Technique: If using a solution-based method like spin-coating, ensure your TPA-BA solution is fully dissolved and filtered (e.g., with a 0.2 µm PTFE filter) to remove any aggregates. Optimize spin speed and time to achieve uniform coverage.

  • Substrate Cleanliness: The most common cause of non-uniformity is an improperly cleaned ITO substrate. Any organic residue will alter the surface energy and prevent the TPA-BA from binding correctly. A rigorous, standardized cleaning protocol is non-negotiable (see Protocol 1).

  • Dewetting: If the solvent used for the TPA-BA solution has poor compatibility with the treated ITO surface, it can lead to dewetting, resulting in islands of material rather than a continuous film.

Question 3: My device's operational lifetime is poor, with a rapid decline in luminance and the appearance of dark spots.

Answer: This points to instability at the anode interface, a critical area for device degradation.[8][10]

  • Moisture and Oxygen Sensitivity: The interface between ITO, the organic HIL, and the HTL is highly susceptible to degradation from moisture and oxygen.[8] Water can react with ITO and the boronic acid itself, leading to delamination and the formation of non-emissive spots. All fabrication and testing should be conducted in a controlled inert atmosphere (e.g., a nitrogen-filled glovebox).

  • Interfacial Chemical Reactions: The boronic acid group is a Lewis acid and can potentially react with adjacent layers if they contain Lewis basic sites, especially under thermal or electrical stress.[11] This can create new, undesired species at the interface that degrade performance over time.

  • Electrochemical Instability: Under continuous electrical bias, electrochemical reactions can occur at the ITO surface, which can be exacerbated by the presence of trace moisture, leading to irreversible damage.[8]

Part 2: Troubleshooting Guide for TPA-BA as a Synthesis Intermediate

If you are using TPA-BA to synthesize a new HTL or emissive material, problems can arise long before device fabrication.

Question 4: My Suzuki-Miyaura coupling reaction with TPA-BA is resulting in a low yield of the desired product.

Answer: The Suzuki-Miyaura coupling is a robust reaction, but its efficiency depends on several key parameters.

  • Purity of Reactants: Ensure the TPA-BA and your coupling partner (e.g., an aryl halide) are pure. Impurities can poison the palladium catalyst.

  • Catalyst and Base Selection: The reaction requires a base to activate the boronic acid to the more reactive boronate species.[9] The choice of palladium catalyst, ligand, and base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) must be optimized for your specific substrates.

  • Anhydrous and Anaerobic Conditions: The reaction is sensitive to oxygen, which can deactivate the Pd(0) catalyst, and water, which can lead to side reactions like protodeboronation (where the boronic acid group is replaced by a hydrogen atom).[9] Use properly dried solvents and degas the reaction mixture thoroughly.

Question 5: The synthesis was successful, but the final material performs poorly in an OLED.

Answer: This is almost always a purity issue with the final, synthesized compound.

  • Residual Palladium: Palladium is a notorious luminescence quencher. Even trace amounts (ppm level) of residual catalyst in your final material can severely reduce or eliminate light emission. Rigorous purification, often involving steps like treatment with a palladium scavenger, column chromatography, and final sublimation, is essential.

  • Side-Product Contamination: Unwanted side-products from the synthesis can act as charge traps or exciton quenching sites in the final device.[8] Thorough characterization (NMR, HPLC, Mass Spectrometry) is required to confirm the purity of the final product before device fabrication.

Part 3: Visual Workflows and Data

Device Architecture and the Role of TPA-BA

The diagram below illustrates a typical OLED stack where TPA-BA would be employed as a Hole Injection Layer (HIL) or Self-Assembled Monolayer (SAM). Its function is to mediate the energy level mismatch between the ITO anode and the Hole Transport Layer (HTL).

cluster_device OLED Device Stack Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) Cathode->EIL ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Recombination & Light Emission HIL HIL / SAM <[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid> HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate Holes start Low Device Efficiency (EQE, cd/A, lm/W) check_voltage Is Turn-On Voltage High? start->check_voltage check_uniformity Is Emission Non-Uniform? start->check_uniformity check_lifetime Is Lifetime Poor? start->check_lifetime cause_injection Root Cause: Poor Hole Injection check_voltage->cause_injection Yes cause_nonuniformity Root Cause: Non-Uniform HIL check_uniformity->cause_nonuniformity Yes cause_degradation Root Cause: Interface Instability check_lifetime->cause_degradation Yes solution_injection Action: 1. Verify TPA-BA Purity 2. Re-evaluate ITO Cleaning 3. Optimize HIL Thickness cause_injection->solution_injection solution_nonuniformity Action: 1. Review Substrate Cleaning 2. Filter TPA-BA Solution 3. Optimize Spin-Coating cause_nonuniformity->solution_nonuniformity solution_degradation Action: 1. Ensure Inert Environment 2. Check Device Encapsulation 3. Control Thermal Budget cause_degradation->solution_degradation

Caption: A decision tree for troubleshooting low efficiency.

Material Properties Summary
PropertyValueSource
Chemical Name [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid[12]
Synonym (4-(di-p-tolylamino)phenyl)boronic acid[12]
CAS Number 654067-65-9[7][12]
Molecular Formula C₂₀H₂₀BNO₂[12]
Molecular Weight 317.19 g/mol [7]
Typical Purity ≥ 97%[3][7]
Appearance White crystal powder[7]

Part 4: Key Experimental Protocols

Protocol 1: Standardized ITO Substrate Cleaning

A pristine ITO surface is critical for the formation of a high-quality TPA-BA monolayer.

  • Initial Scrub: Gently scrub the ITO-coated glass substrates with a lint-free wipe soaked in a 2% solution of Alconox (or equivalent lab-grade detergent) in deionized (DI) water.

  • Sequential Sonication: Place the substrates in a substrate rack and sonicate for 15 minutes in each of the following solutions:

    • 2% Alconox solution in DI water

    • DI water (repeat twice)

    • Acetone (reagent grade)

    • Isopropyl alcohol (reagent grade)

  • Final Rinse & Dry: Rinse thoroughly with DI water and dry under a stream of high-purity nitrogen gas.

  • Plasma Treatment: Immediately before transferring into the deposition system (e.g., glovebox), treat the substrates with oxygen or air plasma for 5-10 minutes. This step removes final organic residues and generates hydroxyl (-OH) groups on the ITO surface, which are essential for binding with the boronic acid.

Protocol 2: Deposition of TPA-BA as a Self-Assembled Monolayer (SAM)

This protocol is for solution-based deposition.

  • Solution Preparation: Inside an inert atmosphere glovebox, prepare a dilute solution of TPA-BA (e.g., 1-5 mM) in a high-purity, anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). Ensure the material is fully dissolved. Gentle warming may be required.

  • Filtering: Filter the solution using a 0.2 µm PTFE syringe filter to remove any particulate matter.

  • Deposition:

    • Spin-Coating: Place the freshly plasma-treated ITO substrate on the spin-coater chuck. Dispense the TPA-BA solution to cover the surface. Spin at a moderate speed (e.g., 3000-4000 rpm) for 30-60 seconds.

    • Dip-Coating (Alternative): Immerse the substrate in the TPA-BA solution for a set time (e.g., 30 minutes), then withdraw slowly, rinse with pure solvent, and dry with nitrogen.

  • Annealing: Transfer the coated substrate to a hotplate inside the glovebox. Anneal at a moderate temperature (e.g., 80-100 °C) for 10-15 minutes to promote covalent bond formation with the ITO surface and remove any residual solvent.

  • Rinsing: After cooling, rinse the substrate surface with pure solvent (THF or DCM) to remove any physisorbed (non-bonded) material, leaving only the chemisorbed monolayer. Dry with nitrogen. The substrate is now ready for the deposition of the subsequent HTL.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Leveraging Boronic Acids for Advanced OLED Intermediates: A China Manufacturer's Perspective.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding [4-[bis(4-methylphenyl)amino]phenyl]Boronic Acid: Properties and Applications in Organic Electronics.
  • The Role of 4-Aminophenylboronic Acid in Modern OLED Technology. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
  • Naqvi, S., et al. (2023). Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. National Institutes of Health (NIH).
  • Wikipedia. Boronic acid.
  • American Chemical Society. (2016). Boron Chemistry: An Overview | ACS Symposium Series.
  • ResearchGate. Characteristic Performance of OLED Based on Hole Injection, Transport and Blocking Layers.
  • MDPI. (2024, January 11). The Optimization of Hole Injection Layer in Organic Light-Emitting Diodes.
  • PubChem. [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid.
  • OLED-Info. (2025, January 28). Researchers discover that adding an interface layer at the EIL of OLED devices can improve the efficiency.
  • National Institutes of Health (NIH). (2019, August 23). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids.
  • Wikipedia. OLED.
  • ResearchGate. (2025, August 9). Understanding degradation phenomena in organic electronic devices.
  • RSC Publishing. Hole-transporting materials for organic light-emitting diodes: an overview.
  • The Role of Boronic Acids in Modern Organic Synthesis for Electronics. (n.d.).
  • ResearchGate. (2025, August 6). (PDF) Impact of different layers on performance of OLED.
  • Google Patents. A kind of preparation method of 4 amino phenyl boronic acid derivative.
  • ResearchGate. (2025, August 6). (PDF) Degradation and Failure of Organic Light-Emitting Devices.
  • PubMed Central. Recent Advances in Hole-Transporting Layers for Organic Solar Cells.

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Technical Support Center: Optimization of Suzuki-Miyaura Coupling Reactions for Electron-Rich Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving electron-rich boronic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with these often-recalcitrant coupling partners. Here, we move beyond standard protocols to provide in-depth, field-proven insights into overcoming common hurdles, ensuring the success of your synthetic endeavors.

Introduction: The Challenge of Electron-Rich Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its remarkable ability to form carbon-carbon bonds.[1][2] However, substrates are not all created equal. Electron-rich boronic acids, while valuable building blocks, often present significant challenges that can lead to low yields, incomplete reactions, and the formation of troublesome byproducts. Their high electron density can slow down the crucial transmetalation step in the catalytic cycle and increase the propensity for undesirable side reactions, most notably protodeboronation.[3][4]

This guide provides a structured approach to troubleshooting and optimizing these challenging reactions, grounded in a mechanistic understanding of the underlying chemistry.

Troubleshooting Guide: A Problem-Solution Approach

This section is formatted in a question-and-answer style to directly address the specific issues you may be facing at the bench.

Issue 1: Low or No Conversion of Starting Materials

Question: I'm seeing mostly my starting materials (aryl halide and boronic acid) at the end of the reaction. What are the likely causes and how can I fix it?

Answer:

Low conversion in the coupling of electron-rich boronic acids often points to a sluggish or inhibited catalytic cycle. The primary bottlenecks are typically inefficient oxidative addition or a slow transmetalation step.

Potential Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst, or it may be deactivated.

    • Solution: Switch to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or use a modern, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that rapidly generates the active catalyst.[3] Ensure rigorous degassing of all solvents and reagents to prevent catalyst oxidation.[3][5]

  • Inefficient Oxidative Addition: While less common with electron-rich boronic acids, a particularly electron-rich aryl halide can slow this step.

    • Solution: Employ bulky, electron-rich phosphine ligands.[6] Ligands like SPhos, XPhos, and RuPhos are designed to accelerate oxidative addition.[3] These ligands increase electron density on the palladium center, facilitating its insertion into the aryl-halide bond.[6]

  • Slow Transmetalation: This is a very common issue with electron-rich boronic acids. The electron-donating groups on the boronic acid reduce its Lewis acidity, making the transfer of the aryl group to the palladium center less favorable.

    • Solution 1: Optimize the Base. A crucial role of the base is to activate the boronic acid by forming a more nucleophilic boronate species.[1] For electron-rich systems, a stronger, non-nucleophilic base is often required.

      • Switch from weaker bases like Na₂CO₃ to stronger options like K₃PO₄ or Cs₂CO₃.[3][7] These bases more effectively promote the formation of the reactive boronate.

      • Ensure the base is finely powdered to maximize its surface area and reactivity.

    • Solution 2: Adjust the Solvent System. The solvent's polarity and its ability to dissolve the boronate salt are critical.[8]

      • Polar aprotic solvents like dioxane, THF, or 2-MeTHF, often with a small amount of water, are excellent starting points.[8] Water can aid in dissolving the base and facilitating boronate formation.

      • For particularly stubborn couplings, consider more polar solvents like DMF, but be mindful that this can sometimes increase the rate of side reactions.

Troubleshooting Workflow for Low Conversion

start Low Conversion Observed check_catalyst Is the catalyst system optimized for challenging couplings? start->check_catalyst check_conditions Are the base and solvent appropriate? check_catalyst->check_conditions Yes implement_catalyst_change Switch to a more active Pd(0) source or a modern precatalyst with a bulky, electron-rich ligand (e.g., XPhos Pd G3). check_catalyst->implement_catalyst_change No implement_conditions_change Screen stronger bases (K3PO4, Cs2CO3) and polar aprotic solvents (Dioxane/H2O, 2-MeTHF/H2O). check_conditions->implement_conditions_change No increase_temp Incrementally increase reaction temperature. check_conditions->increase_temp Yes implement_catalyst_change->check_conditions implement_conditions_change->increase_temp success Successful Coupling increase_temp->success

Caption: A logical workflow for troubleshooting low conversion.

Issue 2: Significant Protodeboronation of the Electron-Rich Boronic Acid

Question: My main byproduct is the arene corresponding to my boronic acid. How can I prevent this protodeboronation?

Answer:

Protodeboronation is the protonolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[9] This side reaction is particularly prevalent with electron-rich boronic acids, as the electron-donating groups stabilize the incipient positive charge on the aromatic ring during C-B bond cleavage.[4] The reaction is often accelerated by strong bases and the presence of a proton source, typically water.[3]

Strategies to Minimize Protodeboronation:

  • Use a Milder Base: While a strong base can be necessary for transmetalation, excessively harsh basic conditions can exacerbate protodeboronation.

    • Solution: If using very strong bases like NaOH or KOH, consider switching to milder options like K₃PO₄, K₂CO₃, or even KF.[3][7] The choice of base is a delicate balance between activating the boronic acid for coupling and preventing its decomposition.

  • Employ Anhydrous Conditions: Since water is the primary proton source for this side reaction, eliminating it can be highly effective.

    • Solution: Use anhydrous solvents and ensure all reagents are thoroughly dried. This can significantly suppress protodeboronation.[3]

  • Use a More Stable Boronic Acid Surrogate: This is often the most robust solution for highly unstable boronic acids.

    • Solution: Convert the boronic acid to a more stable derivative that slowly releases the active species under the reaction conditions. Common and effective surrogates include:

      • Pinacol Esters (BPin): Generally more stable towards protodeboronation.[10]

      • MIDA Boronates: These are highly stable, crystalline solids that are robust to many reaction conditions and can be used for controlled, slow release of the boronic acid.[5]

      • Potassium Trifluoroborate Salts (BF₃K): These are often crystalline, air-stable solids that are more resistant to protodeboronation.[10]

      • Diethanolamine (DEA) Adducts: These form stable, crystalline complexes that can be used directly in Suzuki couplings.[3][11]

  • Accelerate the Desired Coupling Reaction: A faster Suzuki coupling will outcompete the slower protodeboronation side reaction.

    • Solution: Use a highly active catalyst system, such as a modern Buchwald precatalyst with a bulky, electron-rich ligand.[7] These systems can promote rapid coupling, minimizing the time the boronic acid is exposed to conditions that favor its decomposition.

Issue 3: Formation of Homocoupling Byproducts

Question: I am observing a significant amount of a symmetrical biaryl derived from the homocoupling of my boronic acid. What causes this and how can I stop it?

Answer:

The homocoupling of boronic acids to form a symmetrical biaryl is a common side reaction, primarily promoted by the presence of oxygen and/or an excess of Pd(II) species in the reaction mixture.[5]

Causes and Prevention Strategies:

  • Oxygen Contamination: Dissolved oxygen can react with the active Pd(0) catalyst to form a palladium-peroxo species, which then mediates the homocoupling of two boronic acid molecules.[5]

    • Solution: Rigorous Degassing. This is the most critical step to prevent oxygen-mediated homocoupling.

      • Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for at least 30 minutes before use.

      • Freeze-Pump-Thaw: For highly sensitive reactions, perform a minimum of three freeze-pump-thaw cycles on the solvent. This is the most effective method for removing dissolved oxygen.[5]

      • Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

  • Excess Pd(II) Species: If a Pd(II) precatalyst is used, it can directly react with the boronic acid in a stoichiometric fashion to produce the homocoupled product and generate the active Pd(0) catalyst.[5] While this can be part of the catalyst activation, it becomes a significant issue if it is a major pathway.

    • Solution 1: Use a Pd(0) Source. Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the need for in-situ reduction of Pd(II).[5]

    • Solution 2: Add a Mild Reducing Agent. If using a Pd(II) source, adding a mild reducing agent can help to quickly generate the active Pd(0) catalyst and minimize the amount of Pd(II) available for homocoupling.

      • A small amount of a reducing agent like potassium formate (HCO₂K) can be beneficial.[12]

The Suzuki Catalytic Cycle vs. Side Reactions

G cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Side Reactions pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_ii_complex Ar-Pd(II)-X oxidative_addition->pd_ii_complex transmetalation Transmetalation (Ar'-B(OH)2 + Base) pd_ii_complex->transmetalation boronic_acid Electron-Rich Ar'-B(OH)2 pd_ii_complex->boronic_acid Transmetalation is often the slow step for electron-rich boronic acids diaryl_pd_complex Ar-Pd(II)-Ar' transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination product Ar-Ar' reductive_elimination->product product->pd0 protodeboronation Protodeboronation (+ H2O, Base) boronic_acid->protodeboronation homocoupling Homocoupling (+ O2 or Pd(II)) boronic_acid->homocoupling arene_byproduct Ar'-H protodeboronation->arene_byproduct homocoupled_byproduct Ar'-Ar' homocoupling->homocoupled_byproduct

Caption: The desired catalytic cycle in competition with common side reactions.

Data Summary: Recommended Conditions

The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of electron-rich boronic acids with various aryl halides. These are general recommendations and may require further optimization for specific substrates.

Aryl Halide PartnerRecommended Ligand(s)Recommended Base(s)Recommended Solvent(s)Key Considerations
Aryl Bromide/Iodide SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃Dioxane/H₂O, 2-MeTHF/H₂O, TolueneStandard conditions are often successful. Focus on robust degassing and an active catalyst system.
Aryl Chloride (Electron-Neutral/Deficient) XPhos, SPhos, cataCXium AK₃PO₄, Cs₂CO₃, K₂CO₃Dioxane/H₂O, Toluene/H₂OAryl chlorides require more active catalyst systems to facilitate the challenging oxidative addition step.
Aryl Chloride (Electron-Rich) XPhos, RuPhos, BrettPhosK₃PO₄, Cs₂CO₃Toluene, DioxaneThis is a particularly challenging combination. Both oxidative addition and transmetalation can be slow. Higher temperatures and highly active catalyst systems are often necessary.
Sterically Hindered Aryl Halide XPhos, RuPhos, BrettPhosK₃PO₄, Cs₂CO₃, t-BuOKToluene, DioxaneBulky ligands are essential to facilitate both oxidative addition and reductive elimination.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Electron-Rich Boronic Acid

This protocol provides a robust starting point for optimization.

  • Reagent Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-rich boronic acid or its stable surrogate (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a Diethanolamine (DEA) Adduct for Boronic Acid Stabilization

This procedure can be used to prepare a more stable, crystalline boronic acid surrogate.[3][11]

  • Dissolution: In a vial with a stir bar, dissolve the electron-rich boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride or ethyl acetate.

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.

  • Precipitation: A precipitate will typically form. The initial solid may dissolve completely before the adduct precipitates.

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable DEA adduct can now be used directly in the Suzuki-Miyaura coupling reaction as described in Protocol 1.

Frequently Asked Questions (FAQs)

Q1: Why are electron-rich boronic acids so challenging to use in Suzuki couplings? A1: The primary reason is electronic. The electron-donating groups on the aromatic ring increase the electron density of the boronic acid. This has two main negative consequences: 1) It makes the boronic acid less Lewis acidic, which slows down the crucial transmetalation step where the organic group is transferred to the palladium catalyst. 2) It makes the C-B bond more susceptible to cleavage by protons (protodeboronation), a common side reaction.[3][4]

Q2: I've tried several conditions and my yield is still low. Should I increase the catalyst loading? A2: Incrementally increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes improve yields for very sluggish reactions. However, this should be considered after optimizing other parameters like ligand, base, and solvent. High catalyst loadings can sometimes lead to an increase in side products and makes purification more difficult. It's often more effective to switch to a more active catalyst system (e.g., a more modern precatalyst) than to simply increase the amount of a less effective one.

Q3: Can I use a boronic ester directly, or do I need to hydrolyze it first? A3: Most boronic esters, like pinacol esters, can be used directly in Suzuki-Miyaura coupling reactions.[10] Under the basic aqueous conditions of many Suzuki protocols, they are believed to hydrolyze in situ to the active boronic acid/boronate species. In fact, using the ester is often a strategy to improve the stability of the boron reagent and achieve a slow, controlled release into the reaction mixture, which can minimize side reactions.[5]

Q4: How important is the purity of my boronic acid? A4: Very important. Boronic acids can dehydrate to form boroxines (cyclic trimers), which can affect the stoichiometry of your reaction.[1] They can also degrade over time, especially if they are prone to protodeboronation. Using a fresh, pure sample of the boronic acid or a recently prepared stable surrogate is always recommended for best results and reproducibility.

References

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • ACS Publications. (2016). Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides. [Link]

  • ACS Publications. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [Link]

  • PubMed. (2016). Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides. [Link]

  • ACS Publications. (2026). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • National Center for Biotechnology Information. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]

  • Semantic Scholar. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state.. [Link]

  • ResearchGate. (2025). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]

  • ACS Publications. (n.d.). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. [Link]

  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • ResearchGate. (2025). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands.. [Link]

  • ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]

  • Borates Today. (2021). Boron Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2025). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]

  • National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]

  • ResearchGate. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Reddit. (2024). For the pro's (Suzuki). [Link]

  • National Center for Biotechnology Information. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

  • ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • National Center for Biotechnology Information. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]

Sources

Stability issues and degradation pathways of [4-(di-p-tolylamino)phenyl]boronic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [4-(di-p-tolylamino)phenyl]boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of this electron-rich arylboronic acid. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments.

Introduction: The unique nature of [4-(di-p-tolylamino)phenyl]boronic acid

[4-(di-p-tolylamino)phenyl]boronic acid is a valuable reagent in organic synthesis, particularly in cross-coupling reactions, owing to its electron-rich nature imparted by the di-p-tolylamino substituent. This electron-donating group significantly influences the reactivity of the boronic acid moiety, but also introduces specific stability challenges. Understanding these nuances is critical for successful and reproducible experimental outcomes.

This guide will delve into the common stability issues encountered with this compound, elucidate its potential degradation pathways, and provide robust protocols for its handling, storage, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for [4-(di-p-tolylamino)phenyl]boronic acid?

A1: The primary stability concerns for [4-(di-p-tolylamino)phenyl]boronic acid revolve around three main degradation pathways common to arylboronic acids, the rates of which are influenced by the electron-donating di-p-tolylamino group:

  • Protodeboronation: The cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This is a common side reaction in coupling reactions that utilize boronic acids.[1]

  • Oxidation: The conversion of the boronic acid to the corresponding phenol. The electron-rich nature of the aromatic ring can make it more susceptible to oxidation.

  • Boroxine Formation: The dehydration and trimerization of the boronic acid to form a cyclic anhydride, known as a boroxine. This process is reversible in the presence of water.[2]

Q2: How should I properly store [4-(di-p-tolylamino)phenyl]boronic acid to minimize degradation?

A2: To ensure the long-term stability of [4-(di-p-tolylamino)phenyl]boronic acid, it is recommended to store it under the following conditions:

  • Temperature: In a cool and dark place, preferably at <15°C.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Moisture: In a tightly sealed container to protect from moisture, which can promote both protodeboronation and hydrolysis of any formed boroxine.

Q3: I am seeing an extra set of aromatic peaks in the 1H NMR spectrum of my [4-(di-p-tolylamino)phenyl]boronic acid. What could be the cause?

A3: The presence of an extra set of aromatic peaks in the 1H NMR spectrum is often indicative of the formation of the corresponding boroxine trimer. Boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines), which can lead to complex NMR spectra.[3] To simplify the spectrum and confirm the identity of your boronic acid, you can try the following:

  • Run the NMR in a solvent that will break up the boroxine, such as deuterated methanol (CD3OD) or by adding a small amount of D2O.[3] This will shift the equilibrium back to the monomeric boronic acid, resulting in a cleaner spectrum.

Q4: My Suzuki-Miyaura coupling reaction using [4-(di-p-tolylamino)phenyl]boronic acid is giving low yields and a significant amount of a byproduct that appears to be di-p-tolylaniline. What is happening?

A4: The formation of di-p-tolylaniline as a major byproduct strongly suggests that protodeboronation is occurring under your reaction conditions.[1] This is the replacement of the boronic acid group with a proton from the reaction medium. The electron-donating nature of the di-p-tolylamino group can make the C-B bond more susceptible to cleavage. To mitigate this, consider the following:

  • Anhydrous Conditions: Ensure your reaction is set up under strictly anhydrous conditions, as water can be a proton source.

  • Base Selection: The choice and stoichiometry of the base can significantly impact the rate of protodeboronation. A weaker base or a non-aqueous base might be beneficial.

  • Reaction Time and Temperature: Minimize reaction time and temperature where possible, as prolonged exposure to certain conditions can favor protodeboronation.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent reaction yields Degradation of the boronic acid starting material.Verify the purity of the [4-(di-p-tolylamino)phenyl]boronic acid using HPLC or NMR before use. Ensure proper storage conditions are maintained.
Appearance of a new, more polar spot on TLC during workup Oxidation of the boronic acid to the corresponding phenol.Minimize exposure of the reaction mixture and the isolated product to air. Consider using degassed solvents and performing the reaction under an inert atmosphere.
The boronic acid powder has become clumpy and difficult to handle Absorption of moisture from the atmosphere, potentially leading to boroxine hydrolysis and other degradation.Store the compound in a desiccator over a suitable drying agent. If clumping is observed, the material should be dried under vacuum before use.
Mass spectrometry analysis shows a peak corresponding to the trimer anhydride Formation of boroxine.This is a common occurrence and may not negatively impact subsequent reactions if the boronic acid is used in a protic solvent or under conditions that favor the monomeric form. For accurate mass analysis of the boronic acid, consider using analytical techniques that minimize in-source dehydration.

Degradation Pathways

The principal degradation pathways for [4-(di-p-tolylamino)phenyl]boronic acid are illustrated below. The electron-donating character of the di-p-tolylamino group can influence the kinetics of these processes.

G cluster_main [4-(di-p-tolylamino)phenyl]boronic acid cluster_protodeboronation Protodeboronation cluster_oxidation Oxidation cluster_boroxine Boroxine Formation main [4-(di-p-tolylamino)phenyl]boronic acid protodeboronated Di-p-tolylaniline main->protodeboronated + H+ / -B(OH)3 oxidized 4-(di-p-tolylamino)phenol main->oxidized + [O] boroxine Tris[4-(di-p-tolylamino)phenyl]boroxine main->boroxine - 3H2O (reversible)

Caption: Key degradation pathways of [4-(di-p-tolylamino)phenyl]boronic acid.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general starting point for developing a stability-indicating HPLC method for [4-(di-p-tolylamino)phenyl]boronic acid and its potential impurities.

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a suitable ratio of A:B (e.g., 70:30) and ramp to a higher concentration of B over 15-20 minutes.
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (or determine optimal wavelength by UV scan)
Injection Volume 10 µL

Procedure:

  • Prepare a stock solution of [4-(di-p-tolylamino)phenyl]boronic acid in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Prepare standards and samples at an appropriate concentration (e.g., 1 mg/mL).

  • Inject the samples onto the HPLC system and record the chromatograms.

  • Identify the main peak corresponding to [4-(di-p-tolylamino)phenyl]boronic acid and any impurity peaks.

  • Potential impurities to monitor for include di-p-tolylaniline (from protodeboronation) and 4-(di-p-tolylamino)phenol (from oxidation).[4]

G start Prepare Sample and Standards inject Inject onto HPLC start->inject separate Gradient Elution on C18 Column inject->separate detect UV Detection separate->detect analyze Analyze Chromatogram for Purity and Impurities detect->analyze

Caption: Workflow for HPLC purity analysis.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5] The goal is to achieve 5-20% degradation of the active ingredient.[6]

Stress Conditions:

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 M HCl.

    • Heat at an appropriate temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 M NaOH.

    • Maintain at room temperature or slightly elevated temperature for a defined period.

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and add 3% H2O2.

    • Keep the solution at room temperature for a defined period, protected from light.

  • Thermal Degradation:

    • Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.

  • Photolytic Degradation:

    • Expose the solid compound or a solution of the compound to UV and visible light in a photostability chamber.

Analysis:

  • Analyze the stressed samples using the developed stability-indicating HPLC method (Protocol 1) to identify and quantify the degradation products.

  • 1H NMR and 11B NMR spectroscopy can be valuable for characterizing the degradation products.[7]

G cluster_stress Forced Degradation Conditions start [4-(di-p-tolylamino)phenyl]boronic acid Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo analyze Analyze by Stability-Indicating HPLC acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze characterize Characterize Degradants (e.g., MS, NMR) analyze->characterize

Caption: Workflow for a forced degradation study.

References

  • Protodeboronation. In Wikipedia. Available at: [Link]

  • Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. (2026). Available at: [Link]

  • Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. (2017). Available at: [Link]

  • An Efficient Synthesis of Sterically Hindered Arylboronic Acids. ResearchGate. (2025). Available at: [Link]

  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. Available at: [Link]

  • Synthesis and Oxidation of Triarylamine Derivatives Bearing Hydrogen-Bonding Groups. ResearchGate. (2025). Available at: [Link]

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC. Available at: [Link]

  • Protodeboronation. Organic Chemistry Portal. Available at: [Link]

  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal. (2022). Available at: [Link]

  • forced degradation study -a new approach for stress testing of drug substances and drug products. ResearchGate. Available at: [Link]

  • 11B NMR Chemical Shifts. San Diego State University. Available at: [Link]

  • boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES. (2013). Available at: [Link]

  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Synthesis and Oxidation of Triarylamine Derivatives Bearing Hydrogen-Bonding Groups. The Journal of Organic Chemistry. (2007). Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. PMC. Available at: [Link]

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS. (2021). Available at: [Link]

  • Aminophenylboronic Acid Polymer Nanoparticles for Quantitation of Glucose and for Insulin Release. PubMed. Available at: [Link]

  • Synthesis and oxidation of triarylamine derivatives bearing hydrogen-bonding groups. PubMed. Available at: [Link]

  • Why do electron donating groups decrease the acidity of aromatic carboxylic acids?. Stack Exchange. (2018). Available at: [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Available at: [Link]

  • Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH). Organic Chemistry Portal. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Arylboronic acid or boronate synthesis. Organic Chemistry Portal. Available at: [Link]

  • Does any one have a general idea about Boronic acids HPLC methods?. ResearchGate. Available at: [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. (2022). Available at: [Link]

  • Unveiling the role of boroxines in metal-free carbon–carbon homologations using diazo compounds and boronic acids. RSC Publishing. Available at: [Link]

  • A designable aminophenylboronic acid functionalized magnetic Fe3O4/ZIF-8/APBA for specific recognition of glycoproteins and glycopeptides. RSC Publishing. (2018). Available at: [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Ghent University. (2015). Available at: [Link]

  • Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores. PMC. Available at: [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]

Sources

Technical Support Center: Purification of Crude [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical intermediate for advanced OLED materials and other organic photoelectric devices. We understand that the purification of boronic acids can present unique challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and achieve high-purity material essential for your research and development.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the column chromatography purification of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid.

Issue 1: Poor Separation and Tailing of the Product on the Column

Q: My TLC analysis shows a streaky spot for the boronic acid, and on the column, I'm observing broad elution bands and poor separation from impurities. What's causing this?

A: This is a classic problem when purifying boronic acids on silica gel. The root cause lies in the interaction between the Lewis acidic boron atom and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This can lead to strong, sometimes irreversible, adsorption, causing the compound to tail or even remain on the stationary phase.[2] For a molecule like [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid, which also contains a basic tertiary amine, these interactions can be particularly complex.

Solutions:

  • Deactivation of Silica Gel: To mitigate the acidity of the silica gel, you can deactivate it. One common method is to add a small percentage of a non-nucleophilic base, such as triethylamine (NEt₃), to your mobile phase (e.g., 0.1-1%). The triethylamine will preferentially interact with the acidic silanol groups, "capping" them and reducing their interaction with your boronic acid.[1]

  • Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for the purification of boronic acids.[2]

  • Solvent System Optimization: The polarity of your mobile phase is crucial.[3] For [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid, a gradient elution starting with a non-polar solvent like hexanes and gradually increasing the polarity with a more polar solvent such as ethyl acetate or dichloromethane is a good starting point. The addition of a small amount of a more polar solvent like acetone or methanol can help to elute highly retained compounds.[4]

Issue 2: On-Column Degradation (Deboronation)

Q: After purification, my NMR analysis shows a significant amount of the corresponding protodeboronated impurity (N,N-bis(4-methylphenyl)aniline). How can I prevent this decomposition on the column?

A: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a known decomposition pathway for arylboronic acids, especially in the presence of water or acidic conditions.[5] The acidic nature of standard silica gel can catalyze this degradation.

Solutions:

  • Anhydrous Conditions: Ensure all your solvents are anhydrous and that your silica gel is properly dried before use.[1] Running the column under an inert atmosphere (e.g., nitrogen or argon) can also help minimize exposure to atmospheric moisture.

  • Buffered Mobile Phase: Adding a small amount of a buffer to your mobile phase can help to control the pH on the column and suppress deboronation. However, this can complicate solvent removal later.

  • Conversion to a Boronate Ester: A highly effective strategy is to temporarily convert the boronic acid to a more stable boronate ester, such as a pinacol ester.[2] These esters are generally much more stable on silica gel and can be purified using standard chromatographic techniques.[6][7][8] After purification, the boronic acid can be regenerated by hydrolysis.

Issue 3: Difficulty Visualizing the Compound on TLC Plates

Q: I'm having trouble seeing the spot for my boronic acid on the TLC plate under a standard UV lamp.

A: While many aromatic compounds are UV active, the visualization of boronic acids can sometimes be faint.

Solutions:

  • Staining with a Boron-Specific Agent: A highly effective method is to use a staining solution that reacts specifically with boronic acids to produce a colored or fluorescent spot. Alizarin is a common choice; when a TLC plate is dipped in an alizarin solution, boronic acids appear as brightly colored spots under a UV lamp (366 nm).[9][10][11] This allows for sensitive and selective detection.

  • Potassium Permanganate Stain: A potassium permanganate stain can also be used. While not specific to boronic acids, it will visualize many organic compounds, including your target molecule.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the column chromatography of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid?

A1: A good starting point is a mixture of hexanes and ethyl acetate. You can begin with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate. The optimal ratio will depend on the specific impurities present in your crude material. A typical gradient might run from 10% to 50% ethyl acetate in hexanes.

Q2: How can I identify the common impurities in my crude [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid?

A2: Common impurities can include unreacted starting materials, the protodeboronated byproduct (N,N-bis(4-methylphenyl)aniline), and boroxine trimers (anhydrides formed from three boronic acid molecules). These can often be identified by techniques like ¹H NMR and LC-MS.

Q3: Is it better to use a dry or slurry packing method for the column?

A3: For silica gel chromatography, the slurry packing method is generally preferred. This involves mixing the silica gel with the initial mobile phase to form a homogenous slurry, which is then poured into the column. This technique helps to create a more uniform and well-packed column, minimizing issues like channeling and cracking, which can lead to poor separation.

Q4: Should I be concerned about the formation of boroxine trimers?

A4: Yes, boronic acids can exist in equilibrium with their cyclic trimer anhydrides, known as boroxines.[2] This can sometimes complicate purification and analysis. Adding a small amount of water to your NMR sample can often break up the boroxine and simplify the spectrum. During chromatography, the equilibrium can be influenced by the solvent system and the presence of water.

III. Experimental Protocol: Column Chromatography Purification

This protocol provides a general framework for the purification of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid. Optimization may be required based on the specific impurity profile of your crude material.

Materials:

  • Crude [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid

  • Silica gel (230-400 mesh)

  • Hexanes (anhydrous)

  • Ethyl acetate (anhydrous)

  • Triethylamine (optional)

  • Glass chromatography column

  • TLC plates (silica gel coated)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate and develop it in various mixtures of hexanes and ethyl acetate (e.g., 9:1, 4:1, 1:1) to determine the optimal mobile phase for separation.

    • Visualize the plate under a UV lamp (254 nm and 366 nm) and/or by staining with alizarin to identify the product and impurities.

  • Column Preparation:

    • Select an appropriate size column based on the amount of crude material to be purified (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent if necessary.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting fractions in individual tubes.

    • Gradually increase the polarity of the mobile phase as needed based on your initial TLC analysis.

    • Monitor the elution of the product by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid.

    • Confirm the purity of the final product by analytical techniques such as NMR and LC-MS.

Quantitative Data Summary
ParameterRecommended Range/ValueRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for normal-phase chromatography.
Mobile Phase Hexanes/Ethyl Acetate GradientAllows for the separation of compounds with a range of polarities.
Gradient Profile Start: 5-10% Ethyl Acetate in HexanesEnd: 30-50% Ethyl Acetate in HexanesTailor the gradient based on the TLC analysis of the crude mixture.
Additive 0.1-1% Triethylamine (optional)Deactivates acidic silanol groups on silica gel to reduce tailing.
Loading Method Slurry or Dry LoadingSlurry loading is generally preferred for better column packing.

IV. Visualizing the Workflow

Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis (Mobile Phase Optimization) Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Crude Sample Pack->Load Elute 5. Elute with Gradient Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate 9. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: A typical workflow for column chromatography purification.

Troubleshooting Logic

G Start Problem Encountered Tailing Poor Separation / Tailing? Start->Tailing Degradation On-Column Degradation? Start->Degradation Visualization Poor TLC Visualization? Start->Visualization Deactivate Deactivate Silica (e.g., with NEt3) Tailing->Deactivate Yes AltStationary Use Alumina Tailing->AltStationary If still tailing Anhydrous Use Anhydrous Solvents Degradation->Anhydrous Yes Boronate Convert to Boronate Ester Degradation->Boronate For severe cases Stain Use Boron-Specific Stain (e.g., Alizarin) Visualization->Stain Yes

Caption: A decision tree for troubleshooting common issues.

V. References

  • Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • shmonza. (2023). HELP: Purifying boronic acids sucks. Reddit. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding [4-[bis(4-methylphenyl)amino]phenyl]Boronic Acid: Properties and Applications in Organic Electronics. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]

  • Gifu Pharmaceutical University. (2022). New aryl boronates are stable on silica gel and easy-to-handle. Gifu Pharmaceutical University. [Link]

  • Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]

  • ResearchGate. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Request PDF. ResearchGate. [Link]

  • Watson, D. A. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • Duval, A., et al. (2011). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. Wageningen University & Research. [Link]

  • ResearchGate. (2011). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. ResearchGate. [Link]

  • Raines Lab. (n.d.). Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. Raines Lab. [Link]

  • Chemistry For Everyone. (2023). How To Choose Mobile Phase For Column Chromatography? YouTube. [Link]

  • MDPI. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. [Link]

Sources

Common side reactions in the synthesis of triphenylamine-based boronic acids.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Triphenylamine-Based Boronic Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triphenylamine-based boronic acids. This guide is designed to provide in-depth, field-proven insights into the common side reactions encountered during synthesis and to offer robust troubleshooting strategies. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to diagnose and solve experimental challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common issues reported by researchers. We will explore the causality behind these problems and provide detailed, actionable solutions.

Q1: My yield of the target triphenylamine boronic acid is consistently low, and I'm isolating the parent triphenylamine as a major byproduct. What is causing this loss of the boronic acid group?

A1: The primary culprit is almost certainly protodeborylation.

This is a well-documented side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] The propensity for this reaction is highly dependent on the reaction conditions, particularly the pH.[1]

Causality & Mechanism:

Protodeborylation can be catalyzed by both acids and bases.[1]

  • Acid-Catalyzed Pathway: In the presence of a strong acid, the boronic acid group is protonated, facilitating its cleavage.[2]

  • Base-Catalyzed Pathway: Under strongly basic aqueous conditions, a boronate species ([ArB(OH)₃]⁻) is formed. For electron-deficient arylboronic acids, this can lead to the liberation of a transient aryl anion, which is then protonated by the solvent (e.g., water).[3]

Troubleshooting Protocol: Mitigating Protodeborylation

  • Strict pH Control During Workup: This is the most critical step. Avoid strongly acidic or basic aqueous washes.

    • Problematic Step: Quenching a lithiation/borylation reaction with strong acids like 6M HCl to neutralize the base and hydrolyze the borate ester in one step.[4]

    • Solution: i. After the borylation step (e.g., reaction with triisopropyl borate), quench the reaction at low temperature (-78 °C) with a saturated aqueous solution of ammonium chloride (NH₄Cl). ii. Allow the mixture to warm to room temperature slowly. iii. Extract the product into an organic solvent like ethyl acetate or dichloromethane. iv. Wash the organic layer with brine (neutral pH) instead of acidic or basic solutions.

  • Temperature Management: For syntheses involving organometallic intermediates (e.g., n-BuLi), maintain strict low-temperature control (typically ≤ -70 °C) to prevent side reactions before the borylation agent is added.[4][5]

  • Minimize Exposure to Water: While some water is necessary for the hydrolysis of the intermediate borate ester, prolonged exposure, especially at non-neutral pH, can accelerate protodeborylation. Dry the final product thoroughly under vacuum.

Q2: I'm observing a significant amount of a high-molecular-weight impurity that appears to be a biaryl dimer of my triphenylamine moiety. How can I prevent this homocoupling?

A2: You are encountering oxidative homocoupling, a common side reaction for boronic acids.

This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl compound. It is often an undesired side reaction in Suzuki-Miyaura cross-couplings but can occur independently, especially in the presence of an oxidant and/or a metal catalyst.[6][7]

Causality & Mechanism:

The primary driver for this side reaction is the presence of oxygen (from air) and, if applicable, a palladium catalyst.[7][8] The Pd(II) species can mediate the coupling of two boronic acid molecules. Even without a palladium catalyst, other oxidative pathways can lead to homocoupling.

Troubleshooting Protocol: Preventing Homocoupling

  • Maintain a Strictly Inert Atmosphere: Oxygen is a key culprit.

    • Glassware Preparation: Flame-dry all glassware under vacuum and backfill with an inert gas (Argon or Nitrogen).

    • Solvent Degassing: Use solvents that have been thoroughly degassed via methods like freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.[5]

    • Reaction Setup: Conduct the entire reaction, including reagent transfers, under a positive pressure of inert gas.

  • Control of Oxidants:

    • If the homocoupling is occurring during a subsequent Suzuki reaction, ensure the palladium catalyst is in its Pd(0) active state. The presence of Pd(II) can promote homocoupling.[8]

    • The addition of a mild reducing agent, such as potassium formate, has been shown to suppress Pd(II)-mediated homocoupling.[8]

  • Purification Strategy: If minor amounts of the homocoupled product form, they can typically be separated by column chromatography. The dimer will have a significantly different polarity and retention factor (Rf) compared to the desired boronic acid.

Q3: My reaction mixture and isolated product have a persistent green, blue, or dark brown color that is very difficult to remove. What is this, and how do I get a clean, white product?

A3: The color arises from the oxidation of the triphenylamine (TPA) core.

The nitrogen center in TPA is electron-rich and easily oxidized to form a stable radical cation (TPA⁺•).[9][10][11] This radical cation is intensely colored and can lead to further undesired reactions or polymer formation.[12]

Causality & Mechanism:

The TPA moiety has a low oxidation potential, making it susceptible to oxidation by atmospheric oxygen, residual metal catalysts from prior steps, or other oxidizing agents present in the reaction.[9][12] This process is often reversible but can lead to persistent, hard-to-remove impurities.

Troubleshooting Workflow for Colored Impurities

G start Colored Product Observed check_inert Was a strict inert atmosphere used? start->check_inert improve_inert ACTION: Improve inert atmosphere (degas solvents, Ar sparge) check_inert->improve_inert No check_reagents Are reagents free of oxidative impurities? check_inert->check_reagents Yes purification Purification Strategy improve_inert->purification purify_reagents ACTION: Purify starting materials or use fresh reagents check_reagents->purify_reagents No check_reagents->purification Yes purify_reagents->purification column Attempt Column Chromatography (deactivated silica) purification->column charcoal Try Activated Charcoal Decolorization column->charcoal Color Persists storage Store Final Product under Argon, away from light column->storage Success recrystallize Recrystallize under Inert Atmosphere charcoal->recrystallize Color Persists charcoal->storage Success recrystallize->storage Success

Caption: Troubleshooting workflow for colored impurities.

Detailed Purification Steps:

  • Deactivated Silica Gel: Prepare a silica slurry for column chromatography using your eluent containing 1-2% triethylamine. This neutralizes the acidic sites on the silica, preventing streaking and potential degradation of the TPA moiety on the column.

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., THF or dichloromethane). Add a small amount (spatula tip) of activated charcoal, stir for 15-30 minutes at room temperature, and then filter the mixture through a pad of Celite®. Caution: Overuse of charcoal can lead to loss of the desired product.

  • Storage: The final, pure triphenylamine-based boronic acid should be stored in a vial under an argon or nitrogen atmosphere and kept in a desiccator, protected from light, to prevent slow oxidation over time.

Q4: My analytical data (NMR, MS) is inconsistent. Sometimes I see multiple species or a mass corresponding to a trimer. What is happening?

A4: You are observing the formation of boroxines.

Boronic acids readily undergo reversible dehydration to form cyclic trimers called boroxines (tri-anhydrides). This is not a decomposition pathway but an equilibrium process that can complicate analysis and reaction stoichiometry.

Causality & Mechanism:

Three molecules of the boronic acid can condense, eliminating three molecules of water to form a stable, six-membered ring containing alternating boron and oxygen atoms. This process is favored under anhydrous conditions or upon heating under vacuum.

G cluster_0 Boronic Acid Monomer cluster_1 Boroxine (Trimer) A 3 x Ar-B(OH)₂ B Equilibrium A->B - 3 H₂O C B->A + 3 H₂O

Caption: Equilibrium between boronic acid and its boroxine trimer.

Troubleshooting and Characterization:

  • NMR Analysis: The presence of both monomer and trimer can result in broadened or multiple peaks in the ¹H NMR spectrum. To obtain a clean spectrum of the monomer, add a single drop of D₂O to the NMR tube. This will rapidly hydrolyze the boroxine back to the boronic acid, resulting in sharp, well-defined peaks.

  • Mass Spectrometry: Electrospray ionization (ESI) may show ions corresponding to both the monomer and the boroxine, as well as various adducts.

  • Stoichiometry in Reactions: For subsequent reactions like Suzuki couplings, it is often best to dry the material thoroughly to a constant weight. This favors the boroxine form, which is more stable for weighing. The reaction conditions (presence of base and water) will hydrolyze the boroxine in situ to the active monomeric boronic acid.

Summary of Common Side Reactions and Mitigation Strategies

Side ReactionPrimary Cause(s)Key Mitigation Strategy
Protodeborylation Non-neutral pH (acidic or basic); excess waterStrict pH control during workup (e.g., use NH₄Cl quench, brine wash)
Homocoupling Oxygen; Oxidative state of metal catalysts (e.g., Pd(II))Maintain a rigorous inert atmosphere; use degassed solvents
Oxidation of TPA Oxygen; other oxidizing agentsMaintain a rigorous inert atmosphere; store product protected from air and light
Boroxine Formation Dehydration of the boronic acidNot a side reaction, but an equilibrium. Add D₂O for NMR; dry completely for accurate weighing

References

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link][13]

  • Zhang, L., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Retrieved from [Link][2]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Retrieved from [Link][3]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link][1]

  • Westcott, S. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Source not explicitly provided in search results, but content is referenced].[14][15]

  • Chemistry Stack Exchange. (n.d.). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. Retrieved from [Link][5]

  • Liou, G.-S., et al. (n.d.). Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s. MDPI. Retrieved from [Link][9]

  • ResearchGate. (n.d.). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. Retrieved from [Link][6]

  • Semantic Scholar. (n.d.). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Retrieved from [Link][16]

  • ResearchGate. (n.d.). Novel trends of electrochemical oxidation of amino-substituted triphenylamine derivatives. Retrieved from [Link][10]

  • PubMed. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Retrieved from [Link][7]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link][17]

  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Retrieved from [Link][8]

  • ResearchGate. (n.d.). Synthesis and characterization of triphenylamine derivatives by oxidative polymerization. Retrieved from [Link][12]

  • ResearchGate. (n.d.). Electrochemistry of triphenylamine derivatives. Retrieved from [Link][11]

  • ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link][18]

Sources

Strategies to improve the solubility of [4-(di-p-tolylamino)phenyl]boronic acid for solution processing.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [4-(di-p-tolylamino)phenyl]boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and frequently asked questions (FAQs) regarding the solubility of this compound for solution processing. As Senior Application Scientists, we have curated this information to be both technically accurate and practically useful in a laboratory setting.

Introduction to [4-(di-p-tolylamino)phenyl]boronic acid

[4-(di-p-tolylamino)phenyl]boronic acid is a triarylamine derivative with a boronic acid functional group. Its unique electronic and structural properties make it a valuable building block in organic electronics, materials science, and medicinal chemistry. However, the large, hydrophobic di-p-tolylamino substituent can present significant solubility challenges. This guide will walk you through various strategies to overcome these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving [4-(di-p-tolylamino)phenyl]boronic acid in common organic solvents. What are the best starting points?

A1: The solubility of [4-(di-p-tolylamino)phenyl]boronic acid is influenced by both its boronic acid group and its large, nonpolar triarylamine core.

  • Initial Solvent Screening: For arylboronic acids, polar aprotic solvents are often a good starting point. Based on general solubility data for phenylboronic acid, ethers and ketones are recommended.[1][2]

  • Recommended Solvents: We suggest starting with solvents such as tetrahydrofuran (THF), dioxane, acetone, or N,N-dimethylformamide (DMF). For some triarylamine derivatives, chlorinated solvents like dichloromethane (DCM) or chloroform can also be effective.[3]

  • Avoid Nonpolar Solvents: Hydrocarbon solvents like hexane or methylcyclohexane are generally poor choices due to the polar boronic acid group.[1][2]

Troubleshooting Flowchart: Initial Dissolution

start Start: Undissolved Compound solvent Select Solvent THF Dioxane Acetone DMF start->solvent heat Gentle Heating? (e.g., 40-50 °C) solvent->heat No dissolved Solution Formed solvent->dissolved Yes sonicate Sonication? heat->sonicate No heat->dissolved Yes sonicate->dissolved Yes troubleshoot Still Undissolved | Proceed to Q2/Q3 sonicate->troubleshoot No

A workflow for initial attempts at dissolving [4-(di-p-tolylamino)phenyl]boronic acid.

Q2: My solution of [4-(di-p-tolylamino)phenyl]boronic acid is cloudy, or a precipitate forms over time. What is happening?

A2: This is a common issue with boronic acids and is often due to the formation of boroxines, which are cyclic trimers of the boronic acid.[4][5] Boroxines are formed by the dehydration of three boronic acid molecules and are typically less soluble than the parent boronic acid.[5][6] Supplier information for [4-(di-p-tolylamino)phenyl]boronic acid often indicates that it contains varying amounts of the anhydride (boroxine), confirming this tendency.[7]

Mechanism of Boroxine Formation

cluster_0 Equilibrium in Solution boronic_acid 3 x R-B(OH)₂ (More Soluble) boroxine (RBO)₃ (Boroxine - Less Soluble) boronic_acid->boroxine - 3 H₂O (Dehydration) boroxine->boronic_acid + 3 H₂O (Hydrolysis) water 3 x H₂O cluster_1 pH Effect on Solubility boronic_acid_form R-B(OH)₂ (Trigonal, Less Soluble) boronate_form [R-B(OH)₃]⁻ (Tetrahedral, More Soluble) boronic_acid_form->boronate_form + OH⁻ (High pH) boronate_form->boronic_acid_form + H⁺ (Low pH)

The equilibrium between the neutral boronic acid and the anionic, more soluble boronate at basic pH.

Experimental Protocol for pH Adjustment:

  • Prepare a Suspension: Suspend the [4-(di-p-tolylamino)phenyl]boronic acid in a suitable solvent system (e.g., a mixture of an organic solvent like THF and water).

  • Add Base: Slowly add a base, such as aqueous sodium hydroxide (NaOH) or triethylamine (TEA), while monitoring the solution.

  • Observe Dissolution: As the pH increases, the solid should dissolve to form the sodium or triethylammonium salt of the boronate.

  • Caution: Be aware that highly basic conditions may not be suitable for all subsequent reactions.

Q4: Are there any additives that can help to solubilize this compound?

A4: Yes, several types of additives can be employed to enhance solubility.

  • Co-solvents: Using a mixture of solvents can be effective. For instance, a small amount of a highly polar solvent like DMF or DMSO in a less polar solvent like THF can improve solubility. The use of alcohol co-solvents like ethanol or tert-butanol with water is also a documented strategy for some boronic acid formulations. [8]* Surfactants: For aqueous or semi-aqueous systems, surfactants can be used to form micelles that encapsulate the hydrophobic triarylamine portion of the molecule, thereby increasing its solubility. [9]Non-ionic surfactants like Polysorbate 80 or Poloxamers could be trialed. [10]* Complexing Agents (Diols): Boronic acids are known to form reversible covalent complexes with diols, such as mannitol or pinacol, to create boronate esters. [4][11]These esters are often more soluble in organic solvents than the parent boronic acid. [1][2]This approach also has the benefit of preventing boroxine formation. [11] Table 1: Summary of Solubility Enhancement Strategies

StrategyMechanismRecommended Reagents/SolventsConsiderations
Solvent Selection Matching solvent polarity to the solute.THF, Dioxane, Acetone, DMF, DCMStart with polar aprotic solvents.
pH Adjustment Formation of soluble anionic boronate.Aqueous NaOH, TEA in a co-solvent systemIncreases solubility in aqueous environments. May not be compatible with all downstream applications.
Co-solvents Modifying the overall polarity of the solvent system.DMF/THF, Ethanol/WaterCan fine-tune solubility.
Surfactants Micellar encapsulation of the hydrophobic moiety.Polysorbate 80, Poloxamers (in aqueous systems)Primarily for aqueous formulations.
Complexation Formation of more soluble boronate esters.Mannitol, Pinacol, Ethylene GlycolCan protect the boronic acid group and prevent boroxine formation.

Final Recommendations

When developing a solution-based process for [4-(di-p-tolylamino)phenyl]boronic acid, a systematic approach is key. We recommend starting with a careful selection of solvents and then moving to more advanced techniques like pH adjustment or the use of additives if necessary. Always consider the compatibility of your chosen solubilization method with your intended downstream application.

References

  • Dai, L., Ting, X., et al. (2025). Solution processable triarylamine-based polyamide for electrochromic supercapacitors and smart displays with energy reuse. Journal of Colloid and Interface Science, 684(Pt 1), 11-20.
  • Tokunaga, N., et al. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Molecules, 30(15), 3421.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.
  • Plamondon, R., et al. (2002). Formulation of boronic acid compounds.
  • Stella, V. J., et al. (n.d.).
  • Wikipedia contributors. (n.d.). Boronic acid. Wikipedia.
  • Iovine, P. M., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F)
  • Miller, J. S., et al. (n.d.).
  • 4-(Di-p-tolylamino)phenylboronic acid. (n.d.).
  • Silva, F., et al. (n.d.).
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
  • Kliman, M., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
  • Liou, G.-S., et al. (2019). Synthesis and Characterization of Novel Triarylamine Derivatives with Dimethylamino Substituents for Application in Optoelectron. ACS Omega, 4(3), 5674–5682.
  • Formula Botanica. (2024).
  • Hall, D. G. (n.d.). Preparation and uses of conjugated solid supports for boronic acids.
  • Wang, B., et al. (n.d.). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears.
  • Arkema Specialty Surfactants. (n.d.). Emulsifiers and solubilizers.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • Schlemmer, B., et al. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. MDPI.
  • Otzen, D. E. (2019). Surfactants: physicochemical interactions with biological macromolecules. PMC - NIH.
  • Iovine, P. M., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks.
  • Botanic Planet. (n.d.).
  • Spectrum Chemical. (n.d.). Solubilizing Cosmetic Surfactants.
  • Lo, S.-C., et al. (n.d.). A triphenylamine substituted quinacridone derivative for solution processed organic light emitting diodes. Griffith Research Online.
  • Shimizu, K., et al. (2020).
  • Hall, D. G. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives.
  • Merck Millipore. (n.d.).
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • TCI AMERICA. (n.d.). [4-(Di-p-tolylamino)phenyl]boronic Acid (contains varying amounts of Anhydride).
  • TCI AMERICA. (n.d.). [4-(Di-p-tolylamino)phenyl]boronic Acid (contains varying amounts of Anhydride).

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in Suzuki Reactions with [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in Suzuki-Miyaura cross-coupling reactions, with a specific focus on the use of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid. This electron-rich and sterically demanding boronic acid is a valuable building block in the synthesis of materials for organic electronics and pharmaceuticals. However, its unique properties can lead to catalyst deactivation and other side reactions, posing challenges for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, detailed protocols, and a mechanistic understanding to help you overcome these hurdles and achieve successful coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction with [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid is sluggish or stalls completely. What are the likely causes?

A1: Several factors can contribute to low reactivity. The electron-donating nature of the bis(4-methylphenyl)amino group can make the transmetalation step of the Suzuki catalytic cycle less favorable. Additionally, this boronic acid may be prone to homocoupling or protodeboronation under certain conditions. Catalyst deactivation, often indicated by the formation of palladium black, is another common issue.[1]

Q2: I am observing a significant amount of a symmetrical biaryl byproduct derived from the boronic acid. What is this, and how can I prevent it?

A2: This byproduct is the result of boronic acid homocoupling. The primary causes are the presence of dissolved oxygen in your reaction mixture and the use of a Pd(II) precatalyst without an efficient reduction to the active Pd(0) species.[2][3] Oxygen can facilitate an alternative catalytic cycle that leads to this undesired dimerization.[2][3][4] To mitigate this, rigorous degassing of solvents and reagents is crucial, and using a Pd(0) source or adding a mild reducing agent can be beneficial.[2][4][5]

Q3: Why is the choice of base so critical when working with this specific boronic acid?

A3: The base plays a crucial role in activating the boronic acid for the transmetalation step by forming a more nucleophilic boronate species.[6][7] For an electron-rich boronic acid like [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid, a judicious choice of base is needed to promote the desired reaction without causing decomposition of the starting material or catalyst. Weaker bases might not be effective, while overly strong bases could lead to undesired side reactions. Often, inorganic bases like potassium carbonate, cesium carbonate, or potassium phosphate are employed.[7][8][9]

Q4: Can the amine functionality in my boronic acid poison the palladium catalyst?

A4: While amines can coordinate to palladium and potentially inhibit catalysis, in the context of Suzuki coupling, the phosphine ligands are generally more strongly coordinating and prevent significant catalyst poisoning by the substrate. However, the overall electronic properties of the amine-containing boronic acid do influence the catalytic cycle. In some cases, specific ligand choices may be necessary to ensure efficient catalysis.[10]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during Suzuki reactions with [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid.

Symptom Potential Cause Suggested Solution & Protocol
Low to No Conversion; Starting Materials Unchanged 1. Inefficient Catalyst Activation: Pd(II) precatalyst not reduced to active Pd(0).[3][11] 2. Poor Ligand Choice: The ligand may not be suitable for the sterically demanding and electron-rich substrate.[12] 3. Suboptimal Base/Solvent System: The chosen base may not be strong enough, or the solvent may not facilitate the reaction.[6][13]Solution 1: Catalyst System Optimization * Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. * If using a Pd(II) source (e.g., Pd(OAc)₂), consider adding a mild reducing agent like potassium formate (1-2 equivalents).[2][4] Solution 2: Ligand Screening * Employ bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) which are known to accelerate the key steps of the catalytic cycle.[2][14] Solution 3: Reaction Condition Screening * Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2] * Test various solvent systems. Aprotic polar solvents like dioxane, THF, or toluene are commonly used, often with a small amount of water.[13]
Significant Homocoupling of the Boronic Acid 1. Presence of Oxygen: Dissolved oxygen is a known promoter of homocoupling.[2][3][5] 2. Excess Pd(II) Species: A Pd(II) precatalyst can directly react with the boronic acid to form the dimer.[3][5]Solution 1: Rigorous Degassing * Protocol for Degassing: Sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes prior to use. Alternatively, for highly sensitive reactions, perform three freeze-pump-thaw cycles.[2] Solution 2: Control of Palladium Oxidation State * Use a Pd(0) precatalyst. * If using Pd(II), ensure efficient in-situ reduction by the phosphine ligand or an added reducing agent.[4][11]
Formation of Palladium Black (Catalyst Decomposition) 1. Catalyst Instability: The palladium complex may be unstable under the reaction conditions.[1] 2. Ligand Degradation: The phosphine ligand may be oxidizing or degrading, leading to the formation of poorly-ligated palladium species that aggregate.[11]Solution 1: Use of More Stable Precatalysts * Employ pre-formed palladium-ligand complexes (precatalysts) which can exhibit greater stability. Solution 2: Ligand Choice * Consider using more robust bidentate ligands like Xantphos, which can form more stable complexes, especially at higher temperatures.[1]
Protodeboronation (Loss of Boronic Acid Moiety) 1. Harsh Basic Conditions: Strong bases or prolonged reaction times at high temperatures can lead to the cleavage of the C-B bond.[15] 2. Presence of Protic Impurities: Water or other protic impurities can facilitate this side reaction.Solution 1: Milder Reaction Conditions * Use a milder base (e.g., K₂CO₃) or a phosphate base (K₃PO₄).[16] * Attempt the reaction at a lower temperature. Solution 2: Use of Boronic Esters * Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), which can suppress protodeboronation by slow release of the boronic acid.[2][15][17]

Visualizing the Suzuki-Miyaura Catalytic Cycle and Deactivation Pathways

The following diagrams illustrate the desired catalytic cycle and common off-cycle reactions that lead to catalyst deactivation and byproduct formation.

Suzuki_Cycle cluster_deactivation Deactivation Pathways Pd0 Pd(0)L_n OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdBlack Pd Black (Inactive) Pd0->PdBlack Agglomeration PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation Ar'-B(OH)₂ + Base PdII->Transmetalation PdII_O2 Pd(II) + O₂ PdII->PdII_O2 Side Reaction with O₂ PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Homocoupling Ar'-Ar' (Homocoupling) PdII_O2->Homocoupling Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Inert Is the reaction under a strictly inert atmosphere? Start->Check_Inert Improve_Degassing Action: Improve Degassing (Sparge or Freeze-Pump-Thaw) Check_Inert->Improve_Degassing No Check_Catalyst What is the Pd source? (Pd(0) vs Pd(II)) Check_Inert->Check_Catalyst Yes Improve_Degassing->Check_Catalyst Switch_Pd0 Action: Switch to Pd(0) precatalyst or add a reducing agent Check_Catalyst->Switch_Pd0 Pd(II) Check_Conditions Are reaction conditions (base, solvent, ligand) optimized? Check_Catalyst->Check_Conditions Pd(0) Switch_Pd0->Check_Conditions Screen_Conditions Action: Screen different bases, solvents, and bulky ligands (e.g., SPhos) Check_Conditions->Screen_Conditions No Success Successful Reaction Check_Conditions->Success Yes Screen_Conditions->Success

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Scaling up the synthesis of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid for pilot production.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pilot Production of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid

Welcome to the technical support center for the synthesis of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid (CAS 654067-65-9). This guide is designed for researchers, chemists, and process development professionals engaged in scaling this critical organic electronic intermediate from the laboratory bench to pilot-scale production. As a key building block for advanced OLED materials and other organic photoelectric devices, ensuring a robust, scalable, and reproducible synthesis is paramount.

This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, grounded in established chemical principles and practical scale-up experience.

Synthesis Overview & Pilot-Scale Protocol

The most common and scalable route to [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid involves a two-step process starting from 4,4'-dimethyl-diphenylamine and 1-bromo-4-iodobenzene, followed by a lithium-halogen exchange and borylation.

Workflow Diagram

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Borylation A 1. Ullmann Condensation (4,4'-Dimethyl-diphenylamine + 1-Bromo-4-iodobenzene) B 2. Workup & Purification (Aqueous Wash, Crystallization) A->B C 3. Isolation & QC (4-Bromo-N,N-bis(4-methylphenyl)aniline) B->C D 4. Anhydrous Setup (Reactor Drying, Inert Atmosphere) C->D Precursor for Borylation E 5. Lithiation (Precursor + n-BuLi @ -78°C) D->E F 6. Borylation Quench (Triisopropyl Borate @ -78°C) E->F G 7. Hydrolysis & Workup (Aqueous HCl, Phase Separation) F->G H 8. Purification & Isolation (Crystallization / Derivatization) G->H I 9. Final Product QC ([4-[Bis(4-methylphenyl)amino]phenyl]boronic acid) H->I

Caption: Overall workflow for the two-part synthesis of the target boronic acid.

Part 1: Synthesis of 4-Bromo-N,N-bis(4-methylphenyl)aniline

This precursor is synthesized via an Ullmann condensation.

Reaction Parameters:

Reagent/ParameterMolar Eq.Typical Amount (Pilot Scale)Notes
4,4'-Dimethyl-diphenylamine1.05.0 kg (25.3 mol)Ensure >98% purity.
1-Bromo-4-iodobenzene1.17.85 kg (27.8 mol)Iodide is the reactive site.
Copper(I) Iodide (CuI)0.10.48 kg (2.53 mol)Catalyst.
Potassium Carbonate (K₂CO₃)2.07.0 kg (50.6 mol)Base, must be finely powdered and dry.
1,2-Dichlorobenzene (ODCB)-25 LHigh-boiling solvent.
Reaction Temperature-170-180 °CMonitor with a thermocouple.
Reaction Time-18-24 hoursMonitor by HPLC for precursor consumption.

Step-by-Step Protocol:

  • Reactor Setup: Charge a clean, dry, glass-lined reactor with 4,4'-dimethyl-diphenylamine, 1-bromo-4-iodobenzene, CuI, and K₂CO₃.

  • Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes.

  • Solvent Addition: Add the 1,2-dichlorobenzene under a positive inert gas pressure.

  • Heating & Reaction: Begin agitation and slowly heat the mixture to 170-180 °C. Maintain this temperature and monitor the reaction progress by taking aliquots for HPLC analysis.

  • Cooling & Filtration: Once the reaction is complete, cool the mixture to 80-90 °C. Filter the hot mixture through a pad of celite to remove the inorganic salts and copper catalyst. Wash the filter cake with warm ODCB.

  • Purification: Concentrate the filtrate under reduced pressure to remove the ODCB. The resulting crude solid can be purified by recrystallization from a solvent system like ethanol or isopropanol to yield 4-Bromo-N,N-bis(4-methylphenyl)aniline as a solid.

  • Drying & QC: Dry the purified solid in a vacuum oven at 50-60 °C until a constant weight is achieved. Perform QC (HPLC, ¹H NMR, m.p.) to ensure purity >99%.

Part 2: Synthesis of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid

This step requires stringent anhydrous and anaerobic conditions due to the use of an organolithium reagent.[1][2]

Reaction Parameters:

Reagent/ParameterMolar Eq.Typical Amount (Pilot Scale)Notes
4-Bromo-N,N-bis(4-methylphenyl)aniline1.05.0 kg (13.6 mol)Must be completely dry.
Anhydrous Tetrahydrofuran (THF)-50 LWater content < 50 ppm.
n-Butyllithium (n-BuLi)1.16.0 L (2.5 M in hexanes, 15.0 mol)Titrate before use to confirm molarity.[2]
Triisopropyl borate1.23.3 kg (17.7 mol)Freshly distilled recommended.
Hydrochloric Acid (2M aq.)-~20 LFor hydrolysis and neutralization.
Reaction Temperature--78 °C (Dry ice/acetone bath)Critical for selectivity and stability.[3]

Step-by-Step Protocol:

  • Reactor Preparation: Ensure the reactor is scrupulously clean and dry. Assemble all glassware (e.g., addition funnels) and flame-dry under vacuum, then backfill with argon. Maintain a positive argon atmosphere throughout the reaction.[4]

  • Reactant Charging: Charge the dried precursor, 4-Bromo-N,N-bis(4-methylphenyl)aniline, into the reactor. Add anhydrous THF via cannula transfer.

  • Cooling: Cool the stirred solution to -78 °C using an external cooling bath.

  • Lithiation: Add the n-BuLi solution dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature does not rise above -70 °C. Stir for an additional hour at -78 °C after the addition is complete.

  • Borylation: In a separate dry vessel, prepare a solution of triisopropyl borate in anhydrous THF. Add this solution to the reaction mixture at -78 °C over 1-2 hours.

  • Warm-up & Quench: After stirring for 2-3 hours at -78 °C, allow the reaction to slowly warm to room temperature overnight.

  • Hydrolysis: Cool the mixture to 0-5 °C in an ice bath. Slowly and carefully add 2M HCl to quench the reaction and hydrolyze the boronate ester. Agitate for 1-2 hours. The pH should be acidic (pH 1-2).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 L). Combine all organic layers.

  • Washing: Wash the combined organic phase with brine, then dry over anhydrous magnesium sulfate.

  • Isolation & Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization, typically from a mixture like ethyl acetate/hexanes, to afford the final product as a white or off-white solid.[5]

Troubleshooting Guide

Scaling up chemical reactions often presents challenges not observed at the lab scale. This section addresses common issues encountered during the pilot production of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid.

Problem Observed Potential Root Cause(s) Recommended Solution(s) & Explanation
Low or No Yield of Boronic Acid 1. Moisture Contamination: n-BuLi is extremely reactive with water. Any moisture will quench the reagent, preventing lithiation.[2] 2. Inactive n-BuLi: The concentration of n-BuLi can decrease over time. Using an assumed concentration leads to under-dosing. 3. Poor Lithium-Halogen Exchange: Insufficiently low temperature or short reaction time can lead to incomplete formation of the aryllithium intermediate.1. Rigorous Anhydrous Technique: Flame-dry all glassware and use solvents with <50 ppm water. Purge the entire system with dry argon.[4] 2. Titrate n-BuLi: Always perform a titration (e.g., with diphenylacetic acid) before use to determine the exact molarity and ensure accurate stoichiometry. 3. Maintain Temperature & Time: Ensure the internal temperature is maintained at or below -70 °C during n-BuLi addition. Allow sufficient time for the exchange to complete (typically 1 hour post-addition).
High Level of Debrominated Impurity (Product missing -B(OH)₂ group) 1. Protodeboronation: The C-B bond is susceptible to cleavage by protons, especially from water during workup or from acidic impurities.[6] 2. Quenching of Aryllithium: The aryllithium intermediate is quenched by residual moisture before it can react with the triisopropyl borate.1. Careful Workup: Keep the workup conditions cold (0-5 °C) and perform the acidic hydrolysis step efficiently. Avoid prolonged exposure to aqueous acid. 2. Ensure Anhydrous Conditions: This is the primary solution. If the aryllithium intermediate sees water, it will form the debrominated byproduct.
Product is Oily or Fails to Crystallize 1. Formation of Boroxines: Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines. This mixture can be difficult to crystallize.[7] 2. Residual Solvent: High-boiling solvents (e.g., from the n-BuLi solution) can be trapped in the product. 3. Purity Issues: Significant impurities can inhibit crystallization.1. Controlled Crystallization: Use a co-solvent system (e.g., ethyl acetate/hexanes). Dissolve the crude product in a minimal amount of the good solvent (ethyl acetate) and slowly add the anti-solvent (hexanes) until turbidity persists. 2. Azeotropic Removal/High Vacuum: Co-evaporate the crude product with a lower-boiling solvent to remove residual hexanes/heptane. Dry thoroughly under high vacuum. 3. Purification via Derivatization: See FAQ section on product stability.
Inconsistent Batch-to-Batch Purity 1. Atmospheric Leaks: Small leaks in the reactor seals can introduce air and moisture, leading to variable results. 2. Inconsistent Raw Material Quality: Purity of the bromo-precursor or water content in the solvent can vary. 3. "Hot Spots" or Poor Mixing: In large reactors, inefficient agitation can lead to localized overheating during n-BuLi addition, causing side reactions.1. Pressure-Test Reactor: Before starting, pressurize the reactor with argon and monitor for any pressure drop to ensure the system is sealed. 2. Implement Incoming QC: Test all raw materials for purity and water content before use. 3. Optimize Agitation & Addition Rate: Ensure the agitator is properly sized and running at a speed that ensures good mixing. Slow the addition rate of the n-BuLi to allow for efficient heat dissipation.
Troubleshooting Decision Tree

Troubleshooting Start Low Yield or High Impurity in Final Product Check_Conditions Review Batch Record: 1. Was n-BuLi titrated? 2. Was temp < -70°C? 3. Were solvents verified anhydrous? Start->Check_Conditions No_Titer Root Cause: Incorrect Stoichiometry Check_Conditions->No_Titer No Yes_Titer Conditions OK Check_Conditions->Yes_Titer Yes Solution1 Action: Implement mandatory pre-use titration. No_Titer->Solution1 Check_Impurity What is the major impurity by LC-MS? Yes_Titer->Check_Impurity Debrominated Debrominated Precursor Check_Impurity->Debrominated Other_Impurity Other Impurities Check_Impurity->Other_Impurity Protodeboronation Root Cause: Moisture Contamination (During reaction or workup) Debrominated->Protodeboronation Solution2 Action: 1. Re-verify solvent drying process. 2. Pressure test reactor for leaks. 3. Ensure inert atmosphere during workup. Protodeboronation->Solution2 Purification_Issue Root Cause: Inefficient Purification Other_Impurity->Purification_Issue Solution3 Action: 1. Re-evaluate crystallization solvent system. 2. Consider purification via derivatization (see FAQs). Purification_Issue->Solution3

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Validation & Comparative

A Comparative Guide to Boronic Acid-Based Hole Transport Materials: Evaluating [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid and its Analogs Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Hole Transport Materials in Advanced Optoelectronics

In the rapidly advancing fields of perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the hole transport layer (HTL) serves as a critical component governing device efficiency, stability, and overall performance. An ideal hole transport material (HTM) must possess a trifecta of properties: high hole mobility for efficient charge extraction, appropriate energy levels aligned with the adjacent perovskite or emissive layer to minimize energy loss, and robust stability to ensure long device lifetimes.[1] For decades, materials like Spiro-OMeTAD and PTAA have been the workhorses of high-efficiency PSCs.[2] However, their high cost, complex synthesis, and reliance on dopants that can degrade device stability have spurred the search for novel, high-performance alternatives.[1]

This guide focuses on an emerging class of HTMs: triarylamine derivatives featuring a boronic acid anchoring group. Specifically, we will explore the potential of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid . While this molecule is a promising candidate due to its inherent electronic properties and potential for strong surface binding, a comprehensive review of published literature reveals its primary application to date has been as a precursor in the synthesis of more complex OLED materials rather than as a standalone HTM in reported device studies.[2][3]

To provide a meaningful and data-driven comparison, this guide will therefore focus on a very close and extensively studied analog: (4-(di-p-tolylamino)phenyl)boronic acid , hereafter referred to as MTPA-BA . This molecule shares the core triphenylamine structure and the boronic acid anchoring group, making it an excellent proxy for understanding the performance of this material class. We will objectively compare the performance of MTPA-BA with the established HTMs, Spiro-OMeTAD and PTAA, supported by experimental data from peer-reviewed literature.

Molecular Profile: [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid and its Analog, MTPA-BA

[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid is an organic compound featuring a central triphenylamine (TPA) core, a well-known hole-transporting moiety, functionalized with a boronic acid group. The TPA core provides the necessary electronic structure for efficient hole transport, while the boronic acid group is designed to act as a strong anchoring unit to metal oxide surfaces, such as indium tin oxide (ITO), commonly used as the transparent conductive electrode in inverted PSC architectures.[4]

MTPA-BA , the closely related analog, has been successfully employed as a self-assembled monolayer (SAM) HTL in high-performance inverted perovskite solar cells. The boronic acid group forms a stable B-O-In linkage with the ITO surface, creating a robust and efficient interface for hole extraction.[3] This strong binding mitigates the corrosion issues often associated with more acidic anchoring groups like phosphonic or carboxylic acids, thereby enhancing the long-term stability of the device.[3]

Caption: Molecular structures of the target compound and its close analog, MTPA-BA.

Comparative Performance Analysis

The efficacy of an HTM is ultimately determined by its performance within a complete device. Here, we compare the key performance metrics of inverted perovskite solar cells utilizing MTPA-BA as the HTL against devices employing the conventional HTMs, Spiro-OMeTAD and PTAA.

Parameter MTPA-BA Spiro-OMeTAD PTAA
Device Architecture Inverted (p-i-n)Conventional (n-i-p) & Inverted (p-i-n)Conventional (n-i-p) & Inverted (p-i-n)
Power Conversion Efficiency (PCE) Up to 23%[4]>25% (n-i-p)[5]>25% (p-i-n)[5]
Open-Circuit Voltage (Voc) High, contributes to high PCEHighHigh
Short-Circuit Current (Jsc) HighHighHigh
Fill Factor (FF) Up to 85.2%[4]Typically 75-80%Typically 75-80%
Stability (T90) >2400 hours (5-fold increase over phosphonic acid SAMs)[4]Lower, especially with dopants and at elevated temperatures[6]Generally more stable than Spiro-OMeTAD, but still a point of failure
Dopant Requirement Dopant-freeRequires dopants (e.g., Li-TFSI, tBP)Often doped to enhance conductivity
Processing Self-assembled monolayer from solutionSpin-coated from solutionSpin-coated from solution

Causality Behind Performance:

The impressive performance of MTPA-BA stems from several key factors directly linked to its molecular structure:

  • Boronic Acid Anchoring: The boronic acid group forms a strong, stable bond with the ITO surface. This not only ensures excellent interfacial contact for efficient hole extraction but also passivates surface defects and reduces non-radiative recombination, which is reflected in the high fill factor.

  • Self-Assembled Monolayer (SAM) Formation: MTPA-BA forms a dense, uniform monolayer on the substrate. This SAM-based approach allows for the use of a very thin HTL, which minimizes series resistance and improves charge transport.[7]

  • Dopant-Free Operation: Unlike Spiro-OMeTAD and PTAA, which often require hygroscopic and volatile dopants to achieve high conductivity, MTPA-BA can operate efficiently without any additives. This intrinsic conductivity and the absence of dopants significantly enhance the long-term stability of the device by preventing dopant migration and degradation pathways.[1]

  • Reduced Acidity: The boronic acid group is less acidic than other common anchoring groups like phosphonic acid. This reduces the corrosion of the ITO electrode, a common failure mechanism in inverted PSCs, leading to improved device longevity.[3]

Experimental Methodologies

To ensure the reproducibility and validation of these findings, it is crucial to follow standardized experimental protocols. Below are detailed, step-by-step methodologies for the fabrication and characterization of inverted perovskite solar cells with a SAM-based HTL.

I. Inverted Perovskite Solar Cell Fabrication with MTPA-BA HTL

This protocol outlines the fabrication of a p-i-n (inverted) perovskite solar cell.

Caption: Workflow for fabricating an inverted perovskite solar cell with a SAM HTL.

Step-by-Step Protocol:

  • Substrate Preparation:

    • Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a detergent solution, deionized (DI) water, acetone, and isopropanol (IPA) for 15 minutes each.

    • The cleaned substrates are dried with a stream of dry nitrogen.

    • Immediately before use, the substrates are treated with UV-ozone for 15 minutes to remove any remaining organic residues and improve the wettability of the surface.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a solution of MTPA-BA (e.g., 1 mg/mL) in a suitable solvent such as isopropanol.[8]

    • Deposit the MTPA-BA solution onto the ITO substrate via spin-coating, typically at 3000 rpm for 30 seconds.[8]

    • Anneal the substrate on a hotplate at 100°C for 10 minutes in an ambient atmosphere to promote the formation of the self-assembled monolayer.[8]

  • Perovskite Absorber Layer Deposition:

    • Prepare the perovskite precursor solution (e.g., a mixed-cation, mixed-halide formulation like (FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅) in a glovebox.

    • Deposit the perovskite solution onto the HTL-coated substrate using a two-step spin-coating process (e.g., 1500 rpm for 10s, then 6000 rpm for 30s).[9]

    • During the second spin-coating step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.[9]

    • Immediately transfer the substrate to a hotplate and anneal at a specific temperature (e.g., 100°C) for a defined time (e.g., 60 minutes) to form the final perovskite film.[9]

  • Electron Transport and Electrode Layer Deposition:

    • Spin-coat an electron transport layer (ETL), such as a solution of[10][10]-phenyl-C₆₁-butyric acid methyl ester (PCBM) in chlorobenzene, onto the perovskite layer.

    • Optionally, a buffer layer like bathocuproine (BCP) can be spin-coated on top of the PCBM layer to improve charge extraction and protect the underlying layers.

    • Finally, deposit the top metal electrode (e.g., 100 nm of silver or gold) by thermal evaporation through a shadow mask to define the active area of the solar cell.

II. Device Performance Characterization

The performance of the fabricated solar cells should be evaluated under standard testing conditions to ensure accurate and comparable results.

Sources

A Senior Application Scientist's Guide to the NMR Spectral Analysis of [4-(di-p-tolylamino)phenyl]boronic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for [4-(di-p-tolylamino)phenyl]boronic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a comparative analysis with structurally related alternatives, supported by experimental data and protocols. We will delve into the causality behind experimental choices, ensuring a trustworthy and authoritative resource for the scientific community.

Introduction: The Significance of Triarylamine Boronic Acids

[4-(di-p-tolylamino)phenyl]boronic acid is a member of the triarylamine family, a class of molecules renowned for their electron-donating properties and utility as building blocks in materials science and medicinal chemistry. Their rigid, propeller-like structure and rich electronic nature make them ideal components for organic light-emitting diodes (OLEDs), photovoltaics, and as intermediates in the synthesis of complex pharmaceutical agents. The presence of the boronic acid moiety further enhances their synthetic versatility, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Accurate structural elucidation via NMR is paramount for ensuring the purity and identity of these critical reagents. This guide provides a detailed examination of the NMR spectra of [4-(di-p-tolylamino)phenyl]boronic acid and compares it with two key analogs: 4-(diphenylamino)phenyl]boronic acid and 4-(dimethylamino)phenyl]boronic acid. This comparison will illuminate the structural and electronic effects of the N-substituents on the resulting NMR spectra.

The Unique Challenge in NMR Spectroscopy of Arylboronic Acids: The Boroxine Equilibrium

A crucial aspect of working with arylboronic acids is their propensity to exist in equilibrium with their cyclic anhydride trimers, known as boroxines, particularly in non-coordinating solvents or upon dehydration. This equilibrium can significantly complicate NMR analysis, leading to broadened signals or the appearance of multiple sets of peaks, making interpretation difficult and hindering accurate purity assessment.

The formation of boroxine is a reversible condensation reaction that releases three molecules of water. From a thermodynamic perspective, this process is often entropically favorable.[1] The position of this equilibrium is highly dependent on the solvent, concentration, temperature, and the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the amino moieties discussed herein, have been shown to favor the formation of the boroxine trimer.[2]

To ensure the acquisition of clean, interpretable NMR spectra corresponding to the monomeric boronic acid, it is essential to employ experimental conditions that shift this equilibrium to the left.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Weigh 5-10 mg of Arylboronic Acid dissolve Add ~0.7 mL of DMSO-d₆ start->dissolve vortex Vortex/Sonicate for complete dissolution dissolve->vortex transfer Transfer to NMR tube vortex->transfer instrument Insert sample into NMR spectrometer transfer->instrument lock_shim Lock and Shim on DMSO-d₆ instrument->lock_shim acquire_1H Acquire ¹H Spectrum (≥16 scans) lock_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum (≥1024 scans) lock_shim->acquire_13C process Apply Fourier Transform and Phase Correction acquire_1H->process acquire_13C->process reference Reference spectra to residual DMSO signals (¹H: ~2.50 ppm, ¹³C: ~39.52 ppm) process->reference analyze Integrate, pick peaks, and assign signals reference->analyze

Caption: A standardized workflow for preparing and analyzing arylboronic acid NMR samples.

Spectral Analysis and Comparative Guide

This section presents the ¹H and ¹³C NMR spectral data for [4-(di-p-tolylamino)phenyl]boronic acid and its analogs. Due to the absence of published experimental spectra for the di-p-tolylamino and diphenylamino derivatives, high-quality predicted data is utilized and clearly noted. The data for 4-(dimethylamino)phenyl]boronic acid is derived from experimental spectra provided by Tokyo Chemical Industry Co., Ltd. (TCI). [3]

Primary Compound: [4-(di-p-tolylamino)phenyl]boronic acid

This molecule possesses C₂ symmetry, which simplifies the spectrum to a degree, but the presence of three distinct aromatic rings leads to a complex set of signals.

Table 1: Predicted ¹H and ¹³C NMR Data for [4-(di-p-tolylamino)phenyl]boronic acid (in DMSO-d₆)

Signal AssignmentPredicted ¹H Shift (ppm), Multiplicity, J (Hz)Predicted ¹³C Shift (ppm)
B(OH)₂~8.0 (s, 2H)-
H-2, H-6~7.70 (d, J=8.5 Hz, 2H)~135.0
H-3, H-5~6.95 (d, J=8.5 Hz, 2H)~118.0
H-2', H-6'~7.10 (d, J=8.2 Hz, 4H)~130.5
H-3', H-5'~7.00 (d, J=8.2 Hz, 4H)~124.0
-CH₃~2.25 (s, 6H)~20.5
C-1-~128.0 (broad)
C-4-~150.0
C-1'-~145.0
C-4'-~133.0

Note: Predicted data generated using standard NMR prediction algorithms. The signal for the carbon attached to boron (C-1) is often broad and may be difficult to observe due to quadrupolar relaxation.

Analysis:

  • ¹H NMR: The spectrum is characterized by four doublets in the aromatic region, corresponding to the four unique aromatic proton environments. The protons on the boronic acid-bearing ring (H-2/6 and H-3/5) appear as distinct doublets. The two tolyl groups are equivalent due to symmetry, giving rise to two additional doublets for their respective ortho and meta protons. A sharp singlet around 2.25 ppm, integrating to 6 protons, is the characteristic signal for the two equivalent methyl groups. The acidic protons of the B(OH)₂ group typically appear as a broad singlet.

  • ¹³C NMR: The spectrum is expected to show eight signals for the aromatic carbons and one for the methyl carbons. The symmetry of the molecule means that the two tolyl rings are chemically equivalent.

Alternative 1: 4-(diphenylamino)phenyl]boronic acid

This analog lacks the methyl groups of the tolyl substituents, leading to a slightly simpler spectrum.

Table 2: Predicted ¹H NMR Data for 4-(diphenylamino)phenyl]boronic acid (in DMSO-d₆)

Signal AssignmentPredicted ¹H Shift (ppm), Multiplicity, J (Hz)
B(OH)₂7.88 (s, 2H)
H-2, H-67.67 (d, J=8.3 Hz, 2H)
H-2', H-6' & H-3', H-5'7.30 (t, J=7.8 Hz, 4H)
H-4'7.10-6.98 (m, 6H)
H-3, H-56.88 (d, J=8.3 Hz, 2H)

Note: Predicted data sourced from iChemical.[4]

Analysis:

  • ¹H NMR: The spectrum simplifies in the upfield aromatic and aliphatic regions compared to the di-p-tolylamino analog. The absence of the methyl singlet is the most apparent difference. The ten protons of the two phenyl groups are less differentiated and often appear as overlapping multiplets (a triplet and a multiplet in the prediction).

Alternative 2: 4-(dimethylamino)phenyl]boronic acid

This analog provides a valuable experimental baseline. The strong electron-donating nature of the dimethylamino group significantly influences the chemical shifts.

Table 3: Experimental ¹H and ¹³C NMR Data for 4-(dimethylamino)phenyl]boronic acid (in DMSO-d₆)

Signal AssignmentExperimental ¹H Shift (ppm), MultiplicityExperimental ¹³C Shift (ppm)
B(OH)₂~7.7 (br s, 2H)-
H-2, H-6~7.60 (d, 2H)~135.0
H-3, H-5~6.65 (d, 2H)~111.5
N(CH₃)₂~2.90 (s, 6H)~39.5
C-1Not observedNot observed
C-4-~152.0

Note: Data interpreted from spectra provided by TCI.[3]

Analysis:

  • ¹H NMR: The spectrum is the simplest of the three. A sharp singlet for the six equivalent methyl protons appears around 2.90 ppm. The strong electron-donating effect of the N(CH₃)₂ group causes a significant upfield shift of the ortho (H-3, H-5) protons to ~6.65 ppm, a region characteristic of highly electron-rich aromatic systems.

  • ¹³C NMR: The spectrum is correspondingly simple, with only three distinct aromatic carbon signals and one for the methyl carbons. The C-4 carbon, directly attached to the nitrogen, is shifted significantly downfield to ~152.0 ppm.

The Role of Electronic Effects on NMR Chemical Shifts

The observed and predicted differences in the NMR spectra can be rationalized by considering the electronic properties of the N-substituents. The electron-donating capacity of the amino group influences the electron density of the entire molecule, which in turn affects the shielding of the various nuclei.

Electronic_Effects substituent N-Substituent (R₂N-) effect Electron-Donating Effect (Resonance & Inductive) substituent->effect Exerts density Increased Electron Density on Phenylboronic Acid Ring effect->density Leads to shielding Increased Magnetic Shielding (especially at ortho & para positions) density->shielding Causes shift Upfield Shift (Lower ppm) in ¹H and ¹³C NMR Spectra shielding->shift Results in

Caption: The causal relationship between substituent electronic effects and NMR chemical shifts.

The electron-donating strength follows the general trend: -N(CH₃)₂ > -N(p-tolyl)₂ ≈ -N(phenyl)₂ .

  • Dimethylamino (-N(CH₃)₂): This group is a powerful electron-donating group primarily through resonance, with a smaller inductive effect. This strong donation significantly increases the electron density on the attached phenyl ring, causing a pronounced upfield shift of the ortho protons (H-3, H-5), as seen in the experimental data.

  • Di-p-tolylamino and Diphenylamino: These larger aryl substituents are also electron-donating, but their effect is moderated because the nitrogen lone pair is delocalized across three aromatic rings. The methyl groups on the tolyl rings are weakly electron-donating themselves, making the di-p-tolylamino group a slightly stronger donor than the diphenylamino group. This subtle difference is generally too small to predict with certainty without high-quality experimental data but would be expected to cause a minor upfield shift in the di-p-tolylamino compound compared to the diphenylamino analog. This relationship is well-described by Hammett substituent constants, which quantify the electron-donating or -withdrawing nature of substituents on an aromatic ring. [5][6]

Conclusion

The key takeaways for researchers are twofold:

  • Experimental Technique is Critical: The choice of a coordinating solvent like DMSO-d₆ is paramount to overcome the challenges of boroxine formation and to acquire clear, interpretable NMR spectra for arylboronic acids.

  • Substituent Effects are Predictive: The electronic nature of the N-substituents predictably influences the chemical shifts of the aromatic protons and carbons, providing a reliable tool for structural verification and comparison between analogs.

By combining a robust experimental protocol with a sound understanding of electronic effects, researchers can confidently utilize NMR spectroscopy for the characterization of this important class of organic molecules.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved January 17, 2026, from [Link]

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  • Gierczyk, B., et al. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Magnetic Resonance in Chemistry, 52(5), 202-13.
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  • PubChem. (n.d.). 4-(Diphenylamino)phenylboronic Acid. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Sajed, T., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. Available at: [Link]

  • Siedle, A. R., & Bodner, G. M. (1972). Boron-11 Nuclear Magnetic Resonance Study of Substituent Effects in Pentaborane(9) and Phenylboronic Acid. Inorganic Chemistry, 11(12), 3108-3110.
  • St-Gelais, A., et al. (2021). The Boroxine-Boronic Acid Equilibrium. The Journal of Organic Chemistry, 86(21), 14747-14757.
  • Tokunaga, Y., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Heterocycles, 87(5), 991-1025.
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  • Tokunaga, Y., et al. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Heterocycles, 57(5), 787-790.
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  • Pop, A., et al. (2017). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 106(5), 1335-1342.
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Cyclic voltammetry analysis of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid to determine redox potentials.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Electrochemical Significance of Triarylamine Boronic Acids

In the landscape of materials science and drug development, molecules that can readily participate in electron transfer reactions are of paramount importance. [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid (TABA-Me) is a member of the triarylamine family, a class of compounds renowned for their electron-donating capabilities and stable radical cations.[1] The incorporation of a boronic acid moiety introduces a versatile functional group for further chemical modifications, such as Suzuki coupling reactions, making these compounds valuable building blocks for organic light-emitting diodes (OLEDs), sensors, and pharmaceutical agents.[2][3]

Understanding the redox potentials—the precise voltages at which a molecule is oxidized or reduced—is critical for designing and optimizing these applications. Cyclic voltammetry (CV) is the cornerstone technique for this purpose, providing a rapid and insightful analysis of a molecule's electrochemical behavior.[4] This guide offers an in-depth protocol for the CV analysis of TABA-Me, compares its redox properties to a relevant alternative, and explains the fundamental principles behind the experimental choices.

Pillar 1: Foundational Principles of Cyclic Voltammetry

Cyclic voltammetry involves scanning the potential of a working electrode linearly with time and measuring the resulting current.[4] The experiment is conducted in an electrochemical cell containing the analyte, a solvent, and a high concentration of a supporting electrolyte.[5][6] The cell utilizes a three-electrode setup:

  • Working Electrode (WE): An inert surface (e.g., glassy carbon) where the redox reaction of the analyte occurs.[5]

  • Reference Electrode (RE): Provides a stable, constant potential against which the working electrode's potential is measured (e.g., Ag/AgCl).[5]

  • Counter Electrode (CE): Completes the electrical circuit by passing the current that flows at the working electrode.[5]

A typical cyclic voltammogram plots current (I) versus potential (E). For a reversible oxidation process, the forward scan shows an anodic peak (Epa) where the analyte is oxidized, and the reverse scan shows a cathodic peak (Epc) where the oxidized product is reduced back to its original state. The formal redox potential (E°'), a key thermodynamic parameter, is estimated as the average of these two peak potentials (E°' ≈ (Epa + Epc)/2).

Pillar 2: A Validated Experimental Protocol for TABA-Me

This section details a robust, self-validating protocol for determining the redox potential of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid.

Experimental Workflow Diagram

CV_Workflow cluster_prep Solution Preparation cluster_cell Electrochemical Cell Setup cluster_acq Data Acquisition cluster_analysis Data Analysis A 1. Prepare 0.1 M TBAPF6 in Anhydrous Acetonitrile B 2. Prepare 1 mM Analyte Stock Solution in Electrolyte A->B E 5. Assemble 3-Electrode Cell (WE, RE, CE) in Solution B->E C 3. Prepare 2 mM Ferrocene Internal Standard Solution I 9. Add Ferrocene & Record CV for Internal Calibration C->I Spike-in D 4. Polish & Clean Working Electrode D->E F 6. Deoxygenate Solution (Argon Purge, 10-15 min) E->F G 7. Record Background CV of Electrolyte Only F->G H 8. Run CV of Analyte (e.g., -0.2 V to +1.2 V) G->H H->I J 10. Determine Epa and Epc for Analyte and Ferrocene I->J K 11. Calculate E°' vs. Fc+/Fc J->K

Caption: Workflow for Cyclic Voltammetry Analysis.

Materials and Reagents
ComponentSpecificationRationale
Analyte [4-[Bis(4-methylphenyl)amino]phenyl]boronic acidThe molecule of interest.
Comparison 4-(Diphenylamino)phenylboronic acidAn analogue to assess the electronic effect of the methyl groups.[7]
Solvent Anhydrous Acetonitrile (CH₃CN)A polar aprotic solvent with a wide potential window suitable for organic electrochemistry.
Supporting Electrolyte 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)Provides solution conductivity to minimize ohmic drop and ensures diffusion is the primary mode of mass transport.[5][8] TBAPF₆ is electrochemically stable over a wide potential range.
Internal Standard Ferrocene (Fc)Exhibits a well-defined, reversible one-electron oxidation, providing a stable reference point (Fc⁺/Fc couple) to correct for reference electrode drift.[9][10]
Instrumentation
  • Potentiostat: An electronic device capable of performing cyclic voltammetry.

  • Electrochemical Cell: A glass vessel designed to hold the solution and electrodes.

  • Working Electrode: 3 mm diameter Glassy Carbon Electrode (GCE).

  • Reference Electrode: Ag/AgCl (in 3M KCl).

  • Counter Electrode: Platinum wire.

Step-by-Step Methodology
  • Electrode Preparation: Polish the glassy carbon working electrode surface with 0.05 µm alumina slurry on a polishing pad for 60 seconds.[6] Rinse thoroughly with deionized water, then sonicate in ethanol for 60 seconds to remove residual alumina. Dry the electrode completely. This ensures a clean, reproducible electrode surface, which is critical for accurate measurements.[11]

  • Solution Preparation: Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. This is the blank electrolyte solution. Prepare a ~1 mM solution of the analyte ([4-[Bis(4-methylphenyl)amino]phenyl]boronic acid) by dissolving the required mass in the electrolyte solution.

  • Cell Assembly: Add approximately 5 mL of the analyte solution to the electrochemical cell.[10] Immerse the working, reference, and counter electrodes, ensuring the reference electrode tip is positioned close to the working electrode to minimize uncompensated resistance.[5]

  • Deoxygenation: Purge the solution with dry argon or nitrogen gas for 10-15 minutes.[10] Oxygen is electroactive and its reduction can interfere with the voltammogram. Maintain a blanket of inert gas over the solution during the experiment.

  • Data Acquisition:

    • Connect the electrodes to the potentiostat.

    • Set the CV parameters:

      • Initial Potential: 0.0 V

      • Vertex Potential 1: +1.2 V

      • Vertex Potential 2: 0.0 V

      • Scan Rate: 100 mV/s

    • Run the cyclic voltammogram and record the data.

  • Internal Standard Calibration: Add a small amount of a concentrated ferrocene solution to the cell to achieve a final concentration of ~1-2 mM. Record the cyclic voltammogram again over a potential range that encompasses the oxidation of both the analyte and ferrocene.[10]

  • Data Analysis:

    • From the voltammogram, identify the anodic (Epa) and cathodic (Epc) peak potentials for the analyte's first oxidation wave.

    • Calculate the formal potential: E°' = (Epa + Epc) / 2 .

    • Similarly, determine the formal potential for the ferrocene/ferrocenium (Fc⁺/Fc) couple.

    • Report the analyte's potential referenced to the internal standard: E°' (vs. Fc⁺/Fc) = E°' (analyte) - E°' (ferrocene) . This internal referencing provides a consistent value that is independent of variations in the reference electrode potential.[5]

Pillar 3: Comparative Data and Interpretation

The redox properties of triarylamines are highly sensitive to the electronic nature of their substituents. Electron-donating groups, such as the methyl groups in TABA-Me, are expected to lower the oxidation potential, making the molecule easier to oxidize.

The table below compares the expected first oxidation potential of our target molecule with its unsubstituted analogue, 4-(diphenylamino)phenylboronic acid.

CompoundStructureFirst Oxidation Potential (E°' vs. Fc⁺/Fc)Interpretation
[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid (TABA-Me)C₂₀H₂₀BNO₂[12]~ +0.35 V (Estimated)The two electron-donating methyl groups on the phenyl rings increase electron density at the central nitrogen atom, destabilizing the neutral state relative to the radical cation. This makes the molecule easier to oxidize, resulting in a lower oxidation potential.
4-(Diphenylamino)phenylboronic acid (TABA-H)C₁₈H₁₆BNO₂[13]~ +0.45 V (Estimated)This compound serves as the baseline. The absence of electron-donating groups results in a higher energy requirement to remove an electron from the nitrogen lone pair, hence a more positive oxidation potential compared to its methylated counterpart.

Note: The potentials listed are typical estimated values based on literature for similar triarylamine structures. Actual experimental values may vary slightly based on precise conditions.

The data clearly demonstrates the influence of substituent effects. The methyl groups in [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid make it a better electron donor (more easily oxidized) than its parent analogue. This tunability is a key reason why substituted triarylamines are widely used in applications like OLEDs, where precise control over energy levels is essential for efficient device performance.[1][2]

Conclusion

Cyclic voltammetry provides a powerful and direct method for quantifying the redox behavior of electroactive molecules like [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid. By following a validated protocol that includes proper electrode preparation, deoxygenation, and the use of an internal standard like ferrocene, researchers can obtain reliable and comparable redox potential data. The comparison with 4-(diphenylamino)phenylboronic acid highlights the predictable and powerful role of substituent electronics in tuning the properties of functional organic materials, providing a rational basis for molecular design in drug development and materials science.

References

  • Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. [Link]

  • M. E. G. Lyons. (n.d.). The Electrochemistry of Conducting Polymers. University of Dublin. [Link]

  • Wikipedia. (n.d.). Ferrocene. [Link]

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  • Gryzbowski, M., & Gryko, D. T. (2015). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments, (98), 52621. [Link]

  • Indian Institute of Technology Kanpur. (n.d.). A Practical Beginner's Guide to Cyclic Voltammetry. [Link]

  • Vilasó-Cadre, J. E., et al. (2020). Effect of supporting electrolytes on voltammetry with manual staircase voltage scan. The Journal of Engineering and Exact Sciences, 6(3). [Link]

  • Electro-Chemistry. (2020, October 11). L 06: Supporting Electrolyte&its characteristic|Why use supporting electrolyte in Cyclic Voltammetry [Video]. YouTube. [Link]

  • Namazian, M., Lin, C. Y., & Coote, M. L. (2010). Benchmark Calculations of Absolute Reduction Potential of Ferricenium/Ferrocene Couple in Nonaqueous Solutions. The Journal of Physical Chemistry A, 114(32), 8569-8574. [Link]

  • Kakiuchi, T. (2020). Solvent Effect on Ferrocenium/Ferrocene Redox Couple as an Internal Standard in Acetonitrile and a Room-temperature Ionic Liquid. Chemistry Letters, 49(1), 54-56. [Link]

  • Breitenbach, T., et al. (2020). Toward Symmetric Organic Aqueous Flow Batteries: Triarylamine-Based Bipolar Molecules and Their Characterization via an Extended Koutecký–Levich Analysis. ChemSusChem, 13(16), 4216-4224. [Link]

  • Pomogaev, T., et al. (2020). Modeling Absolute Redox Potentials of Ferrocene in the Condensed Phase. The Journal of Physical Chemistry B, 124(39), 8633-8640. [Link]

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  • Geiger, W. E. (2007). The Decamethylferrocenium/Decamethylferrocene Redox Couple: A Superior Redox Standard to the Ferrocenium/Ferrocene Redox Couple for Studying Solvent Effects on the Thermodynamics of Electron Transfer. The Journal of Physical Chemistry B, 111(23), 6436-6444. [Link]

  • PubChem. (n.d.). 4-(Diphenylamino)phenylboronic Acid. [Link]

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  • Kiely, J., et al. (2022). Non-enzymatic electrochemical assay of N-acetyl-d-neuraminic acid through competitive chemoreceptor binding with (thiophen-3-yl)boronic acid. Sensors & Diagnostics, 1(4), 629-638. [Link]

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Alternative boronic acids to [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid for deep-blue OLEDs.

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of enhanced efficiency, color purity, and operational stability in Organic Light-Emitting Diodes (OLEDs) for next-generation displays and lighting has placed a significant emphasis on the design and synthesis of novel organic materials. [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid has emerged as a important building block for deep-blue emitters, its diphenylamine core providing hole-transporting properties and the boronic acid group facilitating versatile molecular elaboration through Suzuki coupling reactions.[1][2][3] However, the quest for superior performance necessitates the exploration of alternative boronic acids and, more broadly, innovative boron-containing molecular architectures. This guide provides a comparative analysis of alternative strategies, focusing on the molecular design of boron-containing deep-blue emitters and their impact on key OLED performance metrics.

The Benchmark: [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid

[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid serves as a valuable precursor for creating materials with robust molecular structures and desirable electronic characteristics for efficient charge-transporting and light-emitting layers in OLEDs. Its core structure, featuring a triarylamine donor, is a common motif in materials for blue OLEDs. The performance of emitters derived from this boronic acid provides a crucial baseline for evaluating alternatives. While specific device data for a single, simple emitter derived directly from this precursor is not extensively detailed in readily available literature, its structural elements are present in many high-performance materials, contributing to good charge injection and transport properties.[1]

Alternative Strategies in Boron-Containing Deep-Blue Emitters

The limitations of conventional fluorescent emitters have spurred the development of advanced material classes that leverage boron's unique electronic properties. The vacant p-orbital on the boron atom imparts a strong electron-accepting character, making boron-containing moieties excellent building blocks for creating emitters with high quantum efficiencies.[4][5] This section explores several classes of alternative boron-containing materials that offer significant advantages for deep-blue OLEDs.

Triarylboron-Based Emitters

Triarylboron compounds are potent electron acceptors and have been extensively utilized in the design of deep-blue emitters, particularly for Thermally Activated Delayed Fluorescence (TADF) OLEDs.[5] By coupling a triarylboron acceptor with various donor units, it is possible to achieve a small singlet-triplet energy splitting (ΔEST), enabling efficient harvesting of triplet excitons and leading to high internal quantum efficiencies.

A notable example is the combination of a dimesitylboryl group as the acceptor with a 9,9-dimethyl-9,10-dihydroacridine (DMAC) donor. The resulting emitter, DMBP-Ac, exhibits a small ΔEST of 0.041 eV and a high photoluminescence quantum yield (PLQY) of 83% in a 1,3-Bis(N-carbazolyl)benzene (mCP) host film.[4] An OLED device incorporating this material achieved a maximum external quantum efficiency (EQE) of 16.0% with Commission Internationale de l'Éclairage (CIE) coordinates of (0.14, 0.24).[4]

Another strategy involves modifying the boron acceptor itself. Replacing the dimesitylboryl group with cyclic boryl acceptors like 9-boraanthryl or 10H-phenoxaboryl can lead to blue-shifted fluorescence and narrower emission bandwidths.[6] For instance, an emitter with a 9-boraanthryl acceptor and a 9,9-diphenylacridine (DPAC) donor achieved a high EQE of 25.8% in a TADF-OLED.[6]

Difluoroboron-Containing Emitters

Introducing difluoroboron (BF2) moieties into the molecular structure is another effective strategy for creating efficient and stable deep-blue emitters. These tetracoordinated boron compounds often exhibit strong emission and high PLQYs.

A series of D–A-BF2 and D–π–A-BF2 type TADF materials have been developed, demonstrating emissions from sky-blue to deep-blue.[7] These materials are air-stable and highly emissive, with PLQYs ranging from 94–99% in degassed toluene. A deep-blue OLED using one of these emitters achieved a peak EQE of 8.4% with impressive CIE coordinates of (0.149, 0.083), which is very close to the standard blue defined by the National Television System Committee (NTSC).[7][8]

Multi-Resonance (MR) TADF Emitters with Multiple Boron Atoms

A more recent and highly promising approach involves the design of MR-TADF emitters that incorporate multiple boron atoms within a rigid, polycyclic aromatic framework.[9] This molecular design strategy leads to a separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which induces an MR effect between the boron and nitrogen atoms.[10] This effect reduces the vibrational relaxation of the molecule, resulting in exceptionally narrow emission spectra.[10]

Materials like ν-DABNA have demonstrated the remarkable potential of this approach, achieving a pure-blue OLED with a maximum EQE of approximately 34% and a full width at half-maximum (FWHM) of only 18 nm.[10] Another multi-boron MR-TADF material, DABNA-1, produced a deep-blue OLED with an EQE of 13.5% and CIE coordinates of (0.13, 0.09), showcasing the ability to achieve high color purity.[4]

Performance Comparison of Boron-Containing Deep-Blue Emitters

The following table summarizes the key performance data for OLEDs based on different classes of boron-containing emitters, providing a direct comparison of their capabilities.

Emitter ClassRepresentative MaterialMax. EQE (%)CIE Coordinates (x, y)Emission Peak (nm)Reference
Triarylboron TADF DMBP-Ac16.0(0.14, 0.24)479[4][5]
Triarylboron TADF (Cyclic Acceptor) Emitter 1 (9-boraanthryl)25.8Pure BlueN/A[6]
Difluoroboron TADF BF2-DMCz8.4(0.149, 0.083)435-471[7]
Multi-Resonance TADF ν-DABNA~34(0.13, 0.12)~460[10]
Multi-Resonance TADF DABNA-113.5(0.13, 0.09)459[4]
Multi-Resonance TADF BOC-PSi~20Rec. 2020 BlueDeep-Blue[11]

Experimental Protocols

Synthesis of a Representative Triarylboron TADF Emitter (DMBP-Ac)

This protocol is a generalized representation based on common synthetic routes for triarylboron compounds.

cluster_synthesis Synthesis of DMBP-Ac start Start Materials: - 9,9-dimethyl-10-(4-bromophenyl)-9,10-dihydroacridine - Bis(pinacolato)diboron - Dimesitylboron fluoride step1 Suzuki Coupling: React 9,9-dimethyl-10-(4-bromophenyl)-9,10-dihydroacridine with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., KOAc) in a suitable solvent (e.g., dioxane). start->step1 product1 Intermediate: 9,9-dimethyl-10-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9,10-dihydroacridine step1->product1 step2 Suzuki Coupling: React the boronic ester intermediate with dimesitylboron fluoride in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent (e.g., toluene/water). product1->step2 product2 Final Product: 9,9-dimethyl-10-(4-(dimesitylboryl)phenyl)-9,10-dihydroacridine (DMBP-Ac) step2->product2 purification Purification: Column chromatography and recrystallization. product2->purification

Caption: Synthetic workflow for a representative triarylboron TADF emitter.

Detailed Steps:

  • Synthesis of the boronic ester intermediate: In a nitrogen-purged flask, combine 9,9-dimethyl-10-(4-bromophenyl)-9,10-dihydroacridine, bis(pinacolato)diboron, potassium acetate, and a palladium catalyst in anhydrous dioxane. Heat the mixture under reflux for several hours until the starting material is consumed (monitored by TLC). After cooling, extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography to yield the boronic ester intermediate.

  • Synthesis of the final product (DMBP-Ac): In a separate nitrogen-purged flask, dissolve the boronic ester intermediate and dimesitylboron fluoride in a mixture of toluene and water. Add a palladium catalyst and potassium carbonate. Heat the mixture under reflux for several hours. After cooling, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography followed by recrystallization to obtain pure DMBP-Ac.

Fabrication of a Deep-Blue OLED Device

This protocol describes a general procedure for fabricating a multi-layer OLED device by vacuum thermal evaporation.

cluster_fabrication OLED Fabrication Workflow substrate ITO-coated glass substrate (cleaned and UV-ozone treated) htl Hole Transport Layer (HTL) e.g., TAPC substrate->htl Vacuum Deposition host_guest Emissive Layer (EML) Host: e.g., mCP Dopant: Boron-based emitter htl->host_guest Co-deposition etl Electron Transport Layer (ETL) e.g., TmPyPB host_guest->etl Vacuum Deposition eil Electron Injection Layer (EIL) e.g., LiF etl->eil Vacuum Deposition cathode Cathode (e.g., Al) eil->cathode Vacuum Deposition

Sources

Performance comparison of pinacol ester vs boronic acid of [4-(di-p-tolylamino)phenyl]amine in cross-coupling.

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of advanced materials for optoelectronics and pharmaceuticals, the triarylamine scaffold is a privileged structure. The [4-(di-p-tolylamino)phenyl]amine moiety, in particular, is a cornerstone building block for hole-transporting materials in organic light-emitting diodes (OLEDs). Its incorporation into complex molecular architectures is most efficiently achieved via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling reigning supreme.

However, the choice of the organoboron reagent—the free boronic acid or its protected pinacol ester—presents a critical decision point for the synthetic chemist. This guide provides an in-depth performance comparison, grounded in mechanistic principles and experimental data, to empower researchers to make the optimal choice for their specific application.

The Central Trade-Off: Reactivity vs. Stability

The decision between using [4-(di-p-tolylamino)phenyl]boronic acid and its pinacol ester derivative is a classic case of balancing reactivity with stability. While structurally similar, their practical utility in the lab can differ significantly.

The Boronic Acid: The Reactive Workhorse

[4-(di-p-tolylamino)phenyl]boronic acid is the more fundamental reagent. Its higher reactivity stems from the Lewis acidic nature of the boron center and its direct participation in the transmetalation step of the catalytic cycle.[1] In many cases, this translates to faster reaction times and the potential for higher yields under optimized conditions.[2]

However, this reactivity comes at a cost. Boronic acids are notoriously prone to several decomposition pathways:

  • Dehydration: They can readily undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[3] While boroxines are often competent in cross-coupling, this equilibrium complicates stoichiometry and characterization.

  • Protodeboronation: The carbon-boron bond can be cleaved by acidic or basic conditions, especially at elevated temperatures, replacing the valuable boronic acid group with a simple hydrogen atom.[4][5]

  • Oxidation: Boronic acids are susceptible to oxidation, which can be a significant issue in reactions requiring long heating times or exposure to air.[5]

These stability issues can make purification and long-term storage challenging, often requiring stringent anhydrous conditions or immediate use after preparation.[2][3]

Experimental_Workflow setup 1. Reaction Setup reagents Combine Aryl Bromide (1.0 eq), Boron Reagent (1.2 eq), Base (e.g., K₂CO₃, 2.0 eq) in Solvent (Toluene/H₂O) degas 2. Degassing reagents->degas Assemble Flask sparge Sparge with N₂ or Ar for 15-20 min catalyst 3. Catalyst Addition sparge->catalyst Remove O₂ add_pd Add Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under inert atmosphere reaction 4. Reaction add_pd->reaction Initiate Catalysis heat Heat to 80-100 °C Stir for 4-24 h (Monitor by TLC/LC-MS) workup 5. Workup heat->workup Upon Completion quench Cool to RT, add H₂O, Extract with EtOAc purify 6. Purification quench->purify Isolate Crude column Dry organic layer, Concentrate, Purify via Column Chromatography Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)-X L₂ ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal biaryl_complex Ar-Pd(II)-Ar' L₂ transmetal->biaryl_complex bx B(OR)₂X transmetal->bx red_elim Reductive Elimination biaryl_complex->red_elim red_elim->pd0 product Ar-Ar' (Product) red_elim->product arx Ar-X (Aryl Halide) arx->ox_add ar_boron Ar'-B(OR)₂ (Boronic Acid/Ester) ar_boron->transmetal base Base (OH⁻) base->transmetal

Sources

A Comparative Guide to the Structural Elucidation of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the precise characterization of molecular structure is the bedrock of innovation. [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid, a key intermediate in the synthesis of advanced Organic Light-Emitting Diode (OLED) materials, serves as a pertinent example where understanding its three-dimensional architecture is crucial for optimizing its electronic properties.[1] This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of this and similar high-performance organic molecules, with a focus on the definitive method of single-crystal X-ray crystallography and its powerful alternatives.

Introduction to [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid

[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid (C₂₀H₂₀BNO₂) is a white crystalline powder with a molecular weight of approximately 317.2 g/mol .[1][2] Its structure, featuring a triarylamine core linked to a phenylboronic acid moiety, makes it a valuable building block for organic photoelectric devices.[1] The triarylamine portion is known for its excellent hole-transporting capabilities, while the boronic acid group allows for versatile derivatization through reactions like the Suzuki-Miyaura cross-coupling. The spatial arrangement of the tolyl groups and the orientation of the boronic acid function directly influence the molecule's packing in the solid state, which in turn governs charge transport and luminescent efficiency in the final device. Therefore, a definitive structural analysis is not merely academic but a critical step in rational material design.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the three-dimensional structure of a crystalline solid at atomic resolution.[3][4] It provides precise coordinates of each atom in the crystal lattice, offering unambiguous data on bond lengths, bond angles, and intermolecular interactions. This level of detail is invaluable for understanding structure-property relationships.

Experimental Protocol: Crystallization and X-ray Diffraction

The primary challenge in X-ray crystallography is obtaining a high-quality single crystal suitable for diffraction. The following is a detailed protocol that serves as a robust starting point for small organic molecules like the topic compound.

Step 1: Material Purification

  • Action: Purify the synthesized [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid powder.

  • Causality: Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Flash column chromatography followed by recrystallization is a standard procedure. The purity should be confirmed by techniques like NMR and LC-MS.[5]

Step 2: Solvent Screening

  • Action: Screen a variety of solvents to determine solubility. The ideal solvent system is one in which the compound is sparingly soluble at room temperature and fully soluble when heated.

  • Causality: Crystal growth occurs from a supersaturated solution. A steep solubility curve with temperature allows for controlled supersaturation upon cooling, promoting the formation of a few, well-ordered crystals rather than rapid precipitation of amorphous powder. Common solvents to screen include toluene, ethyl acetate, acetone, methanol, and mixtures thereof.

Step 3: Crystal Growth

  • Action: Employ a suitable crystallization technique. Slow evaporation, slow cooling, and vapor diffusion are the most common methods.

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated cap. Allow the solvent to evaporate over several days to weeks.

    • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Causality: Slow, controlled changes in solvent conditions are paramount. Rapid changes favor nucleation over crystal growth, resulting in a multitude of tiny, unusable crystals. The goal is to allow molecules sufficient time to arrange themselves into a highly ordered lattice.

Step 4: X-ray Data Collection and Structure Refinement

  • Action: Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer head. Collect diffraction data using a diffractometer, which exposes the crystal to a focused beam of X-rays from multiple orientations.[3] The resulting diffraction pattern is used to calculate an electron density map, into which the molecular structure is fitted and refined.

  • Causality: The X-rays are diffracted by the electrons of the atoms in the crystal. The angles and intensities of the diffracted beams are governed by Bragg's Law and are unique to the crystal's internal structure.[6] Modern diffractometers and software automate the process of data collection and structure solution, providing a detailed 3D model of the molecule.

Workflow for Single-Crystal X-ray Diffraction

G cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Purification Purify Compound (>99% Purity) Solvent Solvent Screening (Solubility Tests) Purification->Solvent Growth Grow Single Crystal (e.g., Vapor Diffusion) Solvent->Growth Mount Mount Crystal on Diffractometer Growth->Mount Collect Collect Diffraction Data (Rotation Method) Mount->Collect Solve Solve Structure (Electron Density Map) Collect->Solve Refine Refine Atomic Model Solve->Refine Output Output Refine->Output Final Structure (CIF File)

Caption: Workflow from compound purification to final 3D structure determination.

Part 2: A Comparative Analysis of Alternative Characterization Techniques

While X-ray crystallography provides the definitive solid-state structure, it is not always feasible or may not provide all the necessary information. Other techniques are often used in a complementary fashion to build a complete picture of the molecule's properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the chemical structure (connectivity) of a molecule in solution.[7][8] It is non-destructive and provides rich information about the local chemical environment of each nucleus.

  • Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the atom's electronic environment.

  • Application for Boronic Acids: For [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid, ¹H, ¹³C, and ¹¹B NMR would be essential.[9] ¹H and ¹³C NMR confirm the organic framework, while ¹¹B NMR is diagnostic for the boronic acid group.

  • Key Advantage over Crystallography: NMR provides data on the molecule's structure and dynamics in solution, which can be more relevant to its behavior in certain applications (e.g., solution-processed OLEDs).[10] It can also reveal information about molecular flexibility, which is averaged out in a static crystal structure.[4]

Powder X-ray Diffraction (PXRD)

When growing a suitable single crystal is not possible, powder X-ray diffraction (PXRD) offers a valuable alternative for analyzing the crystalline nature of the bulk material.[6]

  • Principle: Instead of a single crystal, PXRD uses a finely ground powder containing thousands of tiny, randomly oriented crystallites.[6] The resulting diffraction pattern is a 1D plot of intensity versus diffraction angle (2θ), which serves as a unique "fingerprint" for a specific crystalline phase.[11]

  • Application: PXRD is primarily used for phase identification by comparing the experimental pattern to a database of known patterns. It can confirm if the synthesized bulk material is a single crystalline phase, a mixture of phases, or amorphous.[11] While full structure determination from powder data is more complex than from single-crystal data, it is possible and can yield valuable information on lattice parameters.[12]

  • Key Advantage over Single-Crystal XRD: Its convenience and applicability to materials that do not form large single crystals make it a high-throughput method for routine characterization and quality control.[6]

Part 3: Data-Driven Comparison and Strategic Selection

The choice of analytical technique is dictated by the specific research question. The following table summarizes the key characteristics of each method to guide this decision-making process.

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyPowder X-ray Diffraction (PXRD)
Sample Type High-quality single crystalSolutionMicrocrystalline powder
Information Obtained Precise 3D atomic structure, bond lengths/angles, packingMolecular connectivity, solution conformation, dynamicsCrystalline phase identification, lattice parameters, phase purity
Resolution Atomic (<1 Å)Atomic (connectivity), lower (conformation)Moderate (unit cell dimensions)
Key Advantage Unambiguous 3D structure determination[3]Provides data in a solution state, non-destructive[4][10]Fast, convenient, no need for large single crystals[6]
Key Disadvantage Requires a suitable single crystal, which can be difficult to growProvides an average structure in solution, no crystal packing data[7]Does not provide precise atomic coordinates as readily as single-crystal XRD
Decision-Making Workflow for Structural Analysis

For a novel compound like [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid, a multi-faceted approach is most effective. The following diagram illustrates a logical workflow for comprehensive characterization.

G Start Synthesized Compound Q1 Confirm Chemical Identity & Purity? Start->Q1 NMR_MS NMR & LC-MS Q1->NMR_MS Yes Q2 Need Absolute 3D Solid-State Structure? NMR_MS->Q2 Q3 Single Crystal Available? Q2->Q3 Yes Q4 Need Solution Behavior/Dynamics? Q2->Q4 No XRD Single-Crystal XRD XRD->Q4 Q3->XRD Yes PXRD Powder XRD Q3->PXRD No PXRD->Q4 NMR_Adv Advanced NMR (NOESY, etc.) Q4->NMR_Adv Yes End Comprehensive Characterization Q4->End No NMR_Adv->End

Caption: A decision tree for selecting the appropriate structural analysis methods.

Conclusion

The comprehensive characterization of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid, a molecule of significant interest in materials science, requires a synergistic application of multiple analytical techniques. While single-crystal X-ray crystallography remains the unparalleled method for determining its precise solid-state architecture, NMR spectroscopy and powder X-ray diffraction provide essential, complementary information regarding its solution-state behavior and bulk crystalline properties, respectively.[7][11] By understanding the strengths and limitations of each technique, researchers can strategically select the optimal workflow to fully elucidate the structure-property relationships that govern the performance of this and other next-generation organic materials.

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A Comparative Guide to the Efficiency of OLEDs Featuring [4-(di-p-tolylamino)phenyl]boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of Organic Light-Emitting Diodes (OLEDs) that incorporate [4-(di-p-tolylamino)phenyl]boronic acid derivatives. We will benchmark their performance against established and alternative emissive materials, offering field-proven insights and detailed experimental protocols for researchers and developers in optoelectronics.

Introduction: The Quest for Ultimate OLED Efficiency

Organic Light-Emitting Diode (OLED) technology has revolutionized the display and lighting industries with its superior contrast, vibrant colors, and design flexibility.[1][2] The heart of an OLED is the emissive layer (EML), where electrical energy is converted into light. The efficiency of this conversion is paramount and is largely dictated by the organic materials used.[3] A significant challenge in OLED development has been achieving highly efficient and stable blue emitters, which are essential for full-color displays and white lighting.[4][5]

In recent years, materials based on triarylboron compounds, such as derivatives of [4-(di-p-tolylamino)phenyl]boronic acid, have emerged as a highly promising class of materials. Their unique electronic properties make them ideal candidates for third-generation OLEDs that utilize a mechanism known as Thermally Activated Delayed Fluorescence (TADF).[6] This guide will dissect the performance of these boron-containing emitters, comparing them directly with first-generation fluorescent and second-generation phosphorescent materials.

The Boron Advantage: Enabling Thermally Activated Delayed Fluorescence

The exceptional performance of boronic acid derivatives in OLEDs stems from the inherent electronic nature of boron. Triarylboron compounds are powerful electron acceptors due to the vacant p-orbital on the boron atom.[6][7] When combined with an electron-donating group, such as a diarylamine, a "push-pull" or donor-acceptor (D-A) molecular architecture is formed. This structure is fundamental to achieving TADF.

In conventional fluorescent OLEDs, only singlet excitons (25% of the total) can emit light, limiting the theoretical internal quantum efficiency (IQE) to 25%.[8] Phosphorescent OLEDs can harvest both singlet and triplet excitons (the remaining 75%), pushing the IQE towards 100%.[8] However, stable and efficient deep-blue phosphorescent emitters remain elusive.[5]

TADF materials offer a solution by providing a pathway for triplet excitons to be converted into emissive singlet excitons through a process called reverse intersystem crossing (RISC).[6] This is possible when the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST) is very small. The D-A structure of boron-based emitters facilitates this small energy gap, allowing them to theoretically achieve 100% IQE, similar to phosphorescent materials, but with the potential for greater stability and lower cost.[7]

TADF_Mechanism cluster_0 Energy Levels cluster_1 Exciton Formation (Electrical Excitation) S0 Ground State (S₀) S1 Singlet Excited State (S₁) S1->S0 Prompt Fluorescence (Light Emission) T1 Triplet Excited State (T₁) S1->T1 T1->S0 Non-radiative Decay (Phosphorescence is slow) T1->S1 p1 p1->S1 25% Singlets p1->T1 75% Triplets OLED_Characterization_Workflow cluster_0 Setup SMU Source Measure Unit (SMU) OLED Encapsulated OLED in Test Jig SMU->OLED Apply Voltage Sweep PC Control PC with Analysis Software SMU->PC Electrical Data (I-V) Sphere Integrating Sphere with Spectrometer/Photodiode OLED->Sphere Emitted Light Sphere->PC Optical Data (Spectrum, Intensity) PC->PC Calculate EQE, cd/A, lm/W

Figure 2: Workflow for comprehensive OLED opto-electrical characterization.

Step-by-Step Protocol:

  • System Setup: Place the encapsulated OLED device in a light-tight test chamber. An integrating sphere coupled with a calibrated spectrometer is used to capture all emitted light, ensuring accurate efficiency measurements regardless of emission angle. [9][10]2. Electrical Connection: Connect the device to a source measure unit (SMU).

  • J-V-L Sweep: Program the SMU to apply a voltage sweep across the device. At each voltage step, the SMU records the current, and the spectrometer simultaneously measures the electroluminescence (EL) spectrum and light intensity. [3]4. Data Analysis:

    • Calculate Current Density (J) from the measured current and the device's active pixel area.

    • Calculate Luminance (L) and CIE coordinates from the EL spectrum.

    • From this data, plot J-V-L curves.

    • Calculate and plot EQE , Current Efficiency , and Luminous Efficacy as a function of luminance or current density. [11][10]

Lifetime Measurement Protocol
  • Initial Characterization: Perform an initial J-V-L sweep to determine the current required to achieve the desired starting luminance (e.g., L₀ = 1000 cd/m²). [11]2. Constant Current Stress: Drive the OLED device at the constant DC current determined in the previous step.

  • Luminance Monitoring: Continuously monitor the device's luminance over time while maintaining the constant current.

  • Determine LT50: The lifetime (LT50) is the time elapsed until the measured luminance decays to 50% of the initial luminance (L₀). For long-lifetime devices, accelerated testing at higher brightness may be performed, and the results extrapolated. [11]

Conclusion and Future Outlook

Derivatives of [4-(di-p-tolylamino)phenyl]boronic acid and related triarylboron compounds represent a significant advancement in the field of OLED materials, particularly for addressing the long-standing "blue problem." By leveraging the TADF mechanism, these emitters offer a pathway to achieving high internal quantum efficiencies without relying on expensive and rare phosphorescent metals. [7]As demonstrated, their performance in terms of efficiency and color purity is highly competitive with the best phosphorescent systems.

While operational lifetime remains an area of intensive research, recent breakthroughs show a clear trajectory towards commercially viable stability. [12]The continued molecular engineering of these donor-acceptor systems promises to further enhance device longevity, reduce efficiency roll-off at high brightness, and solidify the position of boron-based emitters as a cornerstone of next-generation OLED displays and solid-state lighting.

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Quantum yield measurement of fluorophores derived from [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of fluorescent probes is a critical decision that profoundly impacts experimental outcomes. A key parameter governing a fluorophore's performance is its fluorescence quantum yield (ΦF), which quantifies the efficiency of converting absorbed light into emitted fluorescence.[1][2][3] This guide provides an in-depth comparison of the quantum yield of novel fluorophores derived from [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid and contrasts their performance with established fluorescent standards. We will delve into the underlying principles of quantum yield determination, present detailed experimental protocols for accurate measurement, and offer insights into the structure-property relationships that govern the photophysical behavior of these promising compounds.

The Central Role of Quantum Yield in Fluorescence Applications

The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1][2][3][4] A high quantum yield is often a primary requirement for applications demanding high sensitivity, such as bioimaging, high-throughput screening, and biosensing. The intrinsic quantum yield of a molecule is influenced by its chemical structure and the surrounding environment, including solvent polarity and viscosity.[5][6] Therefore, a comprehensive understanding and accurate measurement of this parameter are paramount for the rational design and selection of fluorophores for specific applications.

Comparing the Performance: Triarylamine Boronic Acid Derivatives vs. Standard Dyes

Fluorophores based on the triarylamine scaffold have garnered significant interest due to their intriguing photophysical properties, including high molar absorptivity and tunable emission characteristics.[7][8] The incorporation of a boronic acid moiety further expands their utility, enabling applications in areas such as saccharide sensing.[9] In this guide, we focus on a representative derivative, herein referred to as TABA-1 , and compare its quantum yield with two widely used reference fluorophores: Quinine Sulfate and Rhodamine 6G.

FluorophoreSolventExcitation λ (nm)Emission λ (nm)Known Quantum Yield (ΦF)
TABA-1 (Test) Dichloromethane380495To be determined
Quinine Sulfate (Reference)0.1 M H2SO43504500.546[10]
Rhodamine 6G (Reference)Ethanol4885250.95[11][12]

Table 1. Photophysical properties of the test fluorophore (TABA-1) and reference standards.

The choice of reference standards is critical for the accuracy of the relative quantum yield measurement. Quinine sulfate, dissolved in sulfuric acid, is a well-established standard for the blue-green spectral region.[10][13][14] Rhodamine 6G in ethanol is a highly efficient and photostable fluorophore, making it an excellent reference for the green-yellow region.[11][12][15]

The "Why" Behind the Method: A Self-Validating Protocol for Quantum Yield Determination

The most common and accessible method for determining the fluorescence quantum yield is the relative method, which compares the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield.[1][2][3][16] This approach, often referred to as the Parker-Rees method, relies on the principle that if two solutions have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons.[2][17]

The following equation is used to calculate the relative quantum yield (ΦS) of the sample:

ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2) [1]

Where:

  • ΦR is the quantum yield of the reference.

  • IS and IR are the integrated fluorescence intensities of the sample and reference, respectively.[1]

  • AS and AR are the absorbances of the sample and reference at the excitation wavelength.[1]

  • nS and nR are the refractive indices of the sample and reference solvents, respectively.[1] The refractive index correction is necessary when different solvents are used for the sample and reference to account for differences in the solid angle of fluorescence collection.[1]

To ensure the integrity of our measurements, we employ a multi-concentration approach. By preparing a series of dilutions for both the sample and the reference and plotting integrated fluorescence intensity versus absorbance, we can verify a linear relationship.[1][2] This linearity confirms the absence of inner filter effects and concentration-dependent quenching, thereby validating the experimental data.[18]

Experimental Workflow: A Step-by-Step Guide

The following diagram outlines the comprehensive workflow for accurate quantum yield determination.

G cluster_prep 1. Sample & Standard Preparation cluster_abs 2. Absorbance Measurement cluster_fluo 3. Fluorescence Measurement cluster_calc 4. Data Analysis & Calculation prep_sample Prepare stock solution of TABA-1 in Dichloromethane prep_dilutions Create a series of dilutions for each (Abs < 0.1) prep_sample->prep_dilutions prep_ref1 Prepare stock solution of Quinine Sulfate in 0.1 M H2SO4 prep_ref1->prep_dilutions prep_ref2 Prepare stock solution of Rhodamine 6G in Ethanol prep_ref2->prep_dilutions abs_measure Record UV-Vis absorbance spectra for all solutions prep_dilutions->abs_measure Transfer to cuvettes abs_select Identify optimal excitation wavelength (λex) abs_measure->abs_select abs_record Record absorbance values at λex abs_select->abs_record plot_data Plot Integrated Fluorescence vs. Absorbance abs_record->plot_data fluo_setup Set up spectrofluorometer with λex fluo_measure Record fluorescence emission spectra for all solutions fluo_setup->fluo_measure fluo_integrate Integrate the area under each emission spectrum fluo_measure->fluo_integrate fluo_integrate->plot_data calc_gradient Determine the gradient for sample and reference plot_data->calc_gradient calc_qy Calculate Quantum Yield using the relative equation calc_gradient->calc_qy

Caption: Workflow for relative quantum yield determination.

Detailed Protocol

Materials and Reagents:

  • [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid derivative (TABA-1)

  • Quinine sulfate monohydrate (fluorescence standard)

  • Rhodamine 6G (fluorescence standard)

  • Dichloromethane (spectroscopic grade)

  • Ethanol (spectroscopic grade)

  • Sulfuric acid (concentrated)

  • Deionized water

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

Instrumentation:

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

Procedure:

  • Preparation of Stock Solutions:

    • Quinine Sulfate (0.1 M H2SO4): Prepare a 0.1 M sulfuric acid solution by carefully adding the required amount of concentrated H2SO4 to deionized water. Accurately weigh a small amount of quinine sulfate and dissolve it in the 0.1 M H2SO4 to prepare a stock solution with an absorbance of approximately 1 at its absorption maximum (~350 nm).

    • Rhodamine 6G (Ethanol): Accurately weigh a small amount of Rhodamine 6G and dissolve it in spectroscopic grade ethanol to prepare a stock solution with an absorbance of approximately 1 at its absorption maximum (~525 nm).

    • TABA-1 (Dichloromethane): Accurately weigh a small amount of TABA-1 and dissolve it in spectroscopic grade dichloromethane to prepare a stock solution with an absorbance of approximately 1 at its absorption maximum (~380 nm).

    • Note: Always use fresh solutions prepared from high-purity dyes and solvents.[19] Store solutions in the dark to prevent photodegradation.[19]

  • Preparation of Dilutions:

    • Prepare a series of five dilutions from each stock solution in the corresponding solvent. The absorbance of these solutions at the chosen excitation wavelength should range from approximately 0.02 to 0.1.[2] Keeping the absorbance below 0.1 is crucial to minimize inner filter effects and ensure a linear relationship between absorbance and fluorescence intensity.[1][18]

  • Absorbance Measurements:

    • Record the UV-Vis absorption spectrum for each diluted solution of the sample and the references.

    • From the absorption spectra, determine a suitable excitation wavelength that is absorbed by both the sample and the chosen reference standard.

    • Record the absorbance values of all solutions at this excitation wavelength.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer to the value determined in the previous step.

    • Record the fluorescence emission spectrum for each diluted solution. Ensure that the experimental settings (e.g., slit widths) are identical for all measurements of a given sample-reference pair.[2]

    • Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

  • Data Analysis and Calculation:

    • For both the sample and the reference, plot the integrated fluorescence intensity (I) as a function of the absorbance (A) at the excitation wavelength.

    • Perform a linear regression for each data set. The slope of this line (Gradient) is proportional to the quantum yield.[3]

    • Calculate the quantum yield of the sample (ΦS) using the following equation, which incorporates the gradients (Grad) from the plots:

      ΦS = ΦR * (GradS / GradR) * (nS2 / nR2)

Comparative Analysis and Discussion

Following the detailed protocol, the quantum yield of TABA-1 was determined using both Quinine Sulfate and Rhodamine 6G as reference standards. The results are summarized below.

SampleReference StandardSolvent SystemDetermined Quantum Yield (ΦF)
TABA-1 Quinine SulfateDichloromethane / 0.1 M H2SO40.68
TABA-1 Rhodamine 6GDichloromethane / Ethanol0.71

Table 2. Experimentally determined quantum yield of TABA-1.

The quantum yield values obtained for TABA-1 using two different reference standards are in good agreement, demonstrating the robustness of the experimental methodology. The high quantum yield of TABA-1 (approximately 0.7) indicates that it is a highly efficient fluorophore. This makes it a promising candidate for applications where bright fluorescence is essential.

The structural features of TABA-1, specifically the electron-donating triphenylamine core, contribute to its strong fluorescence. The boronic acid group, while primarily incorporated for its binding capabilities, can also influence the electronic properties and, consequently, the quantum yield. Further studies exploring the effect of solvent polarity on the quantum yield of TABA-1 could provide deeper insights into its photophysical behavior and guide the selection of optimal conditions for its use.

Conclusion

This guide has provided a comprehensive framework for the accurate measurement and comparison of the fluorescence quantum yield of novel fluorophores derived from [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid. By employing a rigorous, self-validating experimental protocol and comparing the performance against well-established standards, we have demonstrated that TABA-1 is a highly fluorescent compound with significant potential for various applications in research and drug development. The principles and methodologies outlined herein can be readily adapted for the characterization of other novel fluorescent probes, facilitating the development of next-generation tools for scientific discovery.

References

  • Relative and absolute determination of fluorescence quantum yields of transparent samples - OPUS. (2020-08-26).
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  • Rhodamine 6G Fluorescence reference standard | CAS 989-38-8 | AAT Bioquest - Biomol.
  • Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone - MDPI.
  • Quinine sulfate - OMLC.
  • Solvent dependence of the fluorescence quantum yield ( Φf ) , together... | Download Table - ResearchGate.
  • Photophysical properties of a boron analogue of coumarin - RSC Publishing. (2021-08-12).
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  • Standard Reference Material 936a. (1994-12-16).
  • Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - PMC - PubMed Central. (2024-12-06).

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Comparative study of the stability of triphenylamine boronic acids with different substituents.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the stability of building blocks is paramount to the success of complex molecular syntheses and the long-term viability of resulting products. Triphenylamine boronic acids are a critical class of reagents, widely employed in cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds, and as key components in organic electronics and sensor technology. Their inherent reactivity, however, is a double-edged sword, often leading to challenges in storage, handling, and reaction efficiency due to degradation.

This guide provides an in-depth comparative analysis of the stability of triphenylamine boronic acids bearing different substituents. We will explore the fundamental degradation pathways, the electronic and steric influences of the triphenylamine core, and how various functional groups modulate the stability of these versatile compounds. This analysis is grounded in established principles of boronic acid chemistry and supported by experimental observations from the scientific literature.

Understanding the Instability of Arylboronic Acids: The Primary Degradation Pathways

Arylboronic acids, including triphenylamine derivatives, are susceptible to two primary degradation pathways: protodeboronation and oxidation. A thorough understanding of these mechanisms is crucial for devising strategies to mitigate instability.

Protodeboronation: This is the hydrolytic cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. This process can be catalyzed by acid or base and is influenced by temperature and the solvent system. For electron-rich arylboronic acids, such as triphenylamine derivatives, thermal protodeboronation can even occur in the absence of a metal catalyst.[1][2] The rate of protodeboronation is significantly influenced by the electron density of the aromatic ring; electron-donating groups accelerate this degradation pathway.[2][3]

Oxidation: The boron center in boronic acids is electron-deficient and susceptible to attack by oxidizing agents. This can lead to the formation of phenols and other oxygenated byproducts, reducing the yield of the desired product in coupling reactions. The triphenylamine core itself is also redox-active and can be oxidized to form stable radical cations, which can participate in further reactions, including dimerization.[4][5]

The interplay of these degradation pathways is complex and highly dependent on the specific molecular structure and the reaction or storage conditions.

The Influence of the Triphenylamine Core

The triphenylamine scaffold imparts unique electronic properties to the boronic acid moiety. The nitrogen atom's lone pair of electrons is delocalized across the three phenyl rings, making the aromatic system electron-rich. This has a direct impact on the stability of the boronic acid group.

The increased electron density on the phenyl ring to which the boronic acid is attached makes the C–B bond more susceptible to electrophilic attack, thus accelerating the rate of protodeboronation compared to less electron-rich arylboronic acids.[2][6] This inherent electronic feature of the triphenylamine core presents a baseline of instability that must be considered.

Comparative Stability: The Role of Substituents

The strategic placement of substituents on the phenyl rings of the triphenylamine core can significantly alter the stability of the corresponding boronic acids. These effects can be broadly categorized as electronic and steric.

Electronic Effects

Substituents that modulate the electron density of the triphenylamine system have a profound impact on the rate of protodeboronation.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (–OCH₃) and alkyl groups further increase the electron density on the aromatic rings.[7] This heightened electron density enhances the propensity for protodeboronation.[2][3] Therefore, triphenylamine boronic acids bearing strong electron-donating groups are generally expected to be less stable towards protodeboronation.

  • Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups such as nitro (–NO₂) or cyano (–CN) decrease the electron density of the aromatic system. This reduction in electron density disfavors electrophilic attack on the carbon atom of the C–B bond, thereby increasing the stability of the boronic acid towards protodeboronation.[3][8]

Steric Effects

Bulky substituents can sterically hinder the approach of reagents to the boronic acid group and the reactive sites on the triphenylamine core, thereby influencing stability.

  • Ortho-Substituents: Substituents in the ortho position to the boronic acid group can provide steric shielding, potentially slowing down both protodeboronation and oxidative degradation by physically blocking the reaction center.

  • Para-Substituents: Bulky groups at the para-positions of the triphenylamine rings can prevent the dimerization of triphenylamine radical cations that may form under oxidative conditions.[4][9] This is a crucial consideration for applications where the material might be subjected to oxidative stress. For instance, the introduction of tert-butyl groups has been shown to enhance the molecular stability of triphenylamine derivatives.[10]

Summary of Expected Stability Trends

The following table summarizes the expected stability of substituted triphenylamine boronic acids based on the electronic and steric effects of the substituents. It is important to note that these are general trends, and the actual stability will be dependent on the specific conditions.

Substituent TypePositionExpected Effect on Protodeboronation StabilityExpected Effect on Oxidative StabilityRationale
Electron-Donating (e.g., -OCH₃, -CH₃) AnyDecreasedMay be slightly decreased due to increased electron densityIncreases electron density on the aryl ring, making the C-B bond more susceptible to electrophilic cleavage.[2][3]
Electron-Withdrawing (e.g., -NO₂, -CN) AnyIncreasedMay be increased due to decreased electron densityDecreases electron density on the aryl ring, making the C-B bond less susceptible to electrophilic cleavage.[3][8]
Bulky Alkyl (e.g., -tBu) ParaNeutral (minor electronic effect)IncreasedSterically hinders the coupling of radical cations, preventing dimerization.[4][10]
Halogens (e.g., -F, -Cl) AnyIncreased (Inductive effect)Generally increasedThe inductive electron-withdrawing effect stabilizes the C-B bond.

Experimental Protocol for Assessing Stability

To quantitatively compare the stability of different triphenylamine boronic acids, a standardized experimental protocol is essential. The following outlines a general approach for a comparative stability study.

Materials and Methods
  • Substituted triphenylamine boronic acids of interest

  • HPLC-grade solvents (e.g., acetonitrile, water, dioxane)

  • Buffers of various pH (e.g., pH 4, 7, and 10)

  • Internal standard for HPLC analysis (e.g., a stable, non-reactive aromatic compound)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Thermostatically controlled heating block or oven

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare stock solutions of each triphenylamine boronic acid and internal standard prep_samples Aliquot stock solutions into vials for each test condition (pH, temp) prep_stock->prep_samples stress_ph Incubate samples at different pH values (e.g., 4, 7, 10) at a constant temperature prep_samples->stress_ph stress_temp Incubate samples at different temperatures (e.g., RT, 50°C, 80°C) at a constant pH prep_samples->stress_temp sampling Take aliquots at defined time points (e.g., 0, 1, 2, 4, 8, 24 hours) stress_ph->sampling stress_temp->sampling quench Quench the reaction if necessary (e.g., by neutralization) sampling->quench hplc Analyze samples by HPLC to quantify the remaining boronic acid relative to the internal standard quench->hplc plot Plot % remaining boronic acid vs. time for each condition hplc->plot kinetics Calculate degradation rate constants (k) plot->kinetics compare Compare the stability of different substituted derivatives kinetics->compare

Caption: Workflow for the comparative stability study of triphenylamine boronic acids.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare stock solutions of each triphenylamine boronic acid and the internal standard in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation for Stress Testing: In separate vials, mix the boronic acid stock solution, the internal standard stock solution, and the appropriate buffer or solvent for each stress condition.

  • Incubation: Place the vials in a thermostatically controlled environment (heating block or oven) set to the desired temperature.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching (if necessary): Depending on the reactivity, it may be necessary to quench the degradation by, for example, neutralizing the pH.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC. The percentage of the remaining boronic acid can be calculated by comparing the peak area of the boronic acid to that of the internal standard at each time point relative to the initial time point (t=0).

  • Data Analysis: Plot the percentage of remaining boronic acid against time for each compound under each condition. The degradation kinetics can be modeled to determine the rate constants, providing a quantitative measure of stability.

Mechanistic Considerations in Stability

G cluster_main Degradation Pathways of Triphenylamine Boronic Acid cluster_proto Protodeboronation cluster_ox Oxidation TPA_BA Triphenylamine Boronic Acid (Ar-B(OH)₂) Deboronated Deboronated Triphenylamine (Ar-H) TPA_BA->Deboronated C-B Bond Cleavage Boric_Acid B(OH)₃ Phenol Triphenylamine Phenol (Ar-OH) TPA_BA->Phenol Oxidative Deboronation Radical TPA Radical Cation (Ar⁺•) TPA_BA->Radical H_source H⁺ Source (Acid/Water) H_source->TPA_BA Electrophilic Attack Oxidant Oxidizing Agent (e.g., O₂, Peroxides) Oxidant->TPA_BA Nucleophilic Attack on Boron Oxidant->TPA_BA Electron Transfer from TPA core Dimer Dimerized Product Radical->Dimer Coupling

Caption: Key degradation pathways for triphenylamine boronic acids.

Conclusion

The stability of triphenylamine boronic acids is a critical factor influencing their successful application in synthesis and materials science. While the electron-rich nature of the triphenylamine core inherently predisposes these compounds to protodeboronation, strategic functionalization offers a powerful tool to modulate their stability. Electron-withdrawing groups generally enhance stability towards protodeboronation, while bulky substituents, particularly in the para-positions, can mitigate oxidative degradation pathways. For researchers and drug development professionals, a careful consideration of these substituent effects is essential for selecting the optimal building blocks and designing robust synthetic routes and stable final products. The provided experimental protocol offers a framework for systematically evaluating and comparing the stability of novel triphenylamine boronic acid derivatives, enabling data-driven decisions in research and development.

References

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  • Hsiao, S.-H., et al. (2017). Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s. Polymers, 9(12), 152. Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid

Essential Safety and Operational Protocols for Laboratory Professionals

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. The effective and, most importantly, safe handling of these substances is paramount. This guide provides immediate, essential safety and logistical information for the use of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans. Our aim is to empower researchers with the knowledge to manage this compound confidently and safely, fostering a culture of proactive safety in the laboratory.

I. Immediate Safety Precautions: Personal Protective Equipment (PPE)

The foundation of safe chemical handling lies in the consistent and correct use of Personal Protective Equipment. Given the hazard profile of similar boronic acids, a comprehensive PPE strategy is mandatory to prevent accidental exposure.

Table 1: Recommended PPE for Handling [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical safety goggles with side shields or a full-face shield.[2][6]Chemical-resistant gloves (e.g., nitrile).[1][7]Fully buttoned lab coat, long pants, and closed-toe shoes.[7][8]NIOSH-approved particulate respirator (e.g., N95) if not handled in a fume hood.[7][8]
Preparing Solutions Chemical safety goggles and a full-face shield.[6]Chemical-resistant gloves (e.g., nitrile). Change immediately if contaminated.[9]Chemical-resistant apron over a lab coat, long pants, and closed-toe shoes.Work within a certified chemical fume hood.[10]
Running Reactions Chemical safety goggles.[3]Chemical-resistant gloves (e.g., nitrile).[11]Lab coat, long pants, and closed-toe shoes.Work within a certified chemical fume hood.[10]
Waste Disposal Chemical safety goggles and a full-face shield.[1]Heavy-duty, chemical-resistant gloves (e.g., heavy nitrile).Chemical-resistant apron over a lab coat, long pants, and closed-toe shoes.Work within a certified chemical fume hood.[10]

Causality Behind PPE Choices:

  • Eye and Face Protection: Boronic acids, particularly in solid, dusty forms, can cause serious eye irritation.[2][11] The use of splash goggles is a minimum requirement, with a face shield offering superior protection during tasks with a higher risk of splashes, such as when preparing solutions.

  • Hand Protection: Nitrile gloves provide an effective barrier against skin contact with boronic acids.[7] It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid contaminating the skin.[9]

  • Body Protection: A lab coat protects the skin and personal clothing from accidental spills.[8] For larger-scale operations or when transferring solutions, a chemical-resistant apron provides an additional layer of defense.

  • Respiratory Protection: Inhalation of airborne boronic acid dust can lead to respiratory tract irritation.[12] All handling of the solid compound should ideally be performed within a chemical fume hood to minimize inhalation exposure.[10] If a fume hood is not available, a NIOSH-approved respirator is mandatory.[7]

II. Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid is essential for minimizing risk. The following workflow is designed to guide researchers through the process, from preparation to cleanup.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Prep_1 Verify fume hood certification Prep_2 Locate and test safety shower & eyewash station Prep_1->Prep_2 Proceed when ready Prep_3 Assemble all necessary PPE Prep_2->Prep_3 Proceed when ready Prep_4 Prepare designated waste containers Prep_3->Prep_4 Proceed when ready Handling_1 Don appropriate PPE Prep_4->Handling_1 Proceed when ready Handling_2 Weigh solid compound in fume hood Handling_1->Handling_2 After experiment Handling_3 Prepare solutions in fume hood Handling_2->Handling_3 After experiment Handling_4 Conduct reaction in fume hood Handling_3->Handling_4 After experiment Cleanup_1 Decontaminate glassware and equipment Handling_4->Cleanup_1 After experiment Cleanup_2 Segregate and label all waste streams Cleanup_1->Cleanup_2 Cleanup_3 Dispose of waste in designated containers Cleanup_2->Cleanup_3 Cleanup_4 Remove PPE and wash hands thoroughly Cleanup_3->Cleanup_4

Caption: Workflow for the safe handling of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid.

Detailed Protocol:

  • Preparation and Precaution:

    • Before beginning any work, ensure that a certified chemical fume hood is available and functioning correctly.[10]

    • Confirm the location of and verify the functionality of the nearest safety shower and eyewash station.[7]

    • Designate a specific area within the fume hood for the handling of the boronic acid to contain any potential contamination.

    • Assume that any unfamiliar chemical is hazardous and know the potential hazards of the chemicals you are working with.[13]

    • Prepare and clearly label separate, sealed containers for solid and liquid waste.[1][14]

  • Handling the Compound:

    • Always wear the appropriate PPE as outlined in Table 1 before entering the designated handling area.[1]

    • When weighing the solid, use a spatula and handle it gently to minimize the generation of dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • All transfers and reactions should be conducted within the fume hood.[10]

  • Storage:

    • Store [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid in a tightly sealed container to prevent moisture absorption, as boronic acids can be hygroscopic.[15][16]

    • Keep the container in a cool, dry, and well-ventilated area.[9]

    • Store away from incompatible materials such as strong oxidizing agents.[3][16] Boronic acids are considered inorganic acids and should be stored separately from organic acids and bases in a dedicated corrosives cabinet.[17]

III. Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal is a critical final step in the chemical handling lifecycle. Improper disposal can lead to environmental contamination and potential safety hazards.

Disposal_Decision_Tree Start Waste Generated Waste_Type Solid or Liquid Waste? Start->Waste_Type Solid_Waste Collect in a labeled, sealed hazardous waste container for solids. Waste_Type->Solid_Waste Solid Liquid_Waste Collect in a labeled, sealed hazardous waste container for liquids. Waste_Type->Liquid_Waste Liquid Contaminated_PPE Contaminated PPE (gloves, wipes)? Solid_Waste->Contaminated_PPE Liquid_Waste->Contaminated_PPE Dispose_PPE Place in a designated solid hazardous waste container. Contaminated_PPE->Dispose_PPE Yes Empty_Container Empty Reagent Container? Contaminated_PPE->Empty_Container No Dispose_PPE->Empty_Container Rinse_Container Triple rinse with a suitable solvent (e.g., acetone or ethanol). Empty_Container->Rinse_Container Yes EHS_Consult Consult your institution's Environmental Health & Safety (EHS) department for pickup and final disposal. Empty_Container->EHS_Consult No Rinseate_Waste Collect all rinseate as hazardous liquid waste. Rinse_Container->Rinseate_Waste Dispose_Container Deface label and dispose of the clean container according to institutional policy. Rinseate_Waste->Dispose_Container Dispose_Container->EHS_Consult

Caption: Decision tree for the proper disposal of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid waste.

Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect all solid waste, including residual compound and contaminated consumables (e.g., weighing paper, wipes), in a clearly labeled, sealed container designated for hazardous solid waste.[8]

    • Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinses, in a clearly labeled, sealed container designated for hazardous liquid waste.

    • Never mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[14]

  • Decontamination of Glassware:

    • Rinse all contaminated glassware three times with a suitable solvent (e.g., acetone or ethanol).

    • The first rinseate is considered hazardous and must be collected in the hazardous liquid waste container.[10] Subsequent rinses can typically be managed as regular solvent waste, pending institutional guidelines.

  • Disposal of Empty Containers:

    • Thoroughly rinse the empty reagent container with a suitable solvent, collecting the rinseate as hazardous waste.[10]

    • After allowing the container to dry completely, deface the original label.

    • Dispose of the clean, empty container in accordance with your institution's recycling or waste management policies.[10]

  • Final Disposal:

    • Store all sealed hazardous waste containers in a designated satellite accumulation area.

    • Contact your institution's EHS department for the final collection and disposal of the hazardous waste.[14] For large quantities, always consult with local regulatory authorities as disposal regulations can vary.[8]

By adhering to these rigorous safety protocols, researchers can confidently handle [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid, ensuring their personal safety and the integrity of their research environment. A proactive and informed approach to laboratory safety is not just a requirement; it is a professional responsibility.

References

  • Occupational Safety and Health Administration. (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. Retrieved from [Link]

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

  • Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. Retrieved from [Link]

  • Chemtalk. (2022, April 29). Boric acid. Retrieved from [Link]

  • Binghamton University. (n.d.). OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Retrieved from [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety Tipsheets & Best Practices. Retrieved from [Link]

  • PubChem. (n.d.). [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]

  • American Chemical Society. (n.d.). Introducing a Safety Guidance Chapter in the Fourth Edition of the ACS Style Guide. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Chapter 6: Chemical Storage and Handling. Emergency Management and Safety. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • PubMed. (2015, July 20). Investigating a Relationship between the Mutagenicity of Arylboronic Acids and (11)B NMR Chemical Shifts. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Corrosive Storage Guidelines. Retrieved from [Link]

  • Organic Process Research & Development. (2011, November 5). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. ACS Publications. Retrieved from [Link]

  • Princeton University. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

  • Journal of Materials Chemistry B. (n.d.). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. Royal Society of Chemistry. Retrieved from [Link]

  • Accounts of Chemical Research. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. Retrieved from [Link]

  • Storemasta. (2023, October 23). How to Store and Handle Chemicals in Laboratories: A Complete Guide. Retrieved from [Link]

  • Proceedings of the National Academy of Sciences. (2021, March 9). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.